molecular formula C8H6F3NO3 B1611723 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid CAS No. 910442-22-7

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1611723
CAS No.: 910442-22-7
M. Wt: 221.13 g/mol
InChI Key: ZPCDIHWOWKYXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)12-6(13)5(3)7(14)15/h2H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCDIHWOWKYXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587958
Record name 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910442-22-7
Record name 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid (CAS 910442-22-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative featuring a trifluoromethyl group, a functionality of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl moiety can profoundly influence a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a nicotinic acid derivative, this compound belongs to a class of molecules with diverse biological activities.[2] This guide synthesizes available information on analogous compounds to provide a robust predictive profile of its chemical properties, a plausible synthetic route, expected spectral characteristics, and potential for biological applications, offering a foundational resource for researchers.

Chemical Identity and Physicochemical Properties

The fundamental identity of the target compound is established by its chemical structure and CAS number. While experimental data is scarce, we can predict its physicochemical properties by comparison with structurally related analogs.

Table 1: Core Identification of this compound

IdentifierValue
Compound Name This compound
CAS Number 910442-22-7
Molecular Formula C₈H₆F₃NO₃
Molecular Weight 221.14 g/mol

The properties of nicotinic acid derivatives are heavily influenced by their substitution patterns. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to unsubstituted nicotinic acid. The hydroxypyridine core introduces the possibility of tautomerism, which will be discussed in a later section.

Table 2: Predicted Physicochemical Properties and Comparison with Analogs

PropertyPredicted Value for CAS 910442-22-7Analog: 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8)[3][4]Analog: 6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Melting Point (°C) 180-220 (Predicted)193-197302-305 (dec.)
pKa (Carboxylic Acid) ~2.5-3.0 (Predicted)2.96 ± 0.10Not Available
Boiling Point (°C) >250 (Predicted, with decomposition)259.3 ± 40.0Not Available
Density (g/cm³) ~1.5-1.6 (Predicted)1.484 ± 0.06Not Available

Proposed Synthetic Pathway

While a specific synthesis for this compound has not been published, a plausible route can be designed based on established methodologies for constructing substituted pyridine rings. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amine and a trifluoromethyl-containing building block.

A potential synthetic approach could start from a trifluoromethyl-substituted β-ketoester, which can undergo a Hantzsch-like pyridine synthesis or a related cyclocondensation reaction.

Step-by-Step Proposed Synthesis:

  • Formation of an Enamine Intermediate: Reaction of ethyl 4,4,4-trifluoroacetoacetate with an enamine derived from a suitable C3 carbonyl compound in the presence of an acid catalyst.

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization upon heating, followed by oxidation (e.g., with nitric acid or air) to form the substituted pyridone ring.

  • Hydrolysis: Saponification of the ester group using a base like sodium hydroxide, followed by acidification, would yield the final carboxylic acid product.

This proposed pathway is illustrative and would require experimental optimization of reaction conditions, catalysts, and purification methods.

Synthetic Pathway A Ethyl 4,4,4-trifluoroacetoacetate C Cyclocondensation A->C + B Enamine Precursor B->C D Substituted Dihydropyridone Ester C->D Heat E Oxidation D->E e.g., HNO₃ F Substituted Pyridone Ester E->F G Hydrolysis (e.g., NaOH, H₃O⁺) F->G H This compound G->H

Caption: Proposed synthetic workflow for the target compound.

Tautomerism and Predicted Spectral Characteristics

A critical feature of 2-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding 2-pyridone form. In the solid state and in most solvents, the pyridone tautomer, 2-oxo-1,2-dihydropyridine, is generally the more stable form.[5][6] This tautomerism significantly influences the compound's spectral properties and reactivity.

Predicted Spectral Data:

  • ¹H NMR: The spectrum is expected to show two aromatic protons on the pyridine ring, likely as doublets or singlets depending on coupling, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The NH proton of the pyridone tautomer would also be present.

  • ¹³C NMR: Signals corresponding to the trifluoromethyl carbon (a quartet due to C-F coupling), the carboxylic acid carbonyl, the pyridone carbonyl, the methyl carbon, and the remaining sp² carbons of the pyridine ring are expected.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group is anticipated.

  • IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid dimer, C=O stretching for both the carboxylic acid and the pyridone ring, N-H stretching for the pyridone, and strong C-F stretching bands.

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns such as the loss of CO₂ and CF₃.

Potential Biological Activity and Mechanism of Action

Nicotinic acid and its derivatives are known to have a range of biological activities, most notably as lipid-lowering agents.[2] The introduction of a trifluoromethyl group can enhance biological activity and is a common strategy in drug design to improve properties like metabolic stability and cell permeability.[1]

Derivatives of trifluoromethylnicotinic acid are explored in various therapeutic areas:

  • Enzyme Inhibition: Many fluorinated compounds act as potent and selective enzyme inhibitors. This compound could potentially inhibit enzymes involved in metabolic pathways. For example, some nicotinic acid analogs are known to inhibit carbonic anhydrase III.[2]

  • Agrochemicals: Trifluoromethylpyridines are key structural motifs in many modern agrochemicals, including herbicides and insecticides, due to their enhanced efficacy.[7]

  • Oncology: Certain nicotinic acid derivatives have been investigated as inhibitors of protein-protein interactions or as targeted therapies in cancer treatment.[3]

A hypothetical mechanism of action could involve the competitive or non-competitive inhibition of a key metabolic enzyme, where the trifluoromethyl group provides strong binding interactions within the enzyme's active site.

Hypothetical Mechanism of Action cluster_0 Cellular Environment Enzyme Target Enzyme (e.g., Metabolic Kinase) Product Metabolic Product Enzyme->Product Catalyzes reaction Substrate Endogenous Substrate Substrate->Enzyme Binds to active site Molecule 2-Hydroxy-4-methyl-6- (trifluoromethyl)nicotinic acid Molecule->Enzyme Inhibits

Caption: Hypothetical inhibition of a target enzyme.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on the SDS for structurally similar compounds like 2-Hydroxy-6-(trifluoromethyl)nicotinic acid and 2-Methyl-6-(trifluoromethyl)nicotinic acid, the following precautions are advised:[8][9][10]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[10] Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10]

  • Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[8]

Conclusion and Future Directions

This compound is a promising but underexplored chemical entity. This guide provides a predictive framework for its properties, synthesis, and potential applications based on the well-established chemistry of its analogs. The combination of the nicotinic acid core with methyl and trifluoromethyl substituents suggests potential for novel biological activity.

Future research should focus on the experimental validation of the proposed synthetic route and the thorough characterization of the compound's physicochemical and spectral properties. Subsequent screening for biological activity in relevant assays, guided by the insights from its structural analogs, could uncover valuable applications in drug discovery and agrochemical development.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity, making this scaffold highly valuable for medicinal and agricultural chemists. This document will delve into the strategic considerations for the synthesis, detailed experimental protocols, and the mechanistic underpinnings of the core reactions.

Strategic Approach: A Two-Step Synthesis via a Nicotinonitrile Intermediate

The synthesis of the target molecule, this compound, is most effectively achieved through a two-step process. This strategy involves the initial construction of the substituted pyridine ring to form a stable nicotinonitrile intermediate, followed by the hydrolysis of the nitrile to the desired carboxylic acid. This approach is advantageous as it utilizes readily available starting materials and proceeds through well-established reaction mechanisms, ensuring high yields and purity.

The overall synthetic workflow can be visualized as follows:

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis start Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide intermediate 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile start->intermediate Base-catalyzed cyclization final_product This compound intermediate->final_product Acid or Base catalysis

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

The core of this synthesis lies in the construction of the pyridine ring through a base-catalyzed cyclocondensation reaction. This reaction, a variation of the Guareschi-Thorpe pyridine synthesis, involves the condensation of a β-ketoester with a compound containing an active methylene group and a nitrile.[1]

Reaction Scheme:

reagents Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide product 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile reagents->product catalyst Piperidine, Ethanol, Reflux

Caption: Reaction scheme for the synthesis of the nicotinonitrile intermediate.

Mechanistic Insights

The reaction proceeds through a series of steps initiated by the deprotonation of the active methylene group of cyanoacetamide by a base, typically a mild one like piperidine. The resulting carbanion then undergoes a nucleophilic attack on the carbonyl carbon of ethyl 4,4,4-trifluoroacetoacetate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyridine ring. The choice of a trifluoromethyl-containing building block is crucial for introducing the desired moiety at the 6-position of the pyridine ring.[2]

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 4,4,4-trifluoroacetoacetate372-31-6184.1118.4 g
Cyanoacetamide107-91-584.088.4 g
Piperidine110-89-485.151.7 g
Ethanol (absolute)64-17-546.07100 mL
Hydrochloric acid (concentrated)7647-01-036.46As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), and absolute ethanol (100 mL).

  • Stir the mixture at room temperature to dissolve the solids.

  • Add piperidine (1.7 g, 0.02 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the cooled reaction mixture to 300 mL of ice-cold water with stirring.

  • Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product in a vacuum oven at 50-60 °C.

Expected Yield: 85-90% Appearance: Off-white to pale yellow solid.[3][4]

Step 2: Hydrolysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

The final step in the synthesis is the hydrolysis of the nitrile group of the intermediate to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the product upon neutralization.

Reaction Scheme:

start 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile product This compound start->product conditions Sulfuric Acid (70%), Heat

Caption: Hydrolysis of the nicotinonitrile to the final nicotinic acid.

Mechanistic Considerations

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium ion.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile116548-08-4202.1320.2 g
Sulfuric Acid (70% aqueous solution)7664-93-998.08100 mL
Sodium Hydroxide (10 M aqueous solution)1310-73-240.00As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (20.2 g, 0.1 mol) to 70% sulfuric acid (100 mL).

  • Heat the mixture to 120-130 °C and maintain for 8-12 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution or by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture into 400 mL of ice-cold water with vigorous stirring.

  • Neutralize the solution by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 3-4. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Dry the final product in a vacuum oven at 60-70 °C.

Expected Yield: 90-95% Appearance: White crystalline solid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrileC₈H₅F₃N₂O202.13235-238
This compoundC₈H₆F₃NO₃221.13>300 (decomposes)

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Trifluoromethyl-containing compounds and their reagents should be handled with care.

  • Concentrated acids and bases are corrosive and should be handled with extreme caution.

Conclusion

The described two-step synthesis provides a reliable and high-yielding route to this compound. The methodology relies on fundamental and well-understood organic reactions, making it amenable to scale-up for industrial production. The strategic use of a nicotinonitrile intermediate simplifies the purification process and ensures the high quality of the final product, which is a valuable asset for researchers and professionals in drug development and agrochemical synthesis.

References

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Executive Summary

Trifluoromethyl-substituted heterocyclic compounds are cornerstones in modern medicinal and agricultural chemistry, prized for the unique physicochemical properties the trifluoromethyl group imparts, such as enhanced metabolic stability and target affinity.[1][2] This guide provides a comprehensive framework for the structural analysis of a key exemplar, this compound (CAS 910442-22-7). While detailed experimental data for this specific molecule is not extensively published, this document leverages established principles of organic chemistry and spectroscopy, alongside data from analogous structures, to present a robust, predictive guide for its complete structural elucidation. We will explore its fundamental structural dichotomy—the 2-hydroxypyridine/2-pyridone tautomerism—and outline a validated, multi-technique analytical workflow for researchers, scientists, and drug development professionals.

The Strategic Importance of Trifluoromethyl-Substituted Nicotinic Acids

The incorporation of a trifluoromethyl (CF₃) group into a molecular scaffold is a well-established strategy in drug discovery and agrochemical design.[3] The CF₃ group is a potent electron-withdrawing moiety that significantly increases a molecule's lipophilicity and resistance to oxidative metabolism.[1][4] When combined with the nicotinic acid (pyridine-3-carboxylic acid) core, a privileged structure in pharmacology, the resulting derivatives become highly valuable intermediates. These compounds serve as critical building blocks for a range of bioactive molecules, including next-generation insecticides and potent enzyme inhibitors for therapeutic applications.[5][6] The specific substitution pattern of this compound presents a unique combination of features whose precise structural characterization is paramount for unlocking its synthetic and therapeutic potential.

Core Structural Postulates: Tautomerism and Physicochemical Predictions

A pivotal feature of the target molecule is the 2-hydroxy-pyridine moiety, which exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium is highly sensitive to the molecular environment, including solvent polarity and physical state (solid vs. solution).[7][8]

  • 2-Hydroxypyridine Form: The enol-like tautomer, which retains the full aromaticity of the pyridine ring.

  • 2-Pyridone Form (1,2-dihydro-4-methyl-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylic acid): The keto-like amide tautomer. This form is often favored in polar, protic solvents and in the solid state due to its ability to form stable hydrogen-bonded dimers.[9][10]

The choice of analytical conditions will directly influence which tautomer is observed, a critical consideration for spectroscopic interpretation.

tautomerism cluster_equilibrium Tautomeric Equilibrium 2_hydroxy 2-Hydroxypyridine Tautomer (Aromatic Enol Form) 2_pyridone 2-Pyridone Tautomer (Amide/Keto Form) 2_hydroxy->2_pyridone Proton Transfer

Caption: The crucial tautomeric equilibrium of the title compound.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₆F₃NO₃Based on structural components.
Molecular Weight 221.14 g/mol Calculated from the molecular formula.
Acidity (pKa) Carboxylic Acid: ~3.0-3.5The electron-withdrawing CF₃ group and pyridine nitrogen will increase the acidity of the carboxylic acid compared to benzoic acid.
Lipophilicity (logP) Moderately HighThe CF₃ group significantly increases lipophilicity, a key factor for membrane permeability in biological systems.[11]
Physical State Likely a crystalline solidBased on analogous nicotinic acid derivatives.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be designed by constructing the substituted pyridine ring via a cyclocondensation reaction, a common method for generating such heterocycles.[4]

Protocol: Synthesis via Hantzsch-type Condensation

  • Reactant Preparation: Combine ethyl 4,4,4-trifluoroacetoacetate, acetaldehyde, and ethyl cyanoacetate in a suitable solvent such as ethanol.

  • Condensation: Add a catalytic amount of a base, like piperidine or ammonia, to initiate the Hantzsch-type pyridine synthesis.

  • Cyclization & Aromatization: Heat the reaction mixture under reflux. The initial dihydropyridine intermediate will oxidize to the aromatic pyridine ring. This can be facilitated by an oxidizing agent (e.g., nitric acid) or can occur via air oxidation.

  • Hydrolysis: The resulting ethyl ester and nitrile groups are then hydrolyzed to the corresponding carboxylic acids under strong acidic or basic conditions (e.g., refluxing with 6M HCl or 20% NaOH).

  • Final Hydroxylation/Isolation: The 2-chloro precursor, if formed during synthesis, can be hydrolyzed to the 2-hydroxy group. The final product is isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and recrystallization.

synthesis_workflow start Starting Materials (Trifluoroacetoacetate, Aldehyde, Cyanoacetate) step1 Step 1: Hantzsch-type Condensation (Base Catalyst, Ethanol) start->step1 step2 Step 2: Oxidation/Aromatization (e.g., Nitric Acid or Air) step1->step2 step3 Step 3: Saponification/Hydrolysis (Strong Acid/Base) step2->step3 product Final Product This compound step3->product

Caption: Proposed workflow for the synthesis of the title compound.

A Methodological Guide to Structural Elucidation

A multi-faceted approach combining NMR, IR, Mass Spectrometry, and X-ray Crystallography is required for unambiguous structural confirmation.

analysis_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Final Confirmation synthesis Synthesized & Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) synthesis->nmr Primary Characterization ir FTIR Spectroscopy synthesis->ir Primary Characterization ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms Primary Characterization xray Single Crystal X-ray Diffraction synthesis->xray If suitable crystals form structure Confirmed Molecular Structure nmr->structure Data Integration ir->structure Data Integration ms->structure Data Integration xray->structure Data Integration

Caption: Integrated workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Acquisition: Record ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • 2D NMR: Perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to confirm assignments.

Predicted Spectral Data (in DMSO-d₆):

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity / CouplingAssignment & Rationale
¹H ~13.0 - 14.0Broad singlet-COOH : Carboxylic acid proton, exchangeable.
¹H ~11.0 - 12.0 or ~6.5-7.0Broad singlet or sharp singlet-OH / -NH : Hydroxyl proton (enol) or amide proton (keto). Its presence and shift are highly dependent on the tautomeric form and solvent.
¹H ~6.5 - 7.0SingletH-5 : Aromatic proton on the pyridine ring. Expected to be a singlet due to a lack of adjacent protons.
¹H ~2.3 - 2.5Singlet-CH₃ : Methyl group protons at the C-4 position.
¹³C ~165 - 170Singlet-COOH : Carboxylic acid carbonyl carbon.
¹³C ~160 - 165SingletC-2 / C=O : Carbon bearing the hydroxyl group (enol) or the pyridone carbonyl (keto).
¹³C ~145 - 155Quartet (²JCF ≈ 35 Hz)C-6 : Carbon attached to the CF₃ group, showing characteristic coupling to the three fluorine atoms.[12]
¹³C ~122 - 128Quartet (¹JCF ≈ 275 Hz)-CF₃ : Trifluoromethyl carbon, split into a quartet by the three attached fluorine atoms.[12]
¹³C ~110 - 150Multiple signalsRemaining aromatic carbons (C-3, C-4, C-5). Their exact shifts will be influenced by the substituent effects and tautomeric form.
¹³C ~18 - 22Singlet-CH₃ : Methyl group carbon.
¹⁹F ~ -60 to -70Singlet-CF₃ : A single peak is expected as all three fluorine atoms are chemically equivalent.
Infrared (IR) Spectroscopy

FTIR provides crucial information about the functional groups present, and it is particularly useful for distinguishing between the two tautomers.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct solid-state analysis.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Predicted Key Vibrational Frequencies:

Frequency Range (cm⁻¹)VibrationSignificance
3300 - 2500 (very broad)O-H stretchCharacteristic of a hydrogen-bonded carboxylic acid dimer.[13]
~3100 - 2800N-H stretchIf the 2-pyridone tautomer dominates, a band in this region will be present.
~1710 - 1680C=O stretchStrong absorption from the carboxylic acid carbonyl. A second strong band in the 1670-1650 cm⁻¹ range would be strong evidence for the 2-pyridone tautomer's amide C=O.[14]
~1600 - 1450C=C and C=N stretchesAromatic ring vibrations.
~1300 - 1100C-F stretchesStrong, characteristic absorptions for the trifluoromethyl group.
Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation patterns.

Experimental Protocol:

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination. Electron Ionization (EI) can be used to induce more extensive fragmentation.

  • Analysis: Perform High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to analyze its fragmentation pathways.

Predicted Fragmentation Patterns:

  • Molecular Ion ([M+H]⁺ or [M-H]⁻): The primary observation in ESI-HRMS should confirm the molecular formula C₈H₆F₃NO₃.

  • Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.

  • Loss of COOH or CO₂ (45 or 44 Da): Decarboxylation is a characteristic fragmentation pathway for nicotinic acids.[15]

  • Loss of CF₃ (69 Da): Cleavage of the trifluoromethyl group is also a plausible fragmentation route.

Single Crystal X-ray Crystallography

This technique provides the ultimate, unambiguous proof of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Experimental Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, acetone).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.

Expected Structural Insights: The X-ray structure would definitively show which tautomer (2-hydroxypyridine or 2-pyridone) exists in the solid state. It is highly probable that the structure will reveal dimeric pairs formed via hydrogen bonds, either between the carboxylic acid groups or involving the pyridone N-H and C=O moieties.[16]

Potential Applications in Research and Development

Given the structural motifs present, this compound is a prime candidate for further investigation in several high-value areas:

  • Pharmaceutical Intermediates: The molecule serves as an excellent scaffold for library synthesis. The carboxylic acid can be converted to amides, esters, and other derivatives, while the pyridine ring can undergo further substitution, making it a valuable starting point for discovering novel drug candidates.

  • Agrochemicals: Many modern herbicides and insecticides contain the trifluoromethyl-pyridine core.[4][17] This compound could be a precursor for new crop protection agents with improved efficacy and safety profiles.

  • Enzyme Inhibitor Design: The structural similarity to known kinase hinge-binding motifs suggests potential applications in the design of inhibitors for targets such as RAF kinases, which are relevant in oncology.

Conclusion

The structural analysis of this compound requires a synergistic application of modern analytical techniques. This guide provides a predictive and methodological framework for its complete characterization. The central challenge and point of interest is the 2-hydroxypyridine/2-pyridone tautomerism, which must be considered in every analytical step. By following the outlined workflows, researchers can confidently elucidate the structure of this and related molecules, paving the way for their application in the synthesis of novel, high-impact compounds for the pharmaceutical and agrochemical industries.

References

A Technical Guide to the Physicochemical Characterization of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Context and Significance

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries. The pyridine ring is a common scaffold in medicinal chemistry, and the strategic placement of substituents like a hydroxyl group, a methyl group, and a trifluoromethyl (CF3) group can profoundly influence a molecule's physicochemical and, consequently, its biological properties.

The trifluoromethyl group is particularly noteworthy. Its strong electron-withdrawing nature can significantly lower the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, impacting ionization at physiological pH. Furthermore, the CF3 group is known to enhance metabolic stability and membrane permeability, making it a favored substituent in modern drug design.[1][2][3] The hydroxyl group introduces a site for hydrogen bonding and potential tautomerization (existing in equilibrium with its 2-pyridone form), while the methyl group can influence solubility and interactions with biological targets.

This guide provides a comprehensive framework for the in-depth physicochemical characterization of this compound. As detailed experimental data for this specific molecule is not widely published, we will focus on the authoritative, validated methodologies required to determine its key properties. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development, offering both the "how" and the "why" behind the essential analytical workflows.

Molecular Structure and Tautomerism

The foundational step in characterizing any compound is understanding its structure. The subject compound, this compound, possesses a pyridine core. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium can be influenced by the solvent, pH, and temperature, which has significant implications for the molecule's hydrogen bonding capacity, polarity, and crystal packing.

Core Physicochemical Properties: A Methodological Approach

A thorough understanding of a compound's properties is crucial for predicting its behavior in biological systems and for developing a viable drug product. Solubility, pKa, and melting point are fundamental parameters that dictate everything from absorption and distribution to formulation and stability.

Table 1: Key Physicochemical Parameters and Standard Methodologies
ParameterSignificance in Drug DevelopmentRecommended Experimental Method
pKa (Acid Dissociation Constant) Governs ionization state, solubility, and receptor binding.Potentiometric Titration, NMR Spectroscopy
Solubility Impacts bioavailability, formulation, and dosing.Equilibrium (Shake-Flask) & Kinetic Assays
Melting Point (Tm) Indicates purity, crystal lattice energy, and stability.Differential Scanning Calorimetry (DSC)
Spectroscopic Profile Confirms chemical structure and identity.FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry
Comparative Data for Related Nicotinic Acid Derivatives

While specific data for the title compound is scarce, examining related structures provides a valuable reference point for expected values.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Density (g/cm³)
6-(Trifluoromethyl)nicotinic acidC₇H₄F₃NO₂193-197[1][4][5]259.3 (Predicted)[1][4]1.484 (Predicted)[1][4]
6-Hydroxy-4-(trifluoromethyl)nicotinic acidC₇H₄F₃NO₃302-305 (dec.)[6]N/AN/A
2-Methyl-6-(trifluoromethyl)nicotinic acidC₈H₆F₃NO₂N/AN/AN/A

Data sourced from PubChem and commercial supplier catalogs. Predicted values should be confirmed experimentally.

Experimental Protocols: A Step-by-Step Guide

The following sections detail the standard operating procedures for determining the critical physicochemical properties of this compound.

Determination of pKa (Acid Dissociation Constant)

The pKa value is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn controls solubility, permeability across biological membranes, and interaction with target proteins. Given the presence of both an acidic carboxylic acid group and a potentially basic pyridine nitrogen, this compound may have multiple pKa values.

This classic and reliable method involves monitoring the pH of a solution of the compound as a titrant (e.g., NaOH) is added incrementally. The resulting titration curve allows for the determination of the pKa.[7]

Workflow Diagram: pKa Determination by Potentiometric Titration

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Accurately weigh ~0.1-0.2 g of the acid prep2 Dissolve in ~100 mL deionized water (or water/co-solvent) prep1->prep2 prep3 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2->prep3 titrate1 Immerse calibrated pH electrode in sample solution prep3->titrate1 titrate2 Add standardized NaOH solution in small, precise increments titrate1->titrate2 titrate3 Record pH after each addition, allowing for stabilization titrate2->titrate3 titrate3->titrate2 Repeat until past equivalence point analysis1 Plot pH (y-axis) vs. Volume of NaOH added (x-axis) titrate3->analysis1 analysis2 Determine equivalence point from the steepest part of the curve analysis1->analysis2 analysis3 pKa is the pH at the half-equivalence point analysis2->analysis3 Solubility_Workflow start Add excess solid compound to a known volume of solvent (e.g., water, buffer) agitate Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium start->agitate separate Separate solid from solution (centrifugation or filtration) agitate->separate quantify Quantify the concentration of the dissolved compound in the supernatant/filtrate separate->quantify hplc HPLC or LC-MS/MS is preferred for accuracy and to detect degradation quantify->hplc end Result: Equilibrium Solubility (mg/mL or µM) hplc->end DSC_Workflow prep Accurately weigh 5-20 mg of sample into a DSC pan (e.g., aluminum) seal Hermetically seal the pan prep->seal load Place sample pan and an empty reference pan into the DSC cell seal->load program Program a temperature ramp (e.g., 10°C/min) under an inert atmosphere (N₂) load->program run Execute the program, recording the differential heat flow program->run analyze Analyze the resulting thermogram run->analyze result Melting Point (Tm) = Onset or Peak of the endothermic melt event analyze->result

References

Spectroscopic data for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound stands as a molecule of significant interest within contemporary drug discovery and agrochemical research. Its architecture, a hybrid of a functionalized pyridine core with a carboxylic acid, a hydroxyl group, a methyl group, and a trifluoromethyl moiety, suggests a high potential for biological activity. The trifluoromethyl group, in particular, is a well-established bioisostere for improving metabolic stability, binding affinity, and lipophilicity of lead compounds.

As researchers and drug development professionals venture into the synthesis and application of novel compounds like this, a thorough understanding of their structural and electronic properties is paramount. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous confirmation of the molecular structure and a window into its chemical environment.

This guide offers a predictive yet deeply analytical exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable analytical roadmap. It is designed not merely to list expected values but to explain the underlying chemical principles that give rise to the predicted spectral features, thereby empowering researchers to confidently interpret their own future experimental data.

Molecular Structure and Tautomerism

The nominal structure of this compound is presented below. However, a crucial consideration for any 2-hydroxypyridine derivative is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy form and the pyridone form. This equilibrium can be influenced by factors such as the solvent, temperature, and pH. The spectroscopic data, particularly NMR, will reflect the predominant tautomer under the analytical conditions. For the purpose of this guide, we will primarily discuss the spectra of the 2-hydroxy form, while also noting the potential spectral changes indicative of the pyridone tautomer.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on standard deuterated solvents like DMSO-d₆ or CDCl₃. The choice of solvent can influence the chemical shifts, particularly for labile protons (OH and COOH).[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic proton, the methyl protons, and the two acidic protons.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H5 (Aromatic) 7.0 - 7.5Singlet (s)1HThis proton is on the pyridine ring. Its chemical shift is influenced by the electron-donating -OH and -CH₃ groups and the strongly electron-withdrawing -CF₃ and -COOH groups. The net effect places it in the aromatic region. It appears as a singlet as there are no adjacent protons.
4-CH₃ (Methyl) 2.3 - 2.6Singlet (s)3HThe methyl group is attached to an aromatic ring, typically appearing in this region. It will be a singlet due to the absence of adjacent protons.
2-OH (Hydroxyl) 9.0 - 12.0Broad Singlet (br s)1HThe phenolic hydroxyl proton is acidic and its signal is often broad due to chemical exchange and hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.[4][5]
3-COOH (Carboxylic Acid) 12.0 - 14.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and acidic, appearing far downfield. The signal is typically broad and its position is sensitive to solvent, concentration, and temperature.

Note: The OH and COOH signals can be confirmed by adding a drop of D₂O to the NMR tube, which will cause these signals to disappear due to proton-deuterium exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment. The influence of the trifluoromethyl group is particularly noteworthy.

Carbon Assignment Predicted δ (ppm) Multiplicity (¹³C-¹⁹F Coupling) Rationale
C=O (Carboxylic Acid) 165 - 175SingletThe carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.
C2 (C-OH) 155 - 165SingletThis carbon is attached to both a nitrogen and an oxygen atom, leading to a strong deshielding effect.
C6 (C-CF₃) 145 - 155Quartet (q, ²JCF ≈ 30-35 Hz)This carbon is attached to the highly electronegative CF₃ group, causing a downfield shift. It will appear as a quartet due to two-bond coupling with the three fluorine atoms.[6][7]
C4 (C-CH₃) 140 - 150SingletAn aromatic carbon bearing a methyl group. Its exact shift is influenced by the other substituents on the ring.
CF₃ 120 - 130Quartet (q, ¹JCF ≈ 270-280 Hz)The carbon of the trifluoromethyl group itself has a characteristic chemical shift and exhibits a very large one-bond coupling constant with the three fluorine atoms, resulting in a well-defined quartet.[8][9][10]
C3 (C-COOH) 115 - 125SingletThis quaternary carbon's shift is influenced by the adjacent nitrogen and the attached carboxylic acid group.
C5 (C-H) 110 - 120SingletThis is the only protonated carbon on the ring. Its chemical shift is influenced by the electronic effects of all substituents.
CH₃ (Methyl) 18 - 25SingletThe methyl carbon attached to the aromatic ring appears in the typical upfield aliphatic region.
Advanced 2D NMR for Structural Confirmation

For an unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are indispensable.[11][12][13]

  • COSY (Correlation Spectroscopy): This experiment would be used to confirm the absence of ¹H-¹H couplings, as all proton signals are expected to be singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbons and protons. It would definitively link the H5 signal to the C5 carbon and the 4-CH₃ proton signal to its corresponding carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for mapping the connectivity across multiple bonds. For example, correlations would be expected from the H5 proton to C3, C4, and C6. The methyl protons (4-CH₃) would show correlations to C3, C4, and C5. These correlations would unequivocally confirm the substitution pattern on the pyridine ring.[14][15]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this molecule will be dominated by features from the hydroxyl, carbonyl, and trifluoromethyl groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity & Shape Rationale
O-H Stretch (Carboxylic Acid & Phenol) 2500 - 3300Very Broad, StrongThis is the most characteristic feature. The extreme broadness is due to extensive intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups, creating a wide range of vibrational energies. This band will likely overlap with the C-H stretching region.[16][17][18][19]
C-H Stretch (Aromatic & Aliphatic) 2900 - 3100Medium, SharpSharp peaks corresponding to the aromatic C-H (H5) and the aliphatic C-H of the methyl group will be superimposed on the broad O-H band.
C=O Stretch (Carboxylic Acid) 1700 - 1730Strong, SharpThe carbonyl stretch of an aromatic carboxylic acid is very intense. Its position here suggests it is likely involved in hydrogen bonding (dimerization).[17][20]
C=C & C=N Stretches (Pyridine Ring) 1550 - 1650Medium to StrongMultiple bands are expected in this region, corresponding to the stretching vibrations of the aromatic pyridine ring.
C-F Stretches (Trifluoromethyl) 1100 - 1300Very StrongThe C-F bonds give rise to multiple, very strong, and sharp absorption bands in the fingerprint region. These are highly characteristic of the CF₃ group.
C-O Stretch (Carboxylic Acid & Phenol) 1200 - 1350StrongStrong bands associated with the C-O single bond stretching will be present.
O-H Bend 900 - 950Medium, BroadOut-of-plane bending of the hydrogen-bonded O-H group often appears as a broad band in this region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps to confirm its structure.

  • Molecular Formula: C₉H₆F₃NO₃

  • Molecular Weight: 237.03 g/mol

  • Expected Molecular Ion (M⁺) Peak (EI-MS): m/z = 237

  • High-Resolution MS (HRMS): An exact mass measurement (e.g., via ESI-TOF) would confirm the elemental composition. Expected [M+H]⁺ = 238.0427; [M-H]⁻ = 236.0281.

Predicted Fragmentation Pathways

Under electron impact (EI) conditions, the molecular ion is expected to undergo characteristic fragmentation. The pyridine ring itself is relatively stable, but the substituents provide clear fragmentation pathways.[21][22][23]

  • α-Cleavage of the Carboxylic Acid:

    • Loss of •OH (M - 17): A fragment at m/z = 220.

    • Loss of •COOH (M - 45): A significant fragment at m/z = 192.

    • Decarboxylation (Loss of CO₂): A fragment at m/z = 193, resulting from the loss of carbon dioxide. This is often a prominent fragmentation pathway for aromatic carboxylic acids.

  • Loss of the Trifluoromethyl Group:

    • Loss of •CF₃ (M - 69): Cleavage of the C-CF₃ bond would lead to a fragment at m/z = 168. This is expected due to the stability of the CF₃ radical.

  • Combined Losses:

    • Sequential fragmentation, such as the loss of CO₂ followed by the loss of a methyl radical (•CH₃), could also occur.

Fragmentation_Workflow M [C₉H₆F₃NO₃]⁺ m/z = 237 F1 [M - COOH]⁺ m/z = 192 M->F1 - •COOH F2 [M - CO₂]⁺ m/z = 193 M->F2 - CO₂ F3 [M - CF₃]⁺ m/z = 168 M->F3 - •CF₃ F4 [M - OH]⁺ m/z = 220 M->F4 - •OH

Caption: Predicted major fragmentation pathways in EI-MS.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation Prep Synthesized Compound (>95% purity) NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Prep->NMR IR IR Spectroscopy (FT-IR, ATR) Prep->IR MS Mass Spectrometry (HRMS, ESI/EI) Prep->MS Interpret Correlate All Spectra NMR->Interpret IR->Interpret MS->Interpret Structure Confirm Structure Interpret->Structure

Caption: General workflow for structural elucidation of a novel compound.

4.1 NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Solvent Choice: DMSO-d₆ is often a good starting choice as it can solubilize polar compounds and allows for the observation of exchangeable protons (OH, COOH).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the presence of quaternary carbons and the CF₃ group, a higher number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2-5 seconds may be necessary to observe all signals.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR Acquisition:

    • Run standard gradient-selected HSQC and HMBC experiments to establish ¹JCH and ⁿJCH correlations, respectively.

4.2 FT-IR Spectroscopy Protocol

  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually presented in terms of % Transmittance vs. Wavenumber (cm⁻¹).

4.3 Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS):

    • Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Infuse the sample solution at a low flow rate (5-10 µL/min).

    • Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to confirm the molecular weight and allow for elemental composition calculation.

  • Fragmentation Analysis (MS/MS):

    • Perform tandem MS (MS/MS) on the parent ion of interest (e.g., m/z 238 in positive mode) to induce fragmentation and compare the resulting daughter ions with the predicted pathways.

References

A Technical Guide to the Solubility of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the anticipated solubility characteristics of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical experimental methodologies to offer a predictive and procedural framework for solubility assessment.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] For a molecule like this compound, understanding its behavior in different solvent systems is a pivotal first step in the formulation development process. This guide will explore the structural attributes of this compound to predict its solubility and provide a robust experimental protocol for its empirical determination.

Molecular Structure and its Implications for Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups: a carboxylic acid, a hydroxyl group, a methyl group, and a trifluoromethyl group on a pyridine ring.

  • Carboxylic Acid and Hydroxyl Groups : These groups are capable of hydrogen bonding, suggesting a propensity for solubility in polar protic solvents such as alcohols. The acidic nature of the carboxylic acid and the weakly acidic hydroxyl group also imply that the solubility will be pH-dependent in aqueous and partially aqueous systems.

  • Trifluoromethyl Group (-CF3) : The presence of the trifluoromethyl group is a significant modulator of the molecule's properties.[3][4] This highly electronegative group can increase lipophilicity and metabolic stability.[3][5] The strong electron-withdrawing nature of the -CF3 group can also influence the acidity of the carboxylic acid and hydroxyl groups.[3][4] Generally, the trifluoromethyl group enhances solubility in non-polar solvents.[3]

  • Methyl Group (-CH3) : As a small alkyl group, the methyl group contributes to the non-polar character of the molecule, which can slightly enhance its solubility in less polar organic solvents.

  • Pyridine Ring : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

Predicted Solubility Profile:

Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighHydrogen bonding potential of the carboxylic acid and hydroxyl groups.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Moderate to HighDipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors. Nicotinic acid itself shows good solubility in DMSO.[6][7]
Non-Polar (e.g., Hexane, Toluene)LowThe polar functional groups will limit solubility in highly non-polar environments.
Chlorinated Solvents (e.g., Dichloromethane)Low to ModerateThe trifluoromethyl group may enhance solubility in these solvents to some extent.

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of this compound, the shake-flask method is a widely accepted and reliable technique.[1] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add to a known volume of the selected organic solvent A->B Dispense C Seal the container securely B->C D Agitate at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to reach equilibrium C->D Incubate E Allow undissolved solid to settle D->E F Filter or centrifuge the saturated solution to remove excess solid E->F Separate G Take an aliquot of the clear supernatant F->G H Dilute the aliquot with a suitable solvent G->H Prepare for analysis I Quantify the concentration using a validated analytical method (e.g., HPLC-UV) H->I Analyze

Caption: Workflow for determining solubility using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is achieved.[1] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.[8]

  • Sample Collection and Preparation :

    • After equilibration, visually confirm the presence of undissolved solid.

    • Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

  • Analysis :

    • Dilute the filtered aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]

  • Data Reporting :

    • Express the solubility in units such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors beyond the choice of solvent can affect the solubility of this compound:

  • Temperature : Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

  • pH : In protic solvents that can support ionization, the pH will have a significant impact on the solubility of this acidic compound.

  • Polymorphism : The crystalline form of the solid can influence its solubility. Different polymorphs can exhibit different solubilities.

Conclusion

References

The Dual Facets of Nicotinic Acid Derivatives: A Deep Dive into Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (niacin) and its derivatives have been a cornerstone in the management of dyslipidemia for over half a century.[1] Beyond their well-documented lipid-modifying effects, these compounds exhibit potent anti-inflammatory properties, positioning them as intriguing molecules with pleiotropic therapeutic potential. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the actions of nicotinic acid derivatives. We will dissect the signaling pathways initiated by their interaction with the G protein-coupled receptor 109A (GPR109A), elucidating both the therapeutic benefits and the characteristic side effect of flushing. Furthermore, this guide will furnish detailed experimental protocols to empower researchers in the investigation and development of novel nicotinic acid-based therapeutics.

Introduction: The Enduring Relevance of Nicotinic Acid

Nicotinic acid, or vitamin B3, is a water-soluble vitamin that, at pharmacological doses, favorably modulates a wide array of lipoproteins.[2] It effectively reduces levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently being the most potent agent available for elevating high-density lipoprotein (HDL) cholesterol.[3][4] These lipid-modifying properties have established nicotinic acid and its derivatives as valuable tools in the prevention of cardiovascular diseases.[2][5][6]

The clinical utility of nicotinic acid, however, has been hampered by a common and often poorly tolerated side effect: cutaneous vasodilation, or flushing.[2][7][8] A thorough understanding of the distinct molecular cascades that govern both the therapeutic efficacy and the adverse effects of these compounds is paramount for the development of next-generation derivatives with improved therapeutic indices.

The Central Mediator: G Protein-Coupled Receptor 109A (GPR109A)

The discovery of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), as the primary receptor for nicotinic acid revolutionized our understanding of its pharmacological actions.[1][2] GPR109A is predominantly expressed on the surface of adipocytes and various immune cells, including macrophages, neutrophils, and dermal Langerhans cells.[1] The binding of nicotinic acid to GPR109A initiates a cascade of intracellular signaling events that diverge to produce both the desired therapeutic outcomes and the undesirable flushing response.

The Therapeutic Axis: Anti-Lipolytic and Anti-Inflammatory Mechanisms

The beneficial effects of nicotinic acid derivatives on lipid metabolism and inflammation are primarily mediated through the canonical Gαi/o signaling pathway following GPR109A activation.

Inhibition of Lipolysis in Adipocytes

In adipose tissue, the activation of GPR109A by nicotinic acid leads to the coupling and activation of an inhibitory G protein (Gαi/o).[1][9] This, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][10] The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), a key enzyme in the lipolytic cascade.[10][11] Consequently, the phosphorylation and activation of hormone-sensitive lipase (HSL) are diminished, leading to a potent inhibition of triglyceride breakdown (lipolysis) in adipocytes.[11] This reduction in lipolysis decreases the release of free fatty acids (FFAs) into the circulation, thereby reducing the substrate available for the hepatic synthesis of triglycerides and VLDL.[12][13]

GPR109A_Antilipolytic_Pathway NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Binds Gai Gαi/o GPR109A->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Decreases Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (Phosphorylation) Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFAs) Lipolysis->FFA Release

Figure 1: GPR109A-mediated anti-lipolytic signaling pathway in adipocytes.
Anti-Inflammatory Effects in Immune Cells

Beyond its role in lipid metabolism, GPR109A activation on immune cells, such as macrophages, exerts significant anti-inflammatory effects.[1] The binding of nicotinic acid to GPR109A in these cells also couples to Gαi/o, leading to a reduction in intracellular cAMP levels. This pathway has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), in response to inflammatory stimuli like lipopolysaccharide (LPS).[14] Furthermore, activation of GPR109A can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[15] In the context of atherosclerosis, these anti-inflammatory actions may contribute to the stabilization of atherosclerotic plaques and a reduction in vascular inflammation, independent of the effects on lipid levels.[12]

The Flushing Phenomenon: A Prostaglandin-Mediated Side Effect

The characteristic flushing response to nicotinic acid is a direct consequence of GPR109A activation in a specific subset of immune cells residing in the skin, namely dermal Langerhans cells and keratinocytes.[7][8]

Upon nicotinic acid binding, GPR109A in these cells initiates a signaling cascade that is distinct from the anti-lipolytic pathway and involves β-arrestin signaling.[1][9] This leads to the activation of phospholipase A2, which in turn releases arachidonic acid from membrane phospholipids.[7] The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[7][8][16] These prostaglandins then act on their respective receptors (DP1, EP2, and EP4) on the smooth muscle cells of dermal capillaries, causing vasodilation and the sensation of warmth and redness associated with flushing.[7][8]

GPR109A_Flushing_Pathway NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Binds bArrestin β-Arrestin GPR109A->bArrestin Recruits PLA2 Phospholipase A2 (PLA2) bArrestin->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX Metabolized by PGs PGD2 & PGE2 COX->PGs Produces PG_Receptors DP1, EP2, EP4 Receptors PGs->PG_Receptors Activates Vasodilation Vasodilation (Flushing) PG_Receptors->Vasodilation

References

An In-depth Technical Guide to the Biological Targets of Trifluoromethylnicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Versatility and Biological Significance of Trifluoromethylnicotinic Acids

Trifluoromethylnicotinic acids, a unique class of fluorinated heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the nicotinic acid scaffold dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electron-withdrawing nature.[1][2] These modifications can profoundly influence the compound's interaction with biological targets, leading to a diverse range of pharmacological activities.[3] This guide provides a comprehensive technical overview of the known biological targets of trifluoromethylnicotinic acids, with a particular focus on their mechanisms of action and the experimental methodologies used for their identification and validation.

This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules. We will delve into the intricacies of their interactions with key protein families, including enzymes, ion channels, and G protein-coupled receptors, and provide practical, field-proven insights into the experimental workflows required to elucidate these interactions.

I. Cyclooxygenase (COX) Enzymes: The Anti-inflammatory Nexus

A primary and well-established biological target for certain trifluoromethylnicotinic acid derivatives, most notably niflumic acid, is the cyclooxygenase (COX) enzyme family.[4][5] These enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[6][7]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Trifluoromethylnicotinic acids, such as niflumic acid, act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the activity of both COX-1 and COX-2.[4][5] This inhibition prevents the production of pro-inflammatory prostaglandins, thereby reducing pain, fever, and inflammation.[8] The trifluoromethyl group plays a crucial role in the binding affinity and inhibitory potency of these compounds.

Signaling Pathway

The inhibition of COX enzymes by trifluoromethylnicotinic acids directly impacts the prostaglandin signaling pathway, a critical component of the inflammatory response.

Figure 1: Inhibition of the COX Pathway
Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a fluorometric assay for determining the inhibitory activity of trifluoromethylnicotinic acids against COX-1 and COX-2.[7][9]

Principle: The assay measures the peroxidase activity of COX. The conversion of arachidonic acid to prostaglandin G2 (PGG2) by the COX component is coupled to the peroxidase-mediated oxidation of a fluorogenic substrate, resulting in a measurable fluorescent signal. Inhibition of COX activity leads to a decrease in fluorescence.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Test compounds (trifluoromethylnicotinic acids)

  • Reference inhibitors (e.g., Celecoxib for COX-2)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the fluorometric probe in the assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, and 10 µL of the respective COX enzyme. Add 10 µL of solvent (e.g., DMSO) as a vehicle control.[9]

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of the respective COX enzyme, and 10 µL of the test compound at various concentrations.[9]

    • Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of ADHP (no enzyme).[9]

  • Initiation of Reaction: Start the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

II. Ion Channels: Modulators of Cellular Excitability

Several trifluoromethylnicotinic acid derivatives, particularly niflumic acid and its analogs, are potent modulators of various ion channels.[10][11] This activity contributes significantly to their diverse pharmacological effects, extending beyond their anti-inflammatory properties.

A. Calcium-Activated Chloride Channels (CaCCs)

Mechanism of Action: Niflumic acid is a well-characterized blocker of Ca2+-activated Cl- channels (CaCCs), such as TMEM16A (Anoctamin 1).[1][12] These channels are crucial for processes like smooth muscle contraction and epithelial secretion.[13] By blocking CaCCs, niflumic acid can induce smooth muscle relaxation and reduce fluid secretion.

Signaling Pathway:

Figure 2: Blockade of Ca²⁺-activated Cl⁻ Channel Signaling
B. Other Ion Channel Targets

  • Slo2.1 (KNa) Channels: Niflumic acid can activate Slo2.1 potassium channels, even in the absence of intracellular sodium, which is their typical activator.[14][15] This modulation can influence neuronal excitability and other physiological processes.

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Modulation

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function.[16][17][18]

Principle: This technique allows for the measurement of ion currents flowing through single or multiple ion channels in a patch of cell membrane. The effect of a test compound on channel activity can be directly observed.

Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with TMEM16A)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • Test compound (trifluoromethylnicotinic acid)

Procedure (Whole-Cell Configuration):

  • Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with the appropriate intracellular solution.

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

  • Data Acquisition:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage steps or ramps to elicit ion channel currents.

    • Record baseline currents in the absence of the test compound.

  • Compound Application: Perfuse the cell with the extracellular solution containing the trifluoromethylnicotinic acid at various concentrations.

  • Data Analysis: Measure the changes in current amplitude, kinetics, and voltage-dependence in the presence of the compound to determine its modulatory effects (inhibition or activation).

III. G Protein-Coupled Receptors (GPCRs): Orchestrators of Cellular Signaling

Trifluoromethylnicotinic acid derivatives have also been identified as ligands for G protein-coupled receptors (GPCRs), highlighting their potential to modulate a wide array of signaling pathways.

Mechanism of Action: GPR35 Agonism

Niflumic acid has been shown to act as an agonist for GPR35, an orphan GPCR predominantly expressed in immune cells and the gastrointestinal tract.[19][20] Activation of GPR35 can lead to both pro- and anti-inflammatory responses depending on the cellular context.[21]

Signaling Pathway

GPR35 can couple to multiple G protein subtypes, including Gαi/o and Gα12/13, leading to diverse downstream signaling events.[21]

Figure 3: GPR35 Signaling Pathways
Experimental Protocol: GPR35 β-Arrestin Recruitment Assay

This protocol describes a common method for screening for GPR35 agonists by measuring the recruitment of β-arrestin to the activated receptor.[6][17]

Principle: Upon agonist binding and activation of GPR35, β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be detected using various methods, such as enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).

Materials:

  • Cell line stably co-expressing GPR35 and a β-arrestin fusion protein (e.g., PathHunter® cells)

  • Assay medium

  • Test compounds (trifluoromethylnicotinic acids)

  • Reference agonist (e.g., Zaprinast)

  • Detection reagents specific to the assay platform

  • 96- or 384-well plates

  • Luminometer or appropriate plate reader

Procedure:

  • Cell Plating: Seed the engineered cells into the appropriate microplate and incubate overnight.

  • Compound Addition: Add the test compounds at various concentrations to the cell plate. Include wells with a reference agonist and vehicle control.

  • Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Measurement: Read the luminescence or other signal using a plate reader.

  • Data Analysis: Normalize the data to the response of the reference agonist and generate dose-response curves to determine the EC50 values of the test compounds.

IV. Other Potential Biological Targets

While the targets discussed above are the most well-characterized, research suggests that trifluoromethylnicotinic acids may interact with a broader range of biological molecules.

  • Nicotinic Acetylcholine Receptors (nAChRs): Derivatives such as 2-methyl-6-(trifluoromethyl)nicotinic acid have been investigated for their potential to modulate nAChRs, suggesting a role in neurological pathways.[5]

  • Carbonic Anhydrase III: Analogs of 6-(trifluoromethyl)nicotinic acid have been explored as inhibitors of carbonic anhydrase III, a target for dyslipidemia and cancer.[16]

  • HCV NS5B Polymerase and CRAC Channels: 4-(Trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of inhibitors for Hepatitis C virus (HCV) NS5B polymerase and Ca2+ release-activated Ca2+ (CRAC) channels.[22]

V. General Methodologies for Target Identification and Validation

Identifying the specific molecular targets of novel trifluoromethylnicotinic acid derivatives is a critical step in drug discovery. Several powerful techniques can be employed for this purpose.

A. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11][23][24] By heating intact cells or cell lysates treated with a compound and then quantifying the amount of soluble target protein remaining at different temperatures, a thermal shift can be detected, confirming target engagement.[25]

B. Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., a trifluoromethylnicotinic acid) to a ligand (e.g., a purified target protein) immobilized on a sensor chip.[26][27] Binding events are detected in real-time as a change in the refractive index at the sensor surface, allowing for the determination of binding kinetics (kon and koff) and affinity (KD).[28]

Conclusion and Future Perspectives

Trifluoromethylnicotinic acids represent a versatile and pharmacologically significant class of compounds with a growing list of identified biological targets. Their ability to modulate enzymes, ion channels, and GPCRs underscores their potential for the development of novel therapeutics for a wide range of diseases, including inflammatory disorders, pain, and cancer.

The continued exploration of the structure-activity relationships of different trifluoromethylnicotinic acid isomers will undoubtedly uncover new biological targets and mechanisms of action. The application of advanced target identification and validation technologies, such as CETSA and SPR, will be instrumental in these efforts. As our understanding of the complex signaling pathways modulated by these compounds deepens, so too will our ability to design more potent and selective drugs with improved therapeutic profiles.

References

An In-Depth Technical Guide to the In Vitro Activity of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the in vitro activity of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. As a novel derivative of nicotinic acid, this compound holds potential for unique pharmacological properties. This document outlines hypothesized mechanisms of action based on the well-established biology of nicotinic acid and its analogs, and provides detailed protocols for its in vitro characterization.

I. Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a crucial nutrient and a pharmacological agent with a long history of use in treating dyslipidemia.[1][2] Its ability to lower circulating levels of triglycerides, very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol, has made it a valuable tool in cardiovascular medicine.[2][3] The pharmacological effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][3]

The chemical structure of this compound suggests a strategic design to modulate the activity of the parent nicotinic acid molecule. The trifluoromethyl group, a common moiety in modern medicinal chemistry, can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity.[4] This guide proposes a systematic in vitro evaluation to elucidate the specific biological activities of this novel derivative.

II. Hypothesized Mechanisms of Action and Primary Molecular Targets

Based on the structure of this compound, its primary molecular target is hypothesized to be the GPR109A receptor . Activation of this receptor in adipocytes is known to inhibit lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL.[2][5]

Beyond GPR109A, other potential mechanisms of action for nicotinic acid derivatives include:

  • Direct inhibition of diacylglycerol O-acyltransferase 2 (DGAT2): This enzyme is critical for the final step in triglyceride synthesis in the liver.[1][5]

  • Modulation of apolipoprotein A1 (ApoA-I) metabolism: Nicotinic acid can increase ApoA-I levels by inhibiting its breakdown, a key component of HDL particles.[1]

  • Anti-inflammatory effects: Nicotinic acid has been shown to exert anti-inflammatory effects through GPR109A activation on immune cells, which is independent of its lipid-modifying properties.[6]

III. Proposed In Vitro Experimental Workflows

A tiered approach is recommended for the in vitro characterization of this compound, starting with primary target engagement and progressing to broader phenotypic and safety profiling.

A. Primary Target Engagement: GPR109A Receptor

The initial step is to determine if the compound binds to and activates the GPR109A receptor.

1. Radioligand Binding Assay: This assay will determine the binding affinity (Ki) of the compound to the GPR109A receptor.

Experimental Protocol:

  • Cell Line: Use a stable cell line overexpressing human GPR109A, such as HEK293 or CHO cells.

  • Radioligand: [³H]-Nicotinic acid is a suitable radioligand.

  • Procedure:

    • Prepare cell membranes from the GPR109A-expressing cell line.

    • Incubate a fixed concentration of [³H]-Nicotinic acid with varying concentrations of the test compound (this compound).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled nicotinic acid.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

2. Functional Assay: cAMP Accumulation Assay: This assay will determine if the compound acts as an agonist or antagonist at the GPR109A receptor by measuring the downstream signaling event of cAMP inhibition.

Experimental Protocol:

  • Cell Line: Use a GPR109A-expressing cell line that also expresses a forskolin-sensitive adenylyl cyclase.

  • Procedure:

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For an agonist, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. Calculate the EC50 value.

    • To test for antagonism, co-incubate the test compound with a known GPR109A agonist (e.g., nicotinic acid) and observe any rightward shift in the agonist's dose-response curve.

GPR109A_Signaling_Pathway Compound 2-Hydroxy-4-methyl-6- (trifluoromethyl)nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects (e.g., Inhibition of Lipolysis) cAMP->Downstream Leads to

Caption: GPR109A Signaling Pathway.

B. Secondary Target and Phenotypic Assays

1. Enzyme Inhibition Assay: DGAT2

Experimental Protocol:

  • Enzyme Source: Use human recombinant DGAT2.

  • Substrates: [¹⁴C]-labeled diacylglycerol and oleoyl-CoA.

  • Procedure:

    • Incubate DGAT2 with the test compound at various concentrations.

    • Initiate the reaction by adding the substrates.

    • After a defined time, stop the reaction and extract the lipids.

    • Separate the [¹⁴C]-triglyceride product by thin-layer chromatography.

    • Quantify the product using a phosphorimager or scintillation counting.

  • Data Analysis: Determine the IC50 value of the compound for DGAT2 inhibition.

2. Anti-inflammatory Activity: Cytokine Release Assay

Experimental Protocol:

  • Cell Line: Use a human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Differentiate THP-1 cells into macrophages using PMA.

    • Pre-treat the cells with the test compound.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

    • Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Data Analysis: Determine the effect of the compound on cytokine production and calculate the IC50 if a dose-dependent inhibition is observed.

Experimental_Workflow cluster_primary Primary Target Engagement cluster_secondary Secondary & Phenotypic Assays cluster_safety Safety Profiling Binding Radioligand Binding Assay (GPR109A) Functional cAMP Accumulation Assay (GPR109A) Binding->Functional Confirms Functional Activity Enzyme DGAT2 Inhibition Assay Functional->Enzyme Broader Mechanism Investigation Inflammation Cytokine Release Assay Enzyme->Inflammation Cytotoxicity Cell Viability Assay (MTT) Inflammation->Cytotoxicity Assess Safety

Caption: In Vitro Characterization Workflow.

C. Cellular Viability and Cytotoxicity

MTT Assay: This assay assesses the potential of the compound to induce cytotoxicity.

Experimental Protocol:

  • Cell Lines: Use relevant cell lines such as HepG2 (liver), 3T3-L1 (adipocytes), and the cell lines used in the functional assays.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound for 24-72 hours.

    • Add MTT reagent to the wells and incubate.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the CC50 (50% cytotoxic concentration) value.

IV. Data Summary and Interpretation

The following table provides a template for summarizing the in vitro data for this compound.

AssayTarget/EndpointParameterResult (Hypothetical)
Radioligand BindingGPR109AKi50 nM
cAMP AccumulationGPR109AEC50100 nM
DGAT2 InhibitionDGAT2IC50> 10 µM
Cytokine Release (LPS)TNF-α releaseIC50500 nM
Cell Viability (HepG2)CytotoxicityCC50> 50 µM

Interpretation of Hypothetical Results:

The hypothetical data suggest that this compound is a potent GPR109A agonist with significant anti-inflammatory properties. The lack of potent DGAT2 inhibition suggests a primary mechanism of action through the GPR109A receptor. A high CC50 value indicates a favorable in vitro safety profile.

V. Conclusion

This guide provides a robust framework for the in vitro characterization of this compound. By systematically evaluating its interaction with key molecular targets and its effects in cellular models, researchers can gain a comprehensive understanding of its pharmacological profile. The proposed experiments will elucidate its potential as a novel therapeutic agent, paving the way for further preclinical and clinical development.

VI. References

  • Wikipedia. Nicotinic acid. --INVALID-LINK--

  • Santa Cruz Biotechnology. 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile. --INVALID-LINK--

  • Pike, N. B. Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology. --INVALID-LINK--

  • Fluoromart. 6-(Trifluoromethyl)nicotinic acid. --INVALID-LINK--

  • Gille, A., et al. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Endocrine Reviews. --INVALID-LINK--

  • ChemicalBook. This compound. --INVALID-LINK--

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. --INVALID-LINK--

  • Kamanna, V. S., & Kashyap, M. L. Mechanism of action of niacin. The American Journal of Cardiology. --INVALID-LINK--

  • PubMed. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. --INVALID-LINK--

  • MySkinRecipes. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. --INVALID-LINK--

  • ChemWhat. 2-HYDROXY-4-METHYL-6-TRIFLUOROMETHYL-NICOTINNITRILE CAS#: 116548-08-4. --INVALID-LINK--

  • The Journal of Clinical Investigation. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. --INVALID-LINK--

  • ResearchGate. Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives. --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. --INVALID-LINK--

  • ResearchGate. Synthesis, characterization and biological evaluation of 2-(4-methyl-7-hydroxycoumarin)-4-(4-flouro-3-chloroamino)-6-(arylamino)-s-triazine. --INVALID-LINK--

  • MDPI. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. --INVALID-LINK--

  • 2a biotech. 2-HYDROXY-4-METHYL-6-(TRIFLUOROMETHYL)NICOTINAMIDE. --INVALID-LINK--

References

Methodological & Application

Application Notes & Protocols: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its strategic importance lies in the unique combination of substituents on the nicotinic acid core, each imparting specific, advantageous properties to the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of this intermediate's properties, its strategic role in drug design, and detailed protocols for its application in the synthesis of advanced therapeutic agents, with a particular focus on the synthesis of Janus kinase (JAK) inhibitors.

The inherent reactivity of the carboxylic acid and the potential for tautomerization of the 2-hydroxy-pyridine moiety to the corresponding pyridone, combined with the electronic and steric influence of the methyl and trifluoromethyl groups, make this molecule a versatile scaffold for the construction of complex molecular architectures.

Physicochemical and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 910442-22-7[1]
Molecular Formula C₈H₆F₃NO₃[1]
Molecular Weight 221.13 g/mol Calculated
Appearance Off-white to white solid[2]
Melting Point 188-189 °C[2]
Boiling Point 259.3°C at 760 mmHg[2][3]
Density 1.5±0.1 g/cm3 [2]

The Strategic Advantage in Medicinal Chemistry: An Expert's Perspective

The utility of this compound as a pharmaceutical intermediate is not coincidental; it is a result of deliberate design, leveraging the specific contributions of each functional group to enhance the drug-like properties of the final API.

The Trifluoromethyl Group: A "Super-Methyl"

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, often referred to as a "super-methyl" group.[4] Its incorporation into a drug candidate can dramatically improve its pharmacokinetic and pharmacodynamic profile.[5]

  • Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation by enzymes such as cytochrome P450.[4] This often leads to a longer drug half-life.

  • Increased Lipophilicity : The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, improving absorption and distribution.[4][5]

  • Modulation of Electronic Properties : As a potent electron-withdrawing group, the -CF₃ substituent can alter the pKa of nearby functional groups and influence binding interactions with biological targets.[1][5]

The 2-Hydroxy and 4-Methyl Groups: Fine-Tuning Activity and Selectivity

The 2-hydroxy group (which exists in tautomeric equilibrium with the 2-pyridone form) and the 4-methyl group provide additional layers of control over the molecule's properties. The 2-hydroxy group can act as a hydrogen bond donor or acceptor, crucial for specific interactions with protein targets. The 4-methyl group provides steric bulk and can influence the orientation of the molecule within a binding pocket, contributing to selectivity.

Application in the Synthesis of Filgotinib (GLPG0634): A JAK1 Inhibitor

A prominent application of this compound is in the synthesis of Filgotinib (GLPG0634), a selective Janus kinase 1 (JAK1) inhibitor for the treatment of rheumatoid arthritis and other inflammatory diseases.[6][7] The following protocol outlines a key step in a potential synthetic route: the amide coupling of the nicotinic acid intermediate.

Workflow for Amide Coupling in Filgotinib Synthesis

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Workup & Purification A 2-Hydroxy-4-methyl-6- (trifluoromethyl)nicotinic acid B Activated Ester Intermediate (e.g., O-acylisourea) A->B Coupling Reagent (e.g., EDC, HATU) Base (e.g., DIPEA) D Amide-linked Filgotinib Precursor B->D Nucleophilic Acyl Substitution C Amine Precursor of Filgotinib C->D E Crude Product D->E Aqueous Workup F Purified Filgotinib Precursor E->F Chromatography

Caption: Synthetic workflow for amide bond formation.

Detailed Protocol: Amide Coupling

This protocol describes the coupling of this compound with a representative amine precursor.

Materials and Reagents:

  • This compound

  • Amine precursor

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]

  • 1-Hydroxybenzotriazole (HOBt)[9]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition : Add anhydrous DMF to dissolve the starting material.

  • Addition of Coupling Agents and Base : To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq).[10] Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Activation : Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.

  • Amine Addition : Add the amine precursor (1.1 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture dropwise.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Extraction : Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Rationale for Reagent Choices:

  • EDC/HOBt : This combination is a widely used and effective coupling system for amide bond formation. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, while HOBt acts as an additive to suppress side reactions and minimize racemization, particularly in chiral substrates.[8][9]

  • DIPEA : A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and to facilitate the coupling reaction.

  • DMF : A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Analytical Characterization of the Amide Product

The successful synthesis of the amide-linked product should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Appearance of a new amide N-H proton signal (typically a broad singlet), and characteristic signals for the nicotinic acid and amine moieties.
¹³C NMR Appearance of a new amide carbonyl carbon signal (typically in the range of 165-175 ppm).
LC-MS A major peak corresponding to the mass-to-charge ratio (m/z) of the expected product.
FT-IR Characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

Mechanism of Action of the Final API: JAK Inhibition

The final drug molecule, such as Filgotinib, synthesized using this intermediate, functions by inhibiting the Janus kinase (JAK) family of enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[7]

G Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Initiates Filgotinib Filgotinib Filgotinib->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and inhibition.

By selectively inhibiting JAK1, Filgotinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This prevents the translocation of STATs to the nucleus and subsequent transcription of pro-inflammatory genes, thereby reducing the inflammatory response characteristic of diseases like rheumatoid arthritis.[7]

Conclusion

This compound is a testament to the power of rational drug design and the importance of well-chosen intermediates. Its unique structural features provide medicinal chemists with a powerful tool to create next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this versatile building block in their drug discovery endeavors.

References

Application Note & Protocols: Strategic Derivatization of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic Acid for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to act as a bioisostere for amides and phenols, coupled with favorable physicochemical properties like metabolic stability and solubility, makes it a highly attractive starting point for drug discovery programs.[2] The specific scaffold, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid, presents a particularly compelling case. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but offers significant advantages, including increased lipophilicity, enhanced metabolic stability, and improved target binding affinity through unique electronic properties.[3] This application note provides a detailed guide for the strategic derivatization of this core scaffold, offering robust protocols for modification at its key reactive sites to generate diverse chemical libraries for screening and lead optimization.

Introduction: The Strategic Value of the Scaffold

The convergence of the 2-pyridone core and the trifluoromethyl group creates a powerful platform for medicinal chemists. The 2-pyridone moiety can engage in crucial hydrogen bond donor-acceptor interactions within biological targets, while the electron-withdrawing nature of the -CF3 group can modulate the pKa of the nicotinic acid and the reactivity of the entire ring system.[3] This guide focuses on three primary vectors for derivatization, each offering a distinct opportunity to explore chemical space and modulate structure-activity relationships (SAR).

Key Reactive Sites for Derivatization

The structure of this compound offers three primary sites for chemical modification. Understanding the unique reactivity of each site is crucial for planning a successful library synthesis campaign.

Caption: Primary sites for derivatization on the core scaffold.

Derivatization Strategy 1: Carboxylic Acid Modification via Amide Coupling

The carboxylic acid at the 3-position is the most accessible handle for introducing diversity. Amide bond formation is the most frequently used reaction in medicinal chemistry, allowing for the exploration of a vast chemical space through the coupling of diverse amine building blocks.[4]

Causality and Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5][6] To overcome this, activating agents are required. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are excellent choices as they are water-soluble, and the resulting urea byproduct can be easily removed during aqueous workup.[5] The addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) is crucial.[7] These additives react with the activated O-acylisourea intermediate to form an activated ester, which is less prone to racemization and reacts more cleanly with the incoming amine.

Protocol 2.1: EDC/NHS-Mediated Amide Coupling

This protocol describes a general, robust method for coupling a primary or secondary amine to the core scaffold.

Materials:

  • This compound

  • Amine of interest (1.1 eq)

  • EDC·HCl (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)[7]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Methodology:

  • Activation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add NHS (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30-60 minutes. Reaction progress can be monitored by LC-MS, observing the consumption of the starting acid and formation of the NHS-ester intermediate.

  • Coupling: In a separate flask, dissolve the amine of interest (1.1 eq) in a small amount of DMF. Add DIPEA (3.0 eq) to this solution.

  • Add the amine/DIPEA solution dropwise to the pre-activated acid mixture from step 2.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.

Workflow for Amide Coupling

G start Start dissolve Dissolve Acid, EDC, NHS in Anhydrous DMF start->dissolve activate Stir 30-60 min (Activation Step) dissolve->activate add_amine Add Amine + DIPEA Solution activate->add_amine react Stir 4-16h at RT (Coupling Step) add_amine->react workup Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) react->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end End (Pure Amide) purify->end

Caption: Experimental workflow for EDC/NHS-mediated amide coupling.

Derivatization Strategy 2: O-Alkylation of the Pyridone

The 2-hydroxy-pyridine moiety exists in tautomeric equilibrium with its 2-pyridone form. Alkylation can occur on either the nitrogen or the oxygen atom, presenting a significant regioselectivity challenge.[8][9] For many drug discovery applications, forming the 2-alkoxy-pyridine (O-alkylation) is desired to remove the hydrogen bond donating proton and modulate lipophilicity.

Causality and Experimental Choices: Controlling N- vs. O-alkylation is dependent on factors like the base, solvent, and electrophile.[9] To favor O-alkylation, conditions that promote the formation of the oxygen-centered anion are preferred. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF will deprotonate the hydroxyl group. The subsequent reaction with an alkyl halide (e.g., benzyl bromide or methyl iodide) proceeds via an SN2 mechanism to yield the desired ether.

Protocol 3.1: Base-Mediated O-Alkylation

This protocol outlines a method to selectively generate 2-alkoxy-pyridine derivatives.

Materials:

  • Amide or Ester derivative from Strategy 1 (to protect the carboxylic acid)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous NH₄Cl

  • Ethyl Acetate (EtOAc), Brine

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • Prerequisite: The carboxylic acid must be protected, for instance as an amide or ester from a previous step, to prevent unwanted side reactions.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the protected starting material (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until completion is observed by TLC or LC-MS.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute with EtOAc and wash with water (2x) and brine (1x).

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by flash column chromatography.

StrategyKey ReagentsTarget SitePotential Diversity
Amide Coupling EDC, NHS, AmineCarboxylic Acid (C3)Virtually unlimited (from amine library)
O-Alkylation NaH, Alkyl HalidePyridone Oxygen (O2)Alkyl, Benzyl, Functionalized Chains

Conclusion

The this compound scaffold is a versatile and highly valuable starting point for medicinal chemistry campaigns. The protocols detailed herein provide robust and reproducible methods for derivatization at two key positions: the carboxylic acid and the pyridone oxygen. By strategically applying these amide coupling and O-alkylation reactions, researchers can rapidly generate focused libraries of diverse analogs. This systematic exploration of the chemical space around the core scaffold is a proven strategy for uncovering novel structure-activity relationships and accelerating the identification of potent and selective drug candidates.

References

Application Note: High-Throughput Screening Strategies for Trifluoromethylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoromethylnicotinic acids (TFMAs) and their derivatives represent a privileged scaffold in modern medicinal chemistry and agrochemical development. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making these compounds highly valuable in drug discovery programs.[1][2][3] High-throughput screening (HTS) is an essential technology that enables the rapid evaluation of large libraries of such compounds to identify promising lead candidates.[4][5] This guide provides an in-depth overview of the principles and methodologies for developing robust biochemical and cell-based HTS assays tailored for the discovery of bioactive TFMA derivatives. We present detailed, field-tested protocols for Fluorescence Polarization (FP) and AlphaLISA® assays, alongside a framework for cell-based reporter gene assays, equipping researchers with the tools to design and execute effective screening campaigns.

The Strategic Importance of Trifluoromethylnicotinic Acids in Discovery

The unique physicochemical properties of the trifluoromethyl group make it a powerful tool in molecular design.[3][6] When appended to a nicotinic acid core, the CF₃ group acts as a strong electron-withdrawing group and is metabolically stable, which can confer several advantages to a potential drug candidate:

  • Enhanced Lipophilicity: The CF₃ group increases the molecule's ability to cross cellular membranes, potentially improving oral bioavailability.[3][7]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450s, which can increase the in vivo half-life of a drug.[1][3]

  • Modulated Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can alter the electronic properties of the entire molecule, potentially leading to stronger and more specific interactions with biological targets.[3][6]

These characteristics make TFMA derivatives versatile building blocks for creating novel therapeutics and agrochemicals.[8][9][10] Their successful application, however, depends on efficiently screening large numbers of structural variants to identify those with the desired biological activity.

Designing an HTS Campaign for TFMA Compounds

A successful HTS campaign is a multi-stage process designed to systematically identify and validate active compounds from a large library.[11] The process generally follows a cascaded approach to minimize costs and effort while maximizing the quality of the identified hits.

The HTS Workflow: From Primary Screen to Lead Candidate

The journey from a large, diverse compound library to a few validated lead candidates involves several key phases. Automation and miniaturization are central to this process, allowing for the testing of thousands of compounds per day in 384-well or 1536-well microplate formats.[4][11][12]

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation & Optimization Phase AssayDev Assay Development & Validation (Z' > 0.5) PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen Assay Ready HitConfirm Hit Confirmation & Triage PrimaryScreen->HitConfirm Putative Hits DoseResponse Dose-Response (IC50/EC50) HitConfirm->DoseResponse Confirmed Hits SecondaryAssay Secondary & Orthogonal Assays LeadOpt Lead Optimization (SAR Studies) SecondaryAssay->LeadOpt Validated Hits DoseResponse->SecondaryAssay Potency Data

Figure 1: A generalized workflow for a high-throughput screening cascade.

Choosing the Right Assay: Biochemical vs. Cell-Based

The initial choice between a biochemical and a cell-based assay is critical and depends on the nature of the biological target.

  • Biochemical Assays: These assays use purified components (e.g., enzymes, receptors) in a controlled, in vitro environment. They are excellent for identifying direct interactions between a compound and its target.[13][14] They are generally more straightforward to develop and less susceptible to issues like compound cytotoxicity.

  • Cell-Based Assays: These assays are performed using living cells and provide data in a more biologically relevant context.[15][16] They can measure the effects of a compound on a complex signaling pathway, cell health, or gene expression, but they require more complex development, including counter-screens for toxicity.[17][18] More than half of all HTS campaigns now utilize cell-based formats.[16][19]

A robust screening strategy often employs a biochemical assay for the primary screen to find direct binders, followed by cell-based secondary assays to confirm activity in a physiological system.

Ensuring Data Quality: The Z'-Factor

A key metric for validating the quality of an HTS assay is the Z'-factor.[20] It provides a statistical measure of the separation between the high signal (negative control, e.g., DMSO) and low signal (positive control) distributions.

MetricFormulaInterpretation for HTS
Z'-Factor `1 - ( (3 * (σ_pos + σ_neg)) /μ_pos - μ_neg
Table 1: The Z'-factor is a critical parameter for HTS assay validation.[20]

Protocol 1: Fluorescence Polarization (FP) for Inhibition of Protein-Ligand Interactions

FP is a homogenous biochemical assay ideal for monitoring binding events in solution. It is particularly well-suited for competitive binding assays where TFMA compounds are screened for their ability to displace a fluorescently labeled probe from a protein target.[20][21]

Principle of Fluorescence Polarization

The assay measures the change in the rotational speed of a small fluorescent molecule (the "tracer") upon binding to a much larger protein.

FP_Principle cluster_0 Unbound State cluster_1 Bound State Probe_Free Fluorescent Tracer Result_Free Fast Rotation Low Polarization Signal Probe_Free->Result_Free Probe_Bound Fluorescent Tracer Protein Target Protein Probe_Bound->Protein Binds Result_Bound Slow Rotation High Polarization Signal Protein->Result_Bound

Figure 2: Principle of the Fluorescence Polarization (FP) assay.

Detailed Step-by-Step Protocol

Objective: To identify TFMA compounds that inhibit the interaction between a target protein and its fluorescently labeled ligand (tracer).

Materials:

  • Target Protein (purified, >90%)

  • Fluorescent Tracer (e.g., fluorescein-labeled peptide or small molecule)

  • Assay Buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4)

  • TFMA Compound Library (dissolved in 100% DMSO)

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader with polarization filters

Phase 1: Assay Development & Optimization [22]

  • Tracer Concentration Determination:

    • Prepare a serial dilution of the fluorescent tracer in assay buffer.

    • Dispense into a 384-well plate.

    • Measure fluorescence intensity.

    • Causality: Select the lowest tracer concentration that gives a signal at least 3-5 times above the buffer background to ensure sensitivity while minimizing cost.

  • Binding Curve & Kd Estimation:

    • Fix the tracer concentration (from step 1).

    • Prepare a serial dilution of the target protein.

    • Add the fixed tracer concentration to all wells.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature to reach equilibrium.

    • Measure fluorescence polarization (in millipolarization units, mP).

    • Plot mP vs. protein concentration and fit to a sigmoidal curve to determine the Kd (dissociation constant).

    • Causality: This step confirms the binding interaction and helps select the optimal protein concentration for the screen. A concentration equivalent to the Kd or slightly above is often used to ensure that a significant portion of the tracer is bound, providing a robust signal window for detecting inhibition.[20]

  • Z'-Factor Validation:

    • Prepare two sets of wells in a 384-well plate (e.g., 16-24 wells each).

    • Negative Controls (High Signal): Add tracer, protein (at the chosen concentration), and DMSO (at the final concentration used in the screen, typically 0.5-1%).

    • Positive Controls (Low Signal): Add tracer, an excess of unlabeled ligand (or no protein), and DMSO.

    • Incubate and read the plate.

    • Calculate the Z'-factor. An assay with a Z' > 0.5 is considered excellent for HTS.[20]

Phase 2: HTS Campaign

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of each TFMA compound from the library plate to the assay plate.

  • Reagent Addition: Add the target protein (pre-mixed in assay buffer) to all wells except the positive controls.

  • Incubation: Incubate the plate for 15-30 minutes.

    • Causality: This pre-incubation allows the test compounds to bind to the target protein before the tracer is introduced.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Final Incubation: Incubate for the time determined during optimization (e.g., 60 minutes) to allow the system to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence polarization reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the high (0% inhibition) and low (100% inhibition) controls.

  • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Compounds meeting this criterion are designated as primary hits.

Protocol 2: AlphaLISA® for Modulators of Protein-Protein Interactions

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an extremely sensitive, bead-based, no-wash immunoassay technology.[23] It is ideal for screening TFMA libraries against targets that are difficult to purify in large quantities or for studying complex protein-protein interactions (PPIs).[24]

Principle of AlphaLISA®

The assay relies on two bead types: Donor beads and Acceptor beads. When a biological interaction brings the beads into close proximity (<200 nm), singlet oxygen molecules released from the Donor bead (upon 680 nm excitation) travel to the Acceptor bead, triggering an energy transfer cascade that results in light emission at 615 nm.[25]

AlphaLISA_Principle cluster_0 No Interaction = No Signal cluster_1 Interaction = Signal Donor1 Donor Bead Acceptor1 Acceptor Bead Excitation1 680nm Light Excitation1->Donor1 Donor2 Donor Bead Acceptor2 Acceptor Bead Donor2->Acceptor2 ¹O₂ Analyte PPI Complex Donor2->Analyte Emission 615nm Light Acceptor2->Emission Analyte->Acceptor2 Excitation2 680nm Light Excitation2->Donor2

Figure 3: Principle of the AlphaLISA® proximity assay for detecting a protein-protein interaction.

Detailed Step-by-Step Protocol

Objective: To identify TFMA compounds that disrupt the interaction between Protein A (biotinylated) and Protein B (antibody-tagged).

Materials:

  • Biotinylated Protein A

  • Protein B

  • Anti-Protein B Antibody conjugated to AlphaLISA Acceptor beads

  • Streptavidin-coated AlphaLISA Donor beads

  • AlphaLISA Assay Buffer

  • TFMA Compound Library (in DMSO)

  • White, opaque 384-well or 1536-well assay plates

  • Alpha-compatible plate reader (e.g., EnVision®)

Phase 1: Assay Development & Optimization

  • Antibody/Protein Titration (Criss-Cross):

    • Perform a matrix titration by varying the concentrations of both the Acceptor beads and the biotinylated Protein A in the presence of a fixed, saturating concentration of Protein B.

    • Causality: This step is crucial to find the optimal concentrations of reagents that produce the highest signal-to-background ratio, ensuring maximum assay sensitivity while minimizing reagent costs.

  • Z'-Factor Validation:

    • Negative Controls (High Signal): Add all interacting components (Protein A, Protein B, Acceptor beads) and DMSO.

    • Positive Controls (Low Signal): Omit one of the binding partners (e.g., Protein A) to represent full inhibition.

    • Incubate and add Donor beads.

    • Read the plate and calculate the Z'-factor.

Phase 2: HTS Campaign [26]

  • Compound & Reagent Addition:

    • Dispense TFMA compounds into the assay plate.

    • Add a mixture of biotinylated Protein A and Protein B to the wells.

  • Incubation: Incubate for 60 minutes at room temperature to allow for compound binding and protein-protein interaction to occur (or be inhibited).

  • Acceptor Bead Addition: Add the anti-Protein B Acceptor beads.

  • Incubation: Incubate for 60 minutes at room temperature.

    • Causality: This allows the Acceptor beads to bind to any available Protein B.

  • Donor Bead Addition: Add the Streptavidin Donor beads. This step must be performed under subdued lighting, as the beads are light-sensitive.[25]

  • Final Incubation: Incubate for 30-60 minutes in the dark.

  • Data Acquisition: Read the plate on an Alpha-compatible reader.

Data Analysis:

  • Identify hits based on a significant reduction in the AlphaLISA signal compared to DMSO controls.

  • Trustworthiness: Hits should be subjected to counter-screens (e.g., assays to detect compound-mediated signal quenching) to eliminate false positives.

Framework for Cell-Based Reporter Gene Assays

Cell-based assays are essential for confirming that hits from biochemical screens are active in a more complex biological environment.[15][16] Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways.

Principle and Workflow

A reporter gene (e.g., luciferase) is placed under the control of a promoter that is activated by a specific transcription factor. If a TFMA compound modulates the upstream signaling pathway, it will result in a change in the expression of the reporter gene, which can be easily quantified as a luminescent or fluorescent signal.

Reporter_Pathway TFMA TFMA Compound (Inhibitor) Receptor Cell Surface Receptor TFMA->Receptor Blocks Ligand Cascade Signaling Cascade (Kinases) Receptor->Cascade Activates TF Transcription Factor Cascade->TF Activates Nucleus Promoter -> Reporter Gene TF->Nucleus Binds & Activates Signal Light Signal Nucleus->Signal Expression & Lysis

Figure 4: A simplified signaling pathway leading to reporter gene activation, modulated by a TFMA inhibitor.

Protocol Outline and Key Considerations
  • Cell Line Development: Select or engineer a cell line that stably expresses the reporter construct.

  • Assay Miniaturization: Optimize cell seeding density, compound incubation time, and reagent concentrations for a 384-well format.[15]

  • HTS Execution:

    • Seed cells into assay plates and allow them to attach overnight.

    • Treat with the TFMA compound library.

    • Incubate for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).

    • Add detection reagents (e.g., luciferase substrate) and measure the signal.

  • Cytotoxicity Counter-Screen:

    • Causality & Trustworthiness: It is absolutely critical to run a parallel assay to measure cell viability (e.g., CellTiter-Glo®). Compounds that inhibit the reporter signal simply by killing the cells are false positives. True hits should modulate the pathway without significant toxicity. This dual-readout approach is fundamental to the validity of cell-based screening.[15]

Conclusion

The unique properties of trifluoromethylnicotinic acids make them a highly attractive scaffold for drug discovery. By leveraging robust and well-validated HTS technologies, researchers can efficiently navigate vast chemical libraries to uncover novel modulators of therapeutically relevant targets. The choice of assay—from a direct-binding FP assay to a sensitive proximity-based AlphaLISA or a physiologically relevant cell-based reporter assay—must be tailored to the specific biological question. By following the detailed protocols and validation principles outlined in this guide, including rigorous quality control with metrics like the Z'-factor and appropriate counter-screening, drug development professionals can significantly increase the probability of identifying high-quality, tractable lead compounds for further optimization.

References

Analytical methods for the quantification of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid derivative. The presence of the trifluoromethyl group significantly influences its chemical properties, including acidity and lipophilicity, making it a compound of interest in pharmaceutical and agrochemical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents two robust and validated analytical methods for the quantification of this compound in various matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

The methodologies detailed herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high concentrations of the analyte are expected. HPLC-UV offers a balance of performance, cost-effectiveness, and accessibility.[5][6]

Principle

The method utilizes reversed-phase chromatography to separate the analyte from potential impurities. The analyte is then detected by its absorbance of ultraviolet light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.

Experimental Protocol

1. Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (≥98%).

  • Ultrapure water (18.2 MΩ·cm).

  • Reference standard of this compound (≥98% purity).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 95% A, 5% B2-10 min: Linear gradient to 5% A, 95% B10-12 min: 5% A, 95% B12.1-15 min: Return to 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (based on UV absorbance of similar structures[7])

4. Sample Preparation

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range.

  • Formulation: Depending on the excipients, a suitable extraction procedure may be required. A general approach is to disperse the formulation in the diluent, sonicate, and centrifuge. The supernatant is then filtered through a 0.45 µm syringe filter before injection.

5. Data Analysis and Validation

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.

  • Validate the method for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[1][3]

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare Mobile Phases, Diluent & Standards HPLC_System HPLC System Setup (Column, Temp, Flow) Prep_Solutions->HPLC_System Prep_Sample Prepare Sample (Dissolution/Extraction) Injection Inject Sample/Standard Prep_Sample->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 265 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Validation Method Validation (ICH Q2) Quantification->Validation

Caption: Workflow for the HPLC-UV quantification of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, where low detection limits are required.[8][9][10][11]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[8][12] The analyte is first separated from matrix components on an LC column. It then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise.[13]

Experimental Protocol

1. Instrumentation and Reagents

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water (18.2 MΩ·cm).

  • Reference standard of this compound (≥98% purity).

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a compound with similar chromatographic and ionization properties (e.g., 4-(Trifluoromethyl)nicotinic acid[7][14]).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the analyte stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the appropriate blank matrix (e.g., drug-free plasma) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each standard with the internal standard at a constant concentration.

3. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-0.5 min: 98% A, 2% B0.5-3.0 min: Linear gradient to 5% A, 95% B3.0-4.0 min: 5% A, 95% B4.1-5.0 min: Return to 98% A, 2% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS/MS Transitions To be determined by direct infusion of the analyte. For a compound with a molecular weight of ~221.13 g/mol , the precursor ion [M-H]⁻ or [M+H]⁺ would be monitored.

4. Sample Preparation (Protein Precipitation for Plasma)

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. Data Analysis and Validation

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression for the calibration curve. The coefficient of determination (r²) should be ≥ 0.99.

  • Validate the method according to the FDA's Bioanalytical Method Validation guidance and ICH M10 guidelines, assessing parameters such as selectivity, matrix effect, accuracy, precision, and stability.

Experimental Workflow: LC-MS/MS Method

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare Mobile Phases, Standards & IS LC_System LC System Setup Prep_Solutions->LC_System MS_System MS/MS Parameter Optimization (Ionization, MRM Transitions) Prep_Solutions->MS_System Sample_Prep Sample Preparation (e.g., Protein Precipitation) Injection Inject Sample Extract Sample_Prep->Injection LC_System->Injection Detection Mass Spectrometric Detection MS_System->Detection Separation Chromatographic Separation Injection->Separation Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Integration->Ratio_Calc Calibration Calibration Curve Construction Ratio_Calc->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the LC-MS/MS quantification of this compound.

Method Validation Summary

The following table summarizes the typical acceptance criteria for the validation of these analytical methods, based on ICH and FDA guidelines.[1][3][4]

Validation ParameterHPLC-UV (Assay)LC-MS/MS (Bioanalysis)
Specificity/Selectivity No interference at the retention time of the analyte.No significant interference at the retention time and MRM transition of the analyte and IS.
Linearity (r²) ≥ 0.999≥ 0.99
Accuracy (% Bias) ± 2.0%± 15% (± 20% at LLOQ)
Precision (%RSD) ≤ 2.0%≤ 15% (≤ 20% at LLOQ)
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration on the calibration curve that meets accuracy and precision criteria.
Robustness Insensitive to minor changes in method parameters.Consistent performance under varied conditions.

Conclusion

This application note provides two comprehensive and robust analytical methods for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in quality control settings, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The choice of method should be guided by the specific requirements of the study, including the sample matrix, expected concentration range, and available instrumentation. Both methods are designed to be validated in accordance with international regulatory guidelines to ensure data integrity and reliability.

References

Application Note: Quantitative Analysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid in Pharmaceutical Matrices using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. This compound is of growing interest in pharmaceutical development, and a validated analytical method is crucial for its progression through the drug development pipeline. The described method utilizes reverse-phase chromatography coupled with tandem mass spectrometry, offering high sensitivity, selectivity, and accuracy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrument configuration, method validation, and data analysis.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a nicotinic acid core modified with hydroxyl, methyl, and trifluoromethyl groups, presents unique analytical challenges. The acidic nature of the carboxylic acid and the presence of the electronegative trifluoromethyl group influence its chromatographic retention and ionization behavior. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an ideal analytical technique for the precise quantification of such small molecules in complex matrices, offering unparalleled specificity and sensitivity.[1]

This guide provides a step-by-step protocol for the analysis of this compound, underpinned by established principles of analytical chemistry and regulatory expectations for method validation.[2][3] The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the method as needed.

Physicochemical Properties of the Analyte

While specific experimental data for this compound is not extensively published, its structure allows for the prediction of key properties relevant to HPLC-MS analysis.

PropertyPredicted Value/CharacteristicRationale for HPLC-MS Method Development
Molecular Formula C₈H₆F₃NO₃Used for accurate mass determination and isotopic pattern confirmation.
Molecular Weight ~221.13 g/mol Guides the setting of the mass range for MS detection.
Acidity (pKa) The carboxylic acid group will be acidic.The pH of the mobile phase will be critical for controlling the ionization state and, therefore, the retention time on a reverse-phase column. A pH below the pKa will promote retention.
Polarity Moderately polar due to the carboxylic acid and hydroxyl groups.Suitable for reverse-phase HPLC. The trifluoromethyl group adds some hydrophobicity.
Ionization Expected to ionize well in negative ion mode (ESI-) due to the deprotonation of the carboxylic acid.Electrospray ionization in negative mode (ESI-) is the logical choice for MS detection.

Experimental Workflow

The overall experimental workflow is designed to ensure accuracy, reproducibility, and efficiency from sample receipt to final data reporting.

Caption: High-level workflow for the HPLC-MS analysis of this compound.

Materials and Methods

Reagents and Materials
  • Reference Standard: this compound (purity ≥98%)

  • Internal Standard (IS): A structurally similar compound, such as 2-methyl-6-(trifluoromethyl)nicotinic acid, is recommended.[4]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Mobile Phase Additives: Formic acid (LC-MS grade).

  • Sample Vials: Amber glass or polypropylene vials to prevent photodegradation.

Instrumentation
  • HPLC System: A high-performance liquid chromatograph capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point for method development.[5]

Detailed Protocols

Standard and Sample Preparation

A critical first step in any quantitative analysis is the precise and accurate preparation of standards and samples.[6][7]

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards. A typical concentration range could be 1-1000 ng/mL.

  • Spiking of Internal Standard: Add the internal standard to each calibration standard and quality control sample to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation from a Pharmaceutical Matrix (e.g., Plasma)

Protein precipitation is a common and effective method for cleaning up biological samples before LC-MS analysis.[6][8]

  • Aliquoting: Transfer 100 µL of the plasma sample into a microcentrifuge tube.

  • Addition of Internal Standard: Add 10 µL of a 10 µg/mL internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

HPLC-MS Method Parameters

The following parameters provide a robust starting point for method development and can be optimized as needed.

Table 1: HPLC Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier ensures the analyte is in its neutral form, promoting retention.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reverse-phase HPLC.
Gradient Elution 5% B to 95% B over 5 minutesA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column between injections.[5]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce backpressure.
Injection Volume 5 µLA small injection volume is recommended to minimize peak distortion.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Precursor Ion (Q1) [M-H]⁻ of the analyteThe deprotonated molecular ion.
Product Ion (Q3) A stable fragment ionDetermined by infusion and fragmentation of the reference standard.
Collision Energy To be optimizedThe voltage applied to induce fragmentation, optimized for maximum product ion intensity.
Capillary Voltage ~3.0 kVTypical voltage for ESI.
Gas Temperature ~350°CTo be optimized for efficient desolvation.
Gas Flow To be optimizedTo be optimized for efficient desolvation.

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[10] The validation should be performed in accordance with ICH guidelines.[11][12]

Caption: Key parameters for analytical method validation according to ICH guidelines.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results to the true value.Recovery of 85-115% for QC samples at low concentrations and 90-110% for mid and high concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results with minor variations in flow rate, column temperature, etc.

Data Analysis and Reporting

Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase pH; Column degradation.Adjust mobile phase pH to be at least 2 units away from the analyte's pKa; Replace the column.
Low Sensitivity Inefficient ionization; Poor fragmentation.Optimize MS parameters (capillary voltage, gas flow, collision energy).
High Backpressure Column blockage; Sample precipitation.Filter samples; Use a guard column; Flush the system.
Inconsistent Retention Times Leak in the HPLC system; Inconsistent mobile phase composition.Check for leaks; Ensure proper mobile phase mixing.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC-MS analysis of this compound. By following the detailed steps for sample preparation, instrument setup, and method validation, researchers can achieve reliable and accurate quantification of this compound in various matrices. The provided rationale for each step allows for informed troubleshooting and adaptation of the method for specific research needs.

References

Application Notes and Protocols: Experimental Design for Testing the Biological Activity of Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renewed Interest in Nicotinic Acid and the Quest for Superior Analogs

For decades, nicotinic acid (niacin or vitamin B3) has been a cornerstone in the management of dyslipidemia.[1][2][3] At pharmacological doses, it effectively modulates plasma lipids and lipoproteins, notably increasing high-density lipoprotein (HDL) cholesterol.[1][3] However, its clinical utility is often hampered by adverse effects, most notably a cutaneous vasodilation known as flushing.[1][4] This has spurred the development of nicotinic acid analogs designed to retain the therapeutic benefits while minimizing undesirable side effects.

The discovery of the G protein-coupled receptor GPR109A (also known as HCA2) as the primary receptor for nicotinic acid has revolutionized our understanding of its mechanism of action and provides a clear molecular target for drug development.[1][3][5] GPR109A is predominantly expressed in adipocytes and immune cells.[2][6] Its activation in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and subsequent reduction in lipolysis.[3][5][7] This reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis of triglycerides and very low-density lipoprotein (VLDL).[3][5] Beyond its lipid-lowering effects, GPR109A activation on immune cells mediates anti-inflammatory responses, adding to the therapeutic potential of its agonists.[2][6][8]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the biological activity of novel nicotinic acid analogs. The protocols herein are designed to be a self-validating system, progressing from initial target engagement and downstream signaling to cellular functional responses and potential for in vivo efficacy.

Guiding Principles of the Experimental Workflow

A logical, stepwise approach is crucial for the efficient and effective evaluation of nicotinic acid analogs. The proposed workflow is designed to first confirm on-target activity and then to characterize the functional consequences of receptor engagement in relevant biological systems.

Figure 1. Phased experimental workflow for nicotinic acid analog evaluation.

Phase 1: In Vitro Target Engagement and Signaling Pathway Activation

The initial phase focuses on confirming that the nicotinic acid analogs directly interact with GPR109A and elicit the expected downstream signaling events.

GPR109A Receptor Binding Assays

Causality: To establish that the observed biological effects are mediated through the intended target, it is essential to first demonstrate binding of the analog to GPR109A. Competitive binding assays are the gold standard for this purpose.

Protocol:

  • Principle: These assays measure the ability of a test compound (the nicotinic acid analog) to displace a radiolabeled or fluorescently tagged ligand with known affinity for GPR109A.

  • Materials:

    • Membrane preparations from cells stably overexpressing human GPR109A.

    • Radioligand (e.g., [³H]-nicotinic acid) or fluorescent ligand.

    • Test nicotinic acid analogs at various concentrations.

    • Unlabeled nicotinic acid as a positive control.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Incubate the GPR109A-expressing membranes with a fixed concentration of the labeled ligand in the presence of varying concentrations of the test analog.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound ligand (e.g., by rapid filtration).

    • Quantify the amount of bound labeled ligand.

    • The data is used to calculate the inhibitory constant (Ki) of the analog, which reflects its binding affinity for GPR109A.

cAMP Second Messenger Assays

Causality: GPR109A is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][6][7] Measuring cAMP modulation is a direct functional readout of GPR109A activation and successful G-protein coupling.

Protocol:

  • Principle: A variety of commercial kits are available for the sensitive measurement of intracellular cAMP, including those based on competitive immunoassays (e.g., ELISA, HTRF) or reporter gene systems.[9][10][11][12][13]

  • Cell Line: A cell line stably expressing GPR109A, such as CHO-K1 or HEK293 cells, is typically used.

  • Procedure:

    • Plate the GPR109A-expressing cells in a 96- or 384-well plate.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP.

    • Concurrently, treat the cells with varying concentrations of the nicotinic acid analog or nicotinic acid as a positive control.

    • After incubation, lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen assay kit.

    • The results will demonstrate the dose-dependent ability of the analog to inhibit forskolin-stimulated cAMP production, from which an EC50 value (the concentration of agonist that gives half-maximal response) can be determined.

Figure 2. GPR109A signaling pathway.

Phase 2: Cellular Functional Assays

Once on-target signaling is confirmed, the next step is to assess the physiological consequences of this signaling in relevant cell types.

Lipolysis Assays in Adipocytes

Causality: The primary therapeutic effect of nicotinic acid on lipid metabolism is the inhibition of lipolysis in adipocytes.[14][15][16] A successful analog must replicate this effect. Lipolysis is the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[14][17][18] Measuring the release of these molecules from adipocytes provides a direct assessment of the analog's anti-lipolytic activity.[14][17]

Protocol:

  • Principle: Differentiated adipocytes are treated with the test analog, and the amount of glycerol or FFAs released into the culture medium is quantified. Glycerol measurement is often preferred as it is less prone to re-esterification by the cells.[14]

  • Cell Model: Differentiated 3T3-L1 murine adipocytes or primary human adipocytes.

  • Procedure:

    • Differentiate pre-adipocytes into mature, lipid-laden adipocytes in culture plates.

    • Wash the cells and incubate them in a serum-free medium containing bovine serum albumin (BSA) to act as an FFA acceptor.[18]

    • Stimulate lipolysis with an agent like isoproterenol (a β-adrenergic agonist).

    • Treat the cells with various concentrations of the nicotinic acid analog.

    • After a defined incubation period (e.g., 1-2 hours), collect the culture medium.

    • Quantify the concentration of glycerol and/or FFAs in the medium using commercially available colorimetric or fluorometric assay kits.[14][17][19]

    • The data will reveal the analog's ability to inhibit stimulated lipolysis, allowing for the determination of an IC50 value.

Table 1: Example Data from a Lipolysis Assay

CompoundIC50 for Lipolysis Inhibition (nM)
Nicotinic Acid350
Analog X150
Analog Y800
Analog Z>10,000
Anti-inflammatory Assays

Causality: GPR109A is expressed on various immune cells, including macrophages and neutrophils, and its activation can suppress inflammatory signaling pathways, such as the NF-κB pathway.[6][8][20] This anti-inflammatory action is a valuable secondary characteristic for nicotinic acid analogs, particularly in the context of atherosclerosis, which is an inflammatory disease.[21]

Protocol: NF-κB Activation Assay

  • Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm.[22] Upon stimulation with an inflammatory agent like lipopolysaccharide (LPS), NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes.[22][23] This translocation can be quantified using high-content imaging or by measuring the activity of an NF-κB-driven reporter gene.

  • Cell Model: A macrophage-like cell line such as RAW 264.7 or THP-1.

  • Procedure (High-Content Imaging):

    • Plate macrophage-like cells in a multi-well imaging plate.

    • Pre-treat the cells with the nicotinic acid analog for a short period.

    • Stimulate inflammation by adding LPS.

    • After stimulation, fix and permeabilize the cells.

    • Stain the cells with an antibody against an NF-κB subunit (e.g., p65) and a nuclear counterstain (e.g., DAPI).

    • Acquire images using an automated fluorescence microscope.

    • Use image analysis software to quantify the ratio of nuclear to cytoplasmic NF-κB fluorescence, which is a direct measure of translocation.[22][23]

    • Effective analogs will inhibit the LPS-induced increase in this ratio.

Phase 3: In Vivo Proof-of-Concept

Promising candidates from in vitro and cellular assays should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Animal Models of Dyslipidemia

Causality: To confirm that the anti-lipolytic activity observed in vitro translates to a systemic lipid-lowering effect, analogs must be tested in animal models that recapitulate key aspects of human dyslipidemia.

Model Selection:

  • Rodent Models: Mice and rats are commonly used due to their cost-effectiveness and the availability of genetic models.[24]

    • Diet-Induced Models: Feeding rodents a high-fat, high-cholesterol diet can induce dyslipidemia.[24]

    • Genetic Models: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice on an atherogenic diet develop robust hypercholesterolemia and atherosclerosis, making them highly relevant models.[25]

    • Chemically-Induced Models: Acute hyperlipidemia can be induced by agents like Triton WR-1339 or Poloxamer 407.[26]

  • Zebrafish Models: The zebrafish is an emerging model for dyslipidemia research, offering advantages in genetic tractability and suitability for higher-throughput screening.[27]

Protocol:

  • Procedure:

    • Induce dyslipidemia in the chosen animal model.

    • Administer the nicotinic acid analog orally or via another appropriate route over a defined treatment period.

    • Collect blood samples at baseline and at the end of the study.

    • Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using standard clinical chemistry methods.

    • A successful analog will significantly improve the lipid profile compared to vehicle-treated controls.

Assessment of Side Effects: The Flushing Response

Causality: The primary dose-limiting side effect of nicotinic acid is flushing. It is crucial to assess whether novel analogs have a reduced flushing liability.

Model: The mouse ear vasodilation model is a common preclinical assay for predicting the flushing potential of GPR109A agonists.

Protocol:

  • Procedure:

    • Administer the test analog to mice.

    • Measure blood flow in the ear using a Laser Doppler flowmeter at various time points post-administration.

    • A significant increase in blood flow indicates vasodilation, which is a surrogate for the flushing response.

    • Compare the magnitude and duration of the response to that induced by an equimolar dose of nicotinic acid.

Table 2: Example Data from In Vivo Studies

Compound% Reduction in Plasma TriglyceridesPeak Ear Blood Flow Increase (% over baseline)
Nicotinic Acid45%350%
Analog X50%120%
Analog Y20%320%

Conclusion and Future Directions

This structured, multi-tiered approach provides a robust framework for the preclinical evaluation of nicotinic acid analogs. By systematically assessing target engagement, cellular function, and in vivo efficacy, researchers can efficiently identify lead candidates with improved therapeutic profiles. Analogs that demonstrate potent anti-lipolytic and anti-inflammatory activity in vitro, translate these effects into in vivo lipid-lowering efficacy, and exhibit a reduced flushing liability represent promising new therapeutic agents for the treatment of dyslipidemia and the prevention of cardiovascular disease. The ultimate goal is to develop a next-generation nicotinic acid therapy that harnesses the full potential of GPR109A activation while enhancing patient compliance and safety.[1]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this compound. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure the successful isolation of high-purity material.

Understanding the Molecule: Key Properties for Purification

This compound is a substituted pyridine derivative. Its purification is influenced by several key structural features:

  • Nicotinic Acid Backbone: The carboxylic acid group imparts acidic properties, allowing for manipulation of its solubility based on pH. It can be deprotonated in the presence of a base to form a water-soluble salt.

  • Hydroxy Group: The 2-hydroxy group can exhibit tautomerism, existing in equilibrium with its pyridone form. This can influence its polarity and hydrogen bonding capabilities.

  • Trifluoromethyl Group: This strongly electron-withdrawing group increases the acidity of the carboxylic acid and can influence the compound's solubility in organic solvents.

  • Aromatic Ring: The pyridine ring provides a rigid scaffold and can participate in pi-pi stacking interactions.

A thorough understanding of these features is crucial for developing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Impurities often depend on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., incomplete hydrolysis of a nitrile or ester precursor), or residual catalysts. For nicotinic acid derivatives, colored impurities can also be an issue, often arising from oxidation or side reactions during synthesis.[1][2]

Q2: My purified compound is colored. How can I remove the color?

A2: A common method for removing colored impurities is treatment with activated carbon.[1] This is typically done by adding a small amount of activated carbon to a solution of the crude product, heating briefly, and then performing a hot filtration to remove the carbon before crystallization.[3] A patent for purifying nicotinic acid suggests that melting the crude product before recrystallization can also help destroy chromophores.[1]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the nature and quantity of the impurities, as well as the scale of your purification.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product, especially on a larger scale. It is generally a more cost-effective and scalable method.

  • Column Chromatography is more suitable for separating mixtures with components of similar polarity or when dealing with oily or non-crystalline products. It offers higher resolution but is often more time-consuming and expensive, especially at a larger scale.

The following decision tree can guide your choice:

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid impurity_profile What is the impurity profile? is_solid->impurity_profile Yes oily_product Product is an oil or non-crystalline solid is_solid->oily_product No recrystallization Attempt Recrystallization impurity_profile->recrystallization Few impurities with different solubility chromatography Use Column Chromatography impurity_profile->chromatography Multiple impurities with similar polarity oily_product->chromatography

Caption: Decision tree for selecting a purification method.

Q4: Can I use an acid-base extraction to purify this compound?

A4: Yes, an acid-base extraction can be a very effective initial purification step. Given the carboxylic acid moiety, you can dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract it into an aqueous basic solution (e.g., dilute sodium bicarbonate or sodium hydroxide). The aqueous layer, containing the deprotonated, water-soluble salt of your compound, can then be washed with an organic solvent to remove neutral impurities. Finally, acidifying the aqueous layer (e.g., with HCl) will precipitate the purified product, which can be collected by filtration. A patent for a similar compound, 4-trifluoromethyl nicotinic acid, describes adjusting the pH to less than 1 with hydrochloric acid to precipitate the product.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. You may need to use a binary solvent system.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the compound.[3]
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure product can also help initiate crystallization.
Product does not crystallize The product is still impure, leading to freezing point depression.Consider a pre-purification step like an acid-base extraction or a quick filtration through a plug of silica gel.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal if available.
Poor separation in column chromatography The chosen solvent system is not optimal.Perform a systematic TLC analysis with different solvent systems to find one that gives good separation (Rf of the product around 0.3-0.4).
The column was overloaded.Use a proper ratio of crude product to silica gel (typically 1:20 to 1:100 by weight).
The column was not packed correctly (channeling).Ensure the silica gel is packed uniformly without any air bubbles.
Product co-elutes with an impurity The impurity has a very similar polarity to the product.Try a different stationary phase (e.g., alumina) or a different solvent system. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.[5][6][7]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of your crude product in various solvents at room temperature and at their boiling points.

  • A good solvent will dissolve the compound when hot but not when cold.

  • Potential solvents include water, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures of these. For nicotinic acid derivatives, aqueous solutions or alcohol-water mixtures are often effective.[1]

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Reheat the mixture to boiling for a few minutes.

  • (Optional: Hot Filtration) If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

G cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation a Place crude solid in flask b Add minimal hot solvent until dissolved a->b c Add activated carbon b->c f Cool filtrate slowly to room temperature b->f If no decolorization needed d Heat briefly c->d e Perform hot filtration d->e e->f g Cool in ice bath f->g h Collect crystals by vacuum filtration g->h i Wash with cold solvent h->i j Dry in vacuum oven i->j

Caption: Workflow for purification by recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purification using a silica gel stationary phase.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or methanol).

  • Spot the solution on a TLC plate and develop it in various solvent systems. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with a small amount of acetic or formic acid to improve peak shape.

  • The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

2. Column Packing:

  • Choose an appropriately sized column for the amount of material to be purified.

  • Pack the column with silica gel, either as a slurry in the chosen eluent or by dry packing followed by careful wetting with the eluent.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Elute the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump).

  • Collect fractions and monitor the elution of the product by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified compound.

References

Byproduct formation in the synthesis of trifluoromethyl-substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Section 1: Chlorine/Fluorine Exchange (Halex Process) from Trichloromethylpyridines

This widely used industrial method involves the substitution of chlorine atoms with fluorine on a pre-functionalized pyridine ring. While robust, it is often plagued by the formation of over-chlorinated and incompletely fluorinated byproducts.

FAQ 1: My reaction is producing a mixture of multi-chlorinated trifluoromethylpyridines. How can I improve the selectivity for my desired product?

Root Cause Analysis: The formation of multi-chlorinated byproducts is a common issue in the vapor-phase chlorination/fluorination of picolines.[1][2] The number of chlorine atoms introduced onto the pyridine ring is highly dependent on the reaction conditions, particularly the molar ratio of chlorine gas to the pyridine substrate and the reaction temperature.[1][2]

Troubleshooting & Mitigation Strategy:

  • Control of Stoichiometry: Carefully control the molar ratio of chlorine gas. A lower ratio of chlorine will favor mono-chlorination, while higher ratios will lead to di- and tri-chlorinated products.

  • Temperature Optimization: The reaction temperature is a critical parameter. High temperatures (>300°C) are typically required for the simultaneous vapor-phase reaction, but precise control is necessary to minimize unwanted side reactions.[1]

  • Recycling of Byproducts: Unwanted multi-chlorinated byproducts can be converted back to the desired 3-(trifluoromethyl)pyridine (3-TF) via catalytic hydrogenolysis. This can then be fed back into the reactor, improving the overall process economy.[1][2]

FAQ 2: I am observing incompletely fluorinated byproducts, such as (chlorodifluoromethyl)- and (dichlorofluoromethyl)pyridines. What causes this and how can I drive the reaction to completion?

Root Cause Analysis: Incomplete fluorine exchange is often a result of insufficient fluorinating agent, reaction time, or catalyst deactivation. The presence of these byproducts indicates that the exchange of all three chlorine atoms on the methyl group for fluorine has not been achieved.

Troubleshooting & Mitigation Strategy:

  • Fluorinating Agent: Ensure an adequate excess of the fluorinating agent, typically anhydrous hydrogen fluoride (HF), is used.[3]

  • Reaction Time and Temperature: Increasing the reaction time or temperature can help drive the reaction to completion. However, this must be balanced with the potential for increased formation of other byproducts.

  • Catalyst Activity: The choice and handling of the catalyst are crucial. Metal halides like ferric chloride (FeCl₃) are often used to promote the reaction.[4] Ensure the catalyst is fresh and handled under anhydrous conditions to prevent deactivation.

Section 2: Cyclocondensation Reactions with Trifluoromethyl-Containing Building Blocks

Constructing the pyridine ring from smaller, trifluoromethyl-containing fragments is a versatile approach. However, the complexity of these multi-component reactions can lead to a variety of byproducts. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][2][5]

FAQ 3: My cyclocondensation reaction is giving a low yield of the desired trifluoromethylpyridine, with a complex mixture of side products. What are the likely byproducts and how can I suppress their formation?

Root Cause Analysis: Byproducts in cyclocondensation reactions often arise from incomplete cyclization, self-condensation of the starting materials, or alternative reaction pathways of the reactive intermediates. The specific byproducts will depend on the chosen building blocks and reaction conditions.

Troubleshooting & Mitigation Strategy:

  • Purity of Starting Materials: Ensure the purity of your trifluoromethyl-containing building blocks and other reactants. Impurities can initiate unwanted side reactions.

  • Reaction Conditions:

    • Temperature: Carefully control the reaction temperature. Some cyclizations require heating to proceed, but excessive heat can lead to decomposition or side reactions.

    • Catalyst/Promoter: The choice of acid or base catalyst is critical. The wrong catalyst can promote undesired side reactions. Screen a variety of catalysts to find the optimal one for your specific transformation.

    • Solvent: The solvent can influence the reaction pathway. Aprotic solvents are commonly used, but in some cases, protic solvents may be required.

  • Stepwise Approach: If a one-pot reaction is proving problematic, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step.

Section 3: Direct Trifluoromethylation of Pyridines

The direct introduction of a trifluoromethyl group onto a pyridine ring is an attractive strategy. However, controlling the regioselectivity and preventing multiple trifluoromethylations can be challenging.

FAQ 4: My direct trifluoromethylation is yielding a mixture of regioisomers. How can I improve the regioselectivity?

Root Cause Analysis: The regioselectivity of direct trifluoromethylation is influenced by the electronic properties of the pyridine ring and the nature of the trifluoromethylating agent. Radical trifluoromethylation reactions often exhibit low regioselectivity due to the high reactivity of the CF₃ radical.[6][7]

Troubleshooting & Mitigation Strategy:

  • Activating Groups: The presence of activating or directing groups on the pyridine ring can significantly influence the position of trifluoromethylation.

  • Choice of Reagent:

    • Nucleophilic Trifluoromethylation: Employing nucleophilic trifluoromethylating agents, such as Togni's reagent, in combination with methods to activate the pyridine ring (e.g., hydrosilylation), can lead to high regioselectivity for the 3-position.[6]

    • N-Oxide Strategy: Converting the pyridine to its N-oxide activates the 2- and 4-positions towards nucleophilic attack, which can be exploited for regioselective trifluoromethylation.[8]

    • N-Methylpyridinium Salt Strategy: Activation of the pyridine as an N-methylpyridinium salt can also direct trifluoromethylation to the 2-position with high selectivity.[9][10]

Workflow for Improving Regioselectivity in Direct Trifluoromethylation

start Low Regioselectivity Observed reagent Analyze Trifluoromethylating Reagent start->reagent activation Consider Pyridine Ring Activation reagent->activation If using radical source n_oxide N-Oxide Formation activation->n_oxide For C2/C4 selectivity n_methyl N-Methylpyridinium Salt Formation activation->n_methyl For C2 selectivity hydrosilylation Hydrosilylation activation->hydrosilylation For C3 selectivity nucleophilic_cf3 Use Nucleophilic CF3 Source (e.g., Togni's Reagent) n_oxide->nucleophilic_cf3 n_methyl->nucleophilic_cf3 hydrosilylation->nucleophilic_cf3 product Improved Regioselectivity nucleophilic_cf3->product

Caption: A decision-making workflow for improving the regioselectivity of direct trifluoromethylation of pyridines.

FAQ 5: I am observing the formation of bis- and tris-trifluoromethylated byproducts. How can I prevent multiple additions?

Root Cause Analysis: The formation of poly-trifluoromethylated products occurs when the initially formed trifluoromethylpyridine is more reactive towards trifluoromethylation than the starting material. This is more common with electron-rich pyridines.

Troubleshooting & Mitigation Strategy:

  • Control Stoichiometry: Use a limited amount of the trifluoromethylating agent (e.g., 1.0-1.2 equivalents).

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the product.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second and third additions more than the first.

Section 4: Analytical and Purification Strategies

The successful synthesis of trifluoromethylpyridines relies on accurate analysis of the reaction mixture and effective purification of the desired product.

FAQ 6: What are the best methods for analyzing the product mixture and identifying byproducts?

Analytical Workflow:

  • Thin Layer Chromatography (TLC): For initial reaction monitoring and a qualitative assessment of the product mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile byproducts. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of each component.

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile compounds and for quantitative analysis of the product mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the substitution pattern on the pyridine ring.

    • ¹⁹F NMR: Crucial for identifying and quantifying different trifluoromethyl-containing species. Each unique CF₃ group will have a distinct chemical shift.

    • ¹³C NMR: Can help in the structural elucidation of unknown byproducts.

General Protocol for GC-MS Analysis:
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC-MS.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the components of the mixture. A typical program might start at 50°C and ramp up to 250°C.

  • MS Detection: Acquire mass spectra over a suitable mass range (e.g., 50-500 amu).

  • Data Analysis: Identify the components by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.

FAQ 7: What are the most effective techniques for purifying my trifluoromethylpyridine product from the observed byproducts?

Purification Strategy:

  • Distillation: For volatile products, fractional distillation can be effective in separating compounds with different boiling points.

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Column Chromatography: This is a versatile technique for separating products from byproducts with different polarities. A range of stationary phases (e.g., silica gel, alumina) and mobile phases can be employed.

  • Acid-Base Extraction: If the product and byproducts have different acid-base properties, an acid-base extraction can be a simple and effective purification step.[11]

Purification Decision Tree

start Crude Product Mixture volatility Are components volatile? start->volatility distillation Fractional Distillation volatility->distillation Yes solid Is the product solid? volatility->solid No pure_product Pure Product distillation->pure_product crystallization Recrystallization solid->crystallization Yes polarity Do components have different polarities? solid->polarity No crystallization->pure_product chromatography Column Chromatography polarity->chromatography Yes acid_base Do components have different acid-base properties? polarity->acid_base No chromatography->pure_product extraction Acid-Base Extraction acid_base->extraction Yes extraction->pure_product

Caption: A guide to selecting the appropriate purification technique based on the properties of the product and byproducts.

References

Technical Support Center: Optimizing Nicotinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nicotinic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of nicotinic acid. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your derivatization experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My esterification or amidation reaction is not proceeding to completion, resulting in low yields. What are the likely causes and how can I improve the conversion?

Low conversion is a frequent challenge in the derivatization of nicotinic acid, often stemming from suboptimal reaction conditions or reagent choice. Let's break down the potential culprits and solutions.

Root Cause Analysis:

  • Insufficient Activation of the Carboxylic Acid: The carboxyl group of nicotinic acid is not inherently reactive enough to readily form esters or amides. It requires activation to become a better electrophile.

  • Poor Nucleophilicity of the Alcohol or Amine: Sterically hindered or electron-poor alcohols and amines will be less reactive.

  • Reversible Reactions: Esterification, particularly Fischer esterification, is a reversible reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

  • Inappropriate Solvent: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics. A poor choice of solvent can hinder the reaction.

Troubleshooting Steps:

  • Enhance Carboxylic Acid Activation:

    • For Esterification:

      • Fischer Esterification: If using a classic acid catalyst like sulfuric acid with an excess of alcohol, ensure the reaction is heated to reflux to drive the reaction forward. A Dean-Stark trap can be used to remove the water byproduct, shifting the equilibrium towards the product.

      • Alternative Activation: For more sensitive substrates or milder conditions, consider converting nicotinic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nicotinoyl chloride is highly reactive towards alcohols.

    • For Amidation:

      • Coupling Reagents: Employ a coupling agent to activate the carboxylic acid. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) to reduce side reactions and racemization. Uronium salts such as HATU and HBTU are also highly effective.

  • Address Nucleophile Reactivity:

    • If you suspect your alcohol or amine is not sufficiently nucleophilic, you may need to use more forcing reaction conditions (e.g., higher temperatures, longer reaction times). However, be mindful of potential side reactions.

    • Alternatively, a stronger activation method for the carboxylic acid may be necessary.

  • Optimize Reaction Conditions:

    • Solvent Selection: Choose a solvent that dissolves all reactants. For coupling reactions, aprotic polar solvents like DMF (dimethylformamide) or DCM (dichloromethane) are often used. For Fischer esterification, the alcohol reactant often serves as the solvent.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions. Optimization of the reaction temperature is crucial. For many coupling reactions, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature is a common strategy.

Q2: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?

The formation of side products can complicate purification and reduce the overall yield of your desired nicotinic acid derivative. Understanding the potential side reactions is the first step to mitigating them.

Common Side Products and Their Prevention:

  • In Amide Coupling Reactions:

    • N-acylurea formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

      • Solution: Add HOBt or a similar auxiliary nucleophile. This traps the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the desired amine.

    • Racemization: If you are coupling nicotinic acid to a chiral amine, racemization can be a concern.

      • Solution: The use of additives like HOBt and certain coupling reagents (e.g., HATU, COMU) can suppress racemization.

  • In Esterification Reactions:

    • Dehydration: At high temperatures with strong acid catalysts, side reactions involving the pyridine ring or other functional groups on the starting materials can occur.

      • Solution: Use milder reaction conditions if possible. The use of a solid acid catalyst might offer better selectivity.

    • Hydrolysis of the Ester Product: During aqueous workup, particularly under basic conditions, the newly formed ester can be hydrolyzed back to the carboxylic acid.

      • Solution: Use a mild base like sodium bicarbonate for neutralization and minimize the contact

Technical Support Center: Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the construction of the substituted pyridine ring to form the key intermediate, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile. The second stage is the hydrolysis of the nitrile group to the desired carboxylic acid. Each stage presents unique challenges that can significantly impact the final yield and purity.

The general synthetic pathway is outlined below. It involves a cyclocondensation reaction using a trifluoromethyl-containing building block, followed by a controlled hydrolysis step.[1][2]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Stage 1: Cyclocondensation cluster_final Stage 2: Hydrolysis SM1 Ethyl 4,4,4-trifluoroacetoacetate INT 2-Hydroxy-4-methyl-6- (trifluoromethyl)nicotinonitrile SM1->INT Reaction SM2 3-Aminocrotononitrile SM2->INT FP 2-Hydroxy-4-methyl-6- (trifluoromethyl)nicotinic acid INT->FP Hydrolysis

Caption: General two-stage synthetic workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My overall yield is significantly lower than expected. What are the most common areas for material loss?

Answer: Low overall yield is a frequent challenge and can stem from issues in both the cyclocondensation and hydrolysis stages, as well as during purification. A systematic approach is required to pinpoint the source of the loss.

  • Incomplete Reactions: Either the initial ring formation or the final hydrolysis may not have proceeded to completion. It is crucial to monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material has been fully consumed before proceeding with workup.[3][4] If the reaction has stalled, consider moderately increasing the temperature or extending the reaction time.[3]

  • Side Reaction Formation: The formation of byproducts is a primary cause of reduced yields.[3] In the hydrolysis step, incomplete conversion can lead to the formation of the corresponding nicotinamide, which can be difficult to separate from the final product.[3]

  • Purification Losses: Significant material loss can occur during workup and recrystallization.[3] Using excessive solvent during recrystallization or performing unnecessary multiple recrystallizations can drastically reduce the isolated yield. For some nicotinic acids, melting the crude product before a single recrystallization can improve purity and reduce losses.[5][6]

Question: The initial cyclocondensation reaction to form the nicotinonitrile intermediate is inefficient. How can I improve this step?

Answer: The efficiency of the pyridine ring formation is highly dependent on precise control of reaction conditions.

  • Catalyst Choice: This reaction is often catalyzed by a base (e.g., piperidine, sodium ethoxide) or an acid. The choice and amount of catalyst are critical. An inappropriate catalyst can lead to side reactions or failure of the reaction to initiate.

  • Solvent and Temperature: The reaction is typically performed in a solvent like ethanol or acetic acid. The temperature must be carefully controlled; too low, and the reaction rate will be impractically slow; too high, and you risk the formation of polymeric byproducts.

  • Water Removal: The condensation reaction releases a molecule of water. In many cases, removing this water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium toward the product and significantly improve the yield.

Troubleshooting_Cyclocondensation Problem Low Yield in Cyclocondensation Cause1 Incorrect Catalyst Problem->Cause1 Cause2 Suboptimal Temp/Solvent Problem->Cause2 Cause3 Equilibrium Limitation Problem->Cause3 Solution1 Screen acid/base catalysts (e.g., Piperidine, NaOEt) Cause1->Solution1 Solution2 Optimize reaction temperature and solvent polarity Cause2->Solution2 Solution3 Remove water via Dean-Stark apparatus Cause3->Solution3

Caption: Logic diagram for troubleshooting the cyclocondensation step.

Question: My hydrolysis of the nicotinonitrile is incomplete and produces the nicotinamide byproduct. How can I drive the reaction to the carboxylic acid?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Halting at the amide stage or having a mixture of amide and acid is a classic problem. The key is to use conditions that favor the second hydrolysis step (amide to acid).

  • pH Control: The rate of both nitrile and amide hydrolysis is heavily influenced by pH.[3]

    • Strongly Basic Conditions: Using a concentrated solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) with elevated temperatures is typically the most effective method. The hydroxide ion directly attacks the nitrile and subsequently the amide carbonyl carbon. A higher concentration of base will increase the rate of the second hydrolysis step.

    • Strongly Acidic Conditions: Concentrated mineral acids (e.g., H₂SO₄, HCl) can also be used. The acid protonates the nitrogen atom, making the carbon more susceptible to nucleophilic attack by water.[3] However, for trifluoromethyl-substituted pyridines, strong acid at high temperatures can sometimes lead to decomposition.

  • Temperature and Time: Both basic and acidic hydrolysis often require elevated temperatures (reflux) and extended reaction times to drive the reaction to completion.[3] Do not cut the reaction time short. Monitor the reaction via TLC or HPLC, ensuring the disappearance of both the starting nitrile and the intermediate amide.

ParameterConditionRationalePotential Pitfall
Catalyst 10-20% aq. NaOHStrong nucleophile (OH⁻) promotes complete hydrolysis.Product is a salt; requires acidification for isolation.
Temperature 80-100 °C (Reflux)Increases reaction rate for both hydrolysis steps.Can promote side reactions if not controlled.
Time 4-24 hoursEnsures complete conversion of the stable amide intermediate.Longer times increase energy cost.
Monitoring TLC/HPLCConfirms disappearance of starting material and amide.A single spot on TLC may not be conclusive; use co-spotting.

Question: The final product is difficult to purify and appears discolored. What purification strategies are most effective?

Answer: Purification of nicotinic acid derivatives can be challenging due to their high melting points and sometimes poor solubility.

  • Acid-Base Extraction: The carboxylic acid functional group is the key to purification. After hydrolysis (if done under basic conditions), the product exists as a carboxylate salt, which is water-soluble. Any non-acidic, organic-soluble impurities can be washed away with a solvent like dichloromethane or ethyl acetate. The aqueous layer is then carefully acidified (e.g., with HCl) to a pH of ~2-3, which protonates the carboxylate, causing the desired nicotinic acid to precipitate out of the solution.

  • Recrystallization: This is the most common final purification step.

    • Solvent Choice: Water, ethanol, or acetic acid/water mixtures are often effective solvents. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Minimizing Losses: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much will result in a low recovery upon cooling.[3]

    • Decolorization: If the product is colored (often yellow or tan), adding a small amount of activated carbon to the hot solution before filtering can remove chromophores.[6] Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (Intermediate)

This is a representative protocol based on common cyclocondensation methods for similar structures.[1][2] Optimization may be required.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), 3-aminocrotononitrile (1.1 eq), and absolute ethanol (5 mL per gram of ketoester).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting ketoester spot is no longer visible.

  • Cool the reaction mixture to room temperature. A precipitate may form. If not, reduce the solvent volume under reduced pressure until a slurry is obtained.

  • Cool the slurry in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude nicotinonitrile intermediate. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Protocol 2: Hydrolysis to this compound (Final Product)

This protocol is based on standard nitrile hydrolysis procedures.[7][8]

  • In a round-bottom flask, suspend the crude nicotinonitrile intermediate (1.0 eq) in a 15% aqueous solution of sodium hydroxide (NaOH) (3.0-4.0 eq).

  • Heat the mixture to reflux (approx. 100-110 °C). The solid should dissolve as the reaction progresses.

  • Maintain reflux for 8-16 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the intermediate amide. Ammonia gas is evolved during this process, so the reaction should be performed in a well-ventilated fume hood.

  • Cool the reaction mixture to room temperature. The solution should be clear and homogeneous.

  • Transfer the solution to a beaker and cool in an ice bath.

  • Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise with stirring to adjust the pH to 2-3. A thick white precipitate will form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring reaction progress and characterizing the final product? A1: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on conversion and purity. For final product characterization, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential to confirm the structure. Mass Spectrometry (MS) will confirm the molecular weight, and Infrared (IR) Spectroscopy can confirm the presence of the carboxylic acid group.

Q2: Are there viable alternative synthetic routes? A2: Yes, other routes exist for constructing trifluoromethyl-substituted nicotinic acids. One common alternative involves starting with a pre-formed, substituted pyridine ring and then introducing the trifluoromethyl group. This can be achieved via trifluoromethylation of an aryl halide (e.g., an iodo- or bromo-pyridine) using reagents like the Togni reagent or Ruppert-Prakash reagent (TMSCF₃).[9][10] Another approach is the catalytic hydrogenation of a chloro-substituted precursor, such as 2-chloro-6-(trifluoromethyl)nicotinic acid, to remove the chlorine atom.[11]

Q3: What are the primary safety considerations for this synthesis? A3:

  • Trifluoromethylated Reagents: Many fluorinated building blocks can be volatile and toxic. Handle them only in a certified chemical fume hood.

  • Strong Acids and Bases: Concentrated NaOH, KOH, HCl, and H₂SO₄ are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ammonia Evolution: The hydrolysis step releases ammonia gas, which is toxic and has a strong odor. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Pressure: When heating reactions, especially with volatile solvents, never heat a closed system to avoid pressure buildup.

References

Technical Support Center: Overcoming Low Solubility of Nicotinic Acid Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the common challenge of low aqueous solubility of nicotinic acid and its derivatives. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to advance your research and development efforts.

Section 1: Understanding the Solubility Challenge of Nicotinic Acid Derivatives

Nicotinic acid (niacin) and its derivatives are a vital class of molecules with significant therapeutic applications.[1][2] However, their efficacy can be hampered by limited solubility in aqueous media, which is a critical factor for bioavailability and formulation development.[3][4] The solubility of these compounds is intrinsically linked to their physicochemical properties, particularly the presence of both a carboxylic acid group and a pyridine ring.

The ionization state of nicotinic acid is highly dependent on the pH of the medium. The carboxylic acid group has a pKa of approximately 4.85, while the pyridine nitrogen has a pKa of about 2.0.[2] This means that at different pH values, the molecule can exist as a cation, a zwitterion, or an anion, each with distinct solubility characteristics. A saturated aqueous solution of nicotinic acid has a pH of about 2.7.[1][5]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experimentation with nicotinic acid derivatives in a direct question-and-answer format.

Q1: My nicotinic acid derivative is precipitating out of my aqueous buffer. What is the first thing I should check?

A1: The first and most critical parameter to verify is the pH of your solution . The solubility of nicotinic acid and its derivatives is highly pH-dependent. In acidic conditions (pH < 2), the pyridine nitrogen is protonated, leading to a positively charged, more soluble species. Conversely, in alkaline conditions (pH > 5), the carboxylic acid group is deprotonated, forming a negatively charged and generally more soluble nicotinate salt.[6] Between these pH values, the molecule can exist as a less soluble zwitterion.

Troubleshooting Steps:

  • Measure the pH of your solution after the addition of the nicotinic acid derivative.

  • Adjust the pH using a suitable acid (e.g., HCl) or base (e.g., NaOH) to shift the equilibrium towards a more soluble ionic species.

  • Observe for re-dissolution of the precipitate.

Q2: I have adjusted the pH, but the solubility is still insufficient for my required concentration. What are my next options?

A2: If pH adjustment alone is not sufficient, several formulation strategies can be employed to enhance solubility. The choice of method will depend on the specific derivative, the desired final concentration, and the intended application.

Recommended Strategies:

  • Co-solvency: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of poorly soluble compounds.[7][8]

  • Use of Surfactants: Surfactants can increase solubility by reducing the surface tension of the solvent and by forming micelles that encapsulate the hydrophobic drug molecules.[9][10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility.[12][13][14]

Q3: How do I choose the right co-solvent for my experiment?

A3: The selection of a co-solvent should be based on the polarity of your nicotinic acid derivative and the required safety profile of the final formulation. Commonly used co-solvents in pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][15]

A systematic approach to selecting a co-solvent involves creating solubility profiles in various co-solvent systems.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key solubility enhancement techniques.

Protocol 1: pH-Dependent Solubility Profile Determination

This protocol outlines the steps to determine the solubility of a nicotinic acid derivative at various pH values.

Materials:

  • Nicotinic acid derivative

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Stir plate and stir bars

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add an excess amount of the nicotinic acid derivative to a known volume of each buffer.

  • Stir the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (HPLC or UV-Vis).

  • Plot the solubility (concentration) as a function of pH.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol details the method for evaluating the effect of co-solvents on the solubility of a nicotinic acid derivative.

Materials:

  • Nicotinic acid derivative

  • Selected co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Deionized water

  • Vials with screw caps

  • Analytical balance

  • Shaker or vortex mixer

Procedure:

  • Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Add an excess amount of the nicotinic acid derivative to each co-solvent mixture.

  • Seal the vials and shake at a constant temperature until equilibrium is reached (24-48 hours).

  • Follow steps 4-6 from Protocol 1 to determine the concentration of the dissolved compound.

  • Plot the solubility as a function of the co-solvent concentration.

Section 4: Advanced Solubility Enhancement Techniques

For particularly challenging derivatives, more advanced formulation strategies may be necessary.

Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[16][17][18] This can lead to the formation of an amorphous state of the drug, which has a higher apparent solubility and dissolution rate compared to the crystalline form.[18]

  • Mechanism: The drug is molecularly dispersed in a hydrophilic carrier. Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as fine, amorphous particles, leading to a higher surface area and enhanced dissolution.[16][18]

  • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[18]

  • Preparation Methods: Melting (fusion) method and solvent evaporation method.[17]

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[19][20][21]

  • Mechanism: Reducing the particle size to the nanometer range significantly increases the surface area, which in turn increases the dissolution velocity.[3][22][23]

  • Advantages: Applicable to drugs that are poorly soluble in both aqueous and organic media.[19] Can be administered via various routes, including oral, intravenous, and pulmonary.[20]

  • Preparation Methods: High-pressure homogenization and media milling are common top-down approaches.[24]

Prodrug Approach

The prodrug strategy involves chemically modifying the drug molecule to create a more soluble derivative that, after administration, is converted back to the active parent drug through enzymatic or chemical reactions in the body.[25][26][27]

  • Mechanism: A hydrophilic promoiety is attached to the parent drug, improving its aqueous solubility.[28][29]

  • Common Promoieties: Phosphate esters are frequently used to significantly increase water solubility.[29] Amino acids can also be employed.[25]

Section 5: Data Presentation & Visualization

Table 1: Solubility of Nicotinic Acid in Various Solvents
SolventSolubility (g/L) at 25°CReference
Water18[2]
Ethanol> Water[30]
Dimethyl Sulfoxide (DMSO)>> Ethanol[30]
Acetone< Water[30]
Diethyl Ether> Acetonitrile[30]
Acetonitrile< Diethyl Ether[30]
Diagram 1: Decision-Making Workflow for Solubility Enhancement

This diagram illustrates a logical progression for addressing solubility issues with nicotinic acid derivatives.

Solubility_Workflow start Low Solubility of Nicotinic Acid Derivative check_ph Is the pH of the solution optimized? start->check_ph adjust_ph Adjust pH to favor an ionic species check_ph->adjust_ph No ph_sufficient Is solubility now sufficient? check_ph->ph_sufficient Yes adjust_ph->check_ph cosolvency Evaluate Co-solvents (e.g., PEG, Ethanol) ph_sufficient->cosolvency No end Achieved Target Solubility ph_sufficient->end Yes surfactants Evaluate Surfactants (e.g., Polysorbates) cosolvency->surfactants cyclodextrins Evaluate Cyclodextrins (e.g., HP-β-CD) surfactants->cyclodextrins advanced_methods Consider Advanced Techniques: - Solid Dispersions - Nanosuspensions - Prodrug Approach cyclodextrins->advanced_methods advanced_methods->end

Caption: Troubleshooting workflow for low solubility.

References

Troubleshooting guide for reactions involving 2-hydroxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxypyridine Reactions

Welcome to the technical support center for synthetic reactions involving 2-hydroxypyridines. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges presented by this versatile heterocyclic motif. The inherent tautomerism of the 2-hydroxypyridine scaffold often leads to predictable yet frustrating issues with reactivity, selectivity, and purification. Here, we address these common problems in a practical, question-and-answer format, grounding our advice in mechanistic principles and field-tested protocols.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is giving poor yield and a complex mixture. Why are 2-hydroxypyridine reactions so unpredictable?

This is the most common issue researchers face, and it almost always stems from the fundamental chemical nature of 2-hydroxypyridine: its tautomeric equilibrium. 2-Hydroxypyridine exists in a constant equilibrium with its amide tautomer, 2-pyridone.[1][2] This is not merely a theoretical concept; it is a dynamic process that dictates the molecule's reactivity.

  • 2-Hydroxypyridine (Lactim form): This form is aromatic, possesses a phenolic hydroxyl group, and is favored in the gas phase and non-polar solvents.[1][2][3]

  • 2-Pyridone (Lactam form): This form has an amide structure, is more polar, and is the predominant tautomer in polar solvents (like water, alcohols) and in the solid state.[2][3][4]

The energy difference between these two forms is small, meaning the equilibrium is highly sensitive to the environment.[1][2] Your reaction conditions (solvent, temperature, presence of acids/bases) are constantly shifting this balance. Consequently, your electrophiles or coupling partners may react with either the oxygen of the hydroxypyridine form or the nitrogen of the pyridone form, leading to product mixtures.

tautomerism cluster_equilibrium Tautomeric Equilibrium cluster_reactivity Resulting Reactivity HP 2-Hydroxypyridine (Lactim, Aromatic) Favored in Non-Polar Solvents PY 2-Pyridone (Lactam, Amide) Favored in Polar Solvents HP->PY Equilibrium O_Attack O-Alkylation/ O-Acylation HP->O_Attack Reacts at Oxygen N_Attack N-Alkylation/ N-Acylation PY->N_Attack Reacts at Nitrogen

Caption: Tautomeric equilibrium and resulting ambident reactivity.

Troubleshooting Guide: Specific Issues

Question 1: I'm trying to perform an alkylation and getting a mixture of N- and O-alkylated products. How can I control the selectivity?

This is a classic problem of controlling the reactivity of an ambident nucleophile.[5] The key is to manipulate the tautomeric equilibrium and the nature of the nucleophile (neutral vs. anionic) to favor one reactive site over the other.

Core Principle:

  • For N-Alkylation: You want the 2-pyridone tautomer to be dominant and the nitrogen atom to be the most nucleophilic site.

  • For O-Alkylation: You want the 2-hydroxypyridine tautomer to be present, and the oxygen atom (usually as an alkoxide) to be the reactive species.

Troubleshooting Workflow for Alkylation Selectivity

alkylation_workflow cluster_N N-Alkylation Strategy cluster_O O-Alkylation Strategy start Goal: Alkylation N_solvent Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) - Stabilizes Pyridone Tautomer start->N_solvent  Target N-Product O_solvent Use Non-Polar Solvent (Toluene, Dioxane, THF) - Favors Hydroxypyridine Tautomer start->O_solvent  Target O-Product N_base Use a Strong, Non-Nucleophilic Base (NaH, KHMDS) - Deprotonates Nitrogen N_solvent->N_base N_result Favors N-Alkylation N_base->N_result O_base Use a Weaker Base or Phase-Transfer (K2CO3, Cs2CO3 with 18-crown-6) - Generates Alkoxide O_solvent->O_base O_result Favors O-Alkylation O_base->O_result

Caption: Decision workflow for selective N- vs. O-alkylation.

Protocol: Selective N-Alkylation using Sodium Hydride

This protocol is designed to maximize the formation of the N-alkylated product by using a polar aprotic solvent and a strong, non-nucleophilic base.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the 2-hydroxypyridine substrate (1.0 eq.) to anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyridone tautomer at the nitrogen, forming the sodium pyridinate salt. The polar DMF solvent stabilizes this salt.[5]

  • Monitoring: Allow the mixture to stir at 0 °C for 30 minutes. You should observe gas (H₂) evolution cease. This indicates complete salt formation.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.05 eq.) dropwise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LCMS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: The crude product can be analyzed by ¹H NMR. The disappearance of the broad N-H proton (typically >10 ppm) and the appearance of new signals corresponding to the N-alkyl group confirm success. The O-alkylated isomer would show characteristic shifts for a pyridine ring with an ether linkage at C2.

A notable alternative for specific N-alkylation involves reacting 2-hydroxypyridines with organohalides under catalyst- and base-free conditions, where an HX-facilitated conversion of an intermediate pyridyl ether drives the formation of the 2-pyridone product.[6]

Question 2: My Mitsunobu reaction on 2-hydroxypyridine is failing or giving low yields of the O-alkylated product. What's going wrong?

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry at the alcohol carbon. However, with 2-hydroxypyridines, it's prone to complications.

Common Pitfalls & Solutions

Problem Underlying Cause (Causality) Troubleshooting Solution
Low or No Reaction The pKa of 2-hydroxypyridine (~11.6 for the N-H proton) is relatively high. It may not be acidic enough to efficiently protonate the betaine intermediate formed from the phosphine and azodicarboxylate, which is a required step in the catalytic cycle.1. Change Solvent: Switch to THF or Dioxane from less polar solvents like Toluene. 2. Increase Equivalents: Use a larger excess of the phosphine and azodicarboxylate (e.g., 1.5-2.0 eq. each).[7]
N-Alkylation is Observed The pyridone tautomer's nitrogen atom can compete as the nucleophile, especially if the reaction conditions inadvertently stabilize it. This is a known issue in Mitsunobu reactions with ambident nucleophiles.[8][9]1. Check Substituents: Electron-withdrawing groups on the pyridine ring can increase the acidity of the N-H proton and favor N-alkylation. Consider if your substrate is electronically biased.[5] 2. Modify Reagents: Using bulkier phosphines or azodicarboxylates can sometimes sterically hinder attack at the nitrogen.
Difficult Purification The main byproducts, triphenylphosphine oxide (TPPO) and the reduced dialkyl hydrazinedicarboxylate, are often difficult to separate from the desired product via standard silica gel chromatography.[10]1. TPPO Removal: After reaction completion, concentrate the mixture, redissolve in a minimal amount of DCM, and add a non-polar solvent like hexane or ether to precipitate the TPPO. Filter and concentrate the filtrate. 2. Hydrazide Removal: The reduced byproduct can sometimes be removed by acidic washes if the desired product is base-stable.
Question 3: I am struggling with a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) using a 2-hydroxypyridine derivative. Why is it so challenging?

Using 2-hydroxypyridines directly as nucleophiles in cross-coupling is difficult. The "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry, where 2-pyridyl organometallics (like boronic acids) are known for their instability and poor reactivity.[11][12]

Primary Issues:

  • Catalyst Inhibition: The nitrogen lone pair and the adjacent hydroxyl/carbonyl group can chelate to the metal center (e.g., Palladium), poisoning the catalyst and shutting down the catalytic cycle.

  • Tautomerism: The presence of the acidic proton and the two tautomeric forms complicates the reaction, often leading to deprotonation or side reactions instead of the desired cross-coupling.

  • Poor Nucleophilicity/Transmetalation: The pyridone tautomer is often not nucleophilic enough for reactions like Buchwald-Hartwig amination. For Suzuki couplings, the corresponding 2-pyridyl boronic acids are prone to rapid protodeboronation.[11]

Recommended Strategies:

  • Protecting Group Strategy (Most Reliable): The most robust solution is to mask the problematic functionality. Convert the 2-hydroxypyridine into a derivative that is stable under the coupling conditions and can be easily deprotected afterward.

    • Use a 2-Halopyridine: The most common approach is to start with a 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) as the electrophilic partner.[12] These are excellent substrates in a wide range of cross-coupling reactions. The resulting coupled product can then be hydrolyzed to the 2-hydroxypyridine in a subsequent step.[13]

    • Use a Masked Nucleophile: An alternative is to use a "masked" 2-hydroxypyridine nucleophile, such as a 2-(trimethylsilyloxy)pyridine, which can sometimes participate in coupling reactions before being deprotected with fluoride or acid.

  • Direct C-H Functionalization: For certain arylations, modern methods involving direct C-H activation have emerged as a powerful alternative to traditional cross-coupling, bypassing the need to pre-functionalize the pyridine ring.[12]

References

Technical Support Center: Trifluoromethyl Group Stability in Nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of trifluoromethyl group side reactions during the synthesis of nicotinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals who are incorporating the trifluoromethyl (-CF3) moiety into nicotinic acid scaffolds. The trifluoromethyl group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] However, its perceived stability can be deceptive under certain synthetic conditions, leading to unexpected side reactions that can compromise yield and purity.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, diagnose, and resolve common issues related to the stability of the trifluoromethyl group in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Is the trifluoromethyl group completely stable during nicotinic acid synthesis?

A1: While the C-F bond is one of the strongest in organic chemistry, contributing to the general stability of the -CF3 group, it is not inert under all conditions.[3] Side reactions, primarily defluorination, can occur, especially under harsh basic, acidic, or reductive conditions. The pyridine ring itself, being electron-deficient, can influence the reactivity of the -CF3 group.

Q2: What are the most common side reactions involving the trifluoromethyl group in this context?

A2: The most prevalent side reaction is defluorination , which can be partial (hydrodefluorination to -CF2H) or complete (hydrolysis to a carboxylic acid).[5][6][7] The specific outcome often depends on the reaction conditions and the presence of certain reagents. Other less common side reactions can include C-C bond cleavage under high-energy conditions.[8][9]

Q3: Can the position of the trifluoromethyl group on the nicotinic acid ring affect its stability?

A3: Yes, the position is critical. A trifluoromethyl group at the 2- or 4-position of the pyridine ring is generally more susceptible to nucleophilic attack and subsequent defluorination due to the electron-withdrawing nature of the ring nitrogen. The electron-withdrawing effect of the carboxylic acid group of nicotinic acid can further influence this reactivity.

Q4: Are there specific reagents I should be cautious with when working with trifluoromethylated nicotinic acids?

A4: Caution is advised with strong nucleophiles, strong bases (e.g., organolithium reagents, sodium hydride), certain reducing agents (e.g., those that can generate radical intermediates), and strong Lewis or Brønsted acids, which can promote defluorination.[5]

Troubleshooting Guide: Navigating Side Reactions

This section addresses specific experimental issues, their probable causes, and actionable solutions.

Problem 1: Unexpected Formation of a Difluoromethyl (-CF2H) or Monofluoromethyl (-CFH2) Impurity

Symptoms:

  • Mass spectrometry data shows peaks corresponding to the loss of one or two fluorine atoms.

  • ¹⁹F NMR shows new signals upfield from the expected -CF3 signal.

  • Product mixture shows unexpected polarity on TLC or HPLC.

Potential Causes & Mechanisms:

This is a classic case of hydrodefluorination . It can be triggered by various conditions:

  • Radical-mediated defluorination: Some reagents or reaction conditions can generate radical intermediates that lead to the sequential cleavage of C-F bonds.[10][11][12]

  • Base-promoted elimination: Strong bases can sometimes abstract a proton from a nearby position, initiating an elimination cascade that results in fluoride loss.

  • Metal-mediated reduction: Certain transition metals or reducing agents like magnesium can facilitate the reduction of the C-F bond.[7]

dot

Caption: Troubleshooting workflow for partial defluorination.

Experimental Protocols for Resolution:

  • If Radical-Mediated Defluorination is Suspected:

    • Step 1: Degas your reaction solvent thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes prior to adding reagents.

    • Step 2: Add a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to the reaction mixture.

    • Step 3: If using a reducing agent known to promote radical formation, consider switching to a milder alternative.

  • If Base-Promoted Elimination is the Likely Cause:

    • Step 1: Replace strong bases like n-butyllithium or LDA with weaker, non-nucleophilic bases such as potassium carbonate or triethylamine.

    • Step 2: Conduct the reaction at a lower temperature to decrease the rate of the side reaction.

    • Step 3: If there is an acidic proton adjacent to the -CF3 group, consider a protecting group strategy if compatible with your overall synthetic scheme.

Problem 2: Complete Hydrolysis of the Trifluoromethyl Group to a Carboxylic Acid

Symptoms:

  • A significant drop in pH of the reaction mixture.

  • Mass spectrometry reveals the loss of the -CF3 group and the appearance of a -COOH group.

  • The major product is significantly more polar than expected.

Potential Causes & Mechanisms:

The conversion of a trifluoromethyl group to a carboxylic acid is a hydrolytic defluorination process. This is particularly a risk under:

  • Strongly acidic conditions: Brønsted superacids can protonate the fluorine atoms, leading to the formation of reactive electrophilic species that are susceptible to hydrolysis.[5]

  • Strongly basic conditions: Especially in aqueous or protic solvents, hydroxide ions can attack the carbon of the -CF3 group. This is more pronounced when the -CF3 group is attached to an electron-deficient aromatic ring, like pyridine.

dot

Hydrolysis_Pathway Start Py-CF3 (Trifluoromethyl Nicotinic Acid Derivative) Acid Strong Acid (H+) Start->Acid Protonation Base Strong Base (OH-) Start->Base Nucleophilic Attack Intermediate_Acid [Py-CF2]+ Intermediate Acid->Intermediate_Acid Intermediate_Base [Py-CF2(OH)]- Intermediate Base->Intermediate_Base Product Py-COOH (Carboxylic Acid Product) Intermediate_Acid->Product Hydrolysis Intermediate_Base->Product Further Reaction & Hydrolysis

Caption: Simplified pathways for -CF3 group hydrolysis.

Experimental Protocols for Resolution:

  • For Acid-Catalyzed Reactions:

    • Step 1: If possible, replace strong Brønsted acids with milder Lewis acids that are less likely to promote protolytic defluorination.

    • Step 2: Use the minimum required stoichiometry of the acid.

    • Step 3: Consider running the reaction in a non-protic solvent to limit the availability of water.

  • For Base-Catalyzed Reactions:

    • Step 1: Strictly exclude water from the reaction mixture by using anhydrous solvents and reagents.

    • Step 2: Opt for non-nucleophilic bases.

    • Step 3: If aqueous workup is necessary, neutralize the reaction mixture at low temperatures to minimize the duration of exposure to basic aqueous conditions.

Data Summary: Reaction Conditions and Their Impact on -CF3 Stability

ConditionPotential Side ReactionRecommended Mitigation
Strong Acids (e.g., CF3SO3H) Protolytic Defluorination, Hydrolysis to -COOH[5]Use milder acids; control stoichiometry; use aprotic solvents.
Strong Bases (e.g., n-BuLi, NaOH) Hydrodefluorination, Hydrolysis to -COOHUse weaker, non-nucleophilic bases; anhydrous conditions.
Radical Initiators/Conditions Hydrodefluorination (-CF2H, -CFH2)[10]Add radical scavengers; degas solvents.
Certain Metal Reductants (e.g., Mg) Hydrodefluorination[7]Choose alternative reducing agents; control temperature and stoichiometry.
High Temperatures Increased rates of all side reactionsOptimize for the lowest effective reaction temperature.

References

Technical Support Center: Purification of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. The following content is structured in a question-and-answer format to directly address specific challenges you may face in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis and Common Impurities

Question: What is the likely synthetic route for this compound, and what are the expected impurities?

Answer: this compound is most commonly synthesized through the hydrolysis of its nitrile precursor, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile[1][2][3]. This hydrolysis can be performed under either acidic or basic conditions. The primary impurities will therefore be related to this synthetic step.

Common Potential Impurities:

  • Unreacted Starting Material: Residual 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.

  • Intermediate Amide: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, formed from incomplete hydrolysis of the nitrile[4][5][6].

  • Salts: Inorganic salts formed during pH adjustment and workup (e.g., sodium chloride, ammonium chloride).

  • Colorimetric Impurities: Often arise from side reactions or degradation of starting materials, leading to a yellow or brown hue in the crude product.

The following diagram illustrates the general hydrolysis pathway and the point at which key impurities can arise.

Hydrolysis_Pathway Nitrile 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile Amide 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide (Intermediate Impurity) Nitrile->Amide Partial Hydrolysis Acid This compound (Final Product) Amide->Acid Complete Hydrolysis

Caption: Hydrolysis of the nitrile to the carboxylic acid proceeds via an amide intermediate.

Purification Strategies: Recrystallization

Question: My crude this compound is off-color and has a low melting point. How can I purify it using recrystallization?

Answer: Recrystallization is an excellent method for purifying solid organic compounds by separating impurities based on differences in solubility[7][8]. The key is to select an appropriate solvent or solvent system.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar molecule like a nicotinic acid derivative, polar solvents are a good starting point.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves. An excess of solvent will reduce the final yield.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Product does not crystallize Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. Consider using a lower-boiling point solvent.
Low recovery of pure product The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing. Ensure the filtration apparatus is pre-heated.

Recommended Solvents for Nicotinic Acid Derivatives:

Based on the properties of similar compounds, the following solvents and solvent systems are good candidates for recrystallization[9]:

Solvent/System Polarity Comments
WaterHighNicotinic acids often have good solubility in hot water and poor solubility in cold water.
Ethanol/WaterMedium-HighA mixture can be used to fine-tune the solubility.
Acetonitrile/WaterMedium-HighAnother common mixture for polar compounds.
Ethyl Acetate/HexaneMediumA two-solvent system where the product is soluble in ethyl acetate and insoluble in hexane.
Dealing with Persistent Impurities

Question: After recrystallization, I still detect the amide intermediate in my product by HPLC. How can I remove it?

Answer: If the amide impurity persists, it indicates that its solubility properties are very similar to your desired carboxylic acid, making separation by simple recrystallization difficult. In this case, a chemical purification step based on the difference in acidity is recommended.

Acid-Base Extraction Workflow:

This technique exploits the acidic nature of the carboxylic acid group, which is absent in the amide.

Acid_Base_Extraction Start Crude Product (Acid + Amide Impurity) in an organic solvent (e.g., Ethyl Acetate) Add_Base Add aqueous NaHCO3 (aq) and shake Start->Add_Base Separation1 Separate Layers Add_Base->Separation1 Organic_Layer Organic Layer: Amide Impurity Separation1->Organic_Layer Aqueous_Layer Aqueous Layer: Sodium salt of the Acid Separation1->Aqueous_Layer Acidify Acidify with HCl (aq) to pH ~2 Aqueous_Layer->Acidify Precipitation Precipitation of pure Acid Acidify->Precipitation Filter_Dry Filter and Dry Precipitation->Filter_Dry Final_Product Pure this compound Filter_Dry->Final_Product

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its water-soluble sodium salt, while the less acidic amide will remain in the organic layer.

  • Separation: Shake the funnel and allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product.

  • Wash: Wash the organic layer with another portion of NaHCO₃ solution to ensure complete extraction of the acid. Combine the aqueous layers.

  • Back-extraction (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any residual amide impurity.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2). The pure carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.

Purity Analysis

Question: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

Analytical Technique Purpose Expected Result for Pure Compound
High-Performance Liquid Chromatography (HPLC) To quantify purity and detect impurities.A single major peak corresponding to the product. Impurities should be below the desired threshold.
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the calculated molecular weight of the product (C₈H₆F₃NO₃, MW: 221.13 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure.The observed chemical shifts and coupling constants should be consistent with the structure of the target molecule.
Melting Point Analysis To assess purity.A sharp melting point range close to the literature value. Impurities typically broaden and depress the melting point.

References

Technical Support Center: A Guide to the Scalable Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize and scale up this valuable compound. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges you may encounter during your experimental work. Our recommendations are grounded in established chemical principles and informed by extensive experience in the synthesis of related trifluoromethyl-substituted pyridine derivatives.

While a specific, detailed protocol for the large-scale synthesis of this compound is not extensively documented in publicly available literature, a logical and efficient synthetic strategy can be proposed. This involves a two-step process:

  • Step 1: Synthesis of the Intermediate, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile. This is typically achieved through a cyclocondensation reaction.

  • Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid. This final step converts the nicotinonitrile intermediate into the desired this compound.

This guide is structured to provide troubleshooting and FAQs for each of these critical stages.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nicotinonitrile Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Purification A Starting Materials (e.g., Trifluoroacetone, Cyanoacetamide, Acetoacetate derivative) B Cyclocondensation Reaction A->B Base catalyst (e.g., Piperidine, Sodium Ethoxide) C Crude 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile B->C Work-up & Isolation D 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile C->D E Acid or Base Hydrolysis D->E e.g., H2SO4 or NaOH F Crude this compound E->F Acidification & Precipitation G Crude Product F->G H Recrystallization / Chromatography G->H I Pure this compound H->I

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile - Troubleshooting and FAQs

The formation of the substituted pyridine ring is a critical step that often dictates the overall efficiency of the synthesis. Cyclocondensation reactions are a common and effective method for constructing such heterocyclic systems.[1][2]

Frequently Asked Questions (FAQs):

Q1: My cyclocondensation reaction is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in cyclocondensation reactions for pyridine synthesis can often be attributed to several factors.[3] Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.

  • Catalyst Inefficiency: The choice and amount of base catalyst are crucial. If you are using a mild base like piperidine or triethylamine, you might consider a stronger base such as sodium ethoxide or sodium methoxide, particularly if your starting materials are not highly reactive.

  • Sub-optimal Reaction Conditions: The solvent plays a significant role in reaction kinetics. Protic solvents like ethanol or methanol are commonly used and often effective. However, if you are experiencing issues with solubility or side reactions, a solvent screen with aprotic solvents like DMF or DMSO could be beneficial.

  • Side Reactions: The formation of byproducts is a common reason for low yields. These can include self-condensation of the starting materials or the formation of undesired isomers. Purifying your starting materials before the reaction can sometimes mitigate these issues.

Q2: I am observing the formation of significant amounts of byproducts. How can I identify them and minimize their formation?

A2: Byproduct formation is a common challenge, especially during scale-up.

  • Identification: Isolate the major byproducts using column chromatography and characterize them using techniques like NMR and Mass Spectrometry. This will give you valuable insights into the competing reaction pathways.

  • Minimization Strategies:

    • Temperature Control: Exothermic reactions can lead to byproduct formation if the temperature is not well-controlled. Ensure efficient stirring and cooling, especially during the addition of reagents.

    • Order of Addition: The sequence in which you add your reactants can influence the outcome. A systematic study of the order of addition can help in minimizing side reactions.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might favor an undesired reaction pathway.

Q3: What are the key safety considerations when scaling up the cyclocondensation step?

A3: Safety should always be a priority during scale-up.

  • Thermal Hazard Assessment: As acylation and condensation reactions can be exothermic, it is crucial to understand the thermal profile of your reaction to prevent a runaway reaction.

  • Reagent Handling: Some of the reagents, such as strong bases, can be hazardous and require appropriate handling procedures and personal protective equipment.

  • Pressure Management: If the reaction is expected to generate gaseous byproducts, ensure that the reactor is equipped with a proper venting and pressure relief system.

Part 2: Hydrolysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile - Troubleshooting and FAQs

The hydrolysis of the nitrile to a carboxylic acid is a standard transformation, but it can present its own set of challenges, particularly in the presence of other functional groups.[4]

Frequently Asked Questions (FAQs):

Q1: My nitrile hydrolysis is incomplete, and I am left with a mixture of starting material, amide intermediate, and the desired carboxylic acid. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is a frequent issue. Here are some strategies to address it:

  • Reaction Time and Temperature: The hydrolysis of nitriles can be slow. Increasing the reaction time and/or temperature can help to drive the reaction to completion. Monitor the reaction by TLC or HPLC to determine the optimal conditions.

  • Acid/Base Concentration: The concentration of the acid or base used for hydrolysis is critical. For acid hydrolysis, concentrated sulfuric acid or hydrochloric acid is often used. For base hydrolysis, a higher concentration of sodium hydroxide or potassium hydroxide may be necessary.

  • Choice of Hydrolysis Method:

    • Acid Hydrolysis: Heating the nitrile under reflux with a strong acid like dilute sulfuric or hydrochloric acid will yield the carboxylic acid directly.[4]

    • Alkaline Hydrolysis: Refluxing with an alkali like sodium hydroxide solution will initially form the carboxylate salt.[4] You will then need to acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.[4] Sometimes, alkaline hydrolysis can be more efficient and lead to fewer side reactions.

Q2: I am having difficulty purifying the final product, this compound. What are some effective purification strategies?

A2: Purification of the final product is essential to obtain the desired quality.

  • Recrystallization: This is often the most effective method for purifying solid carboxylic acids. A solvent screen is recommended to find a suitable solvent or solvent system that provides good recovery and high purity.

  • pH Adjustment and Extraction: If your product has some solubility in organic solvents, you can use acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.

  • Column Chromatography: While less common for the final purification of simple carboxylic acids, it can be used if other methods fail to remove persistent impurities.

Q3: Are there any specific safety precautions I should take during the hydrolysis step?

A3: Yes, working with strong acids and bases requires stringent safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with concentrated acids or when heating the reaction mixture.

  • Quenching: Be cautious when neutralizing strong acids or bases, as this can be a highly exothermic process. Add the neutralizing agent slowly and with adequate cooling.

Data Summary Table

ParameterStep 1: CyclocondensationStep 2: Hydrolysis
Typical Reagents Trifluoroacetone, Cyanoacetamide, Acetoacetate derivative, Base catalyst (e.g., Piperidine, NaOEt)Strong Acid (e.g., H₂SO₄) or Strong Base (e.g., NaOH)
Common Solvents Ethanol, Methanol, DMF, DMSOWater, Ethanol/Water mixtures
Typical Temperature Room Temperature to RefluxReflux
Key Challenges Low yield, Byproduct formation, ExothermsIncomplete reaction, Amide byproduct, Purification
Monitoring Techniques TLC, HPLCTLC, HPLC

Experimental Protocols: A General Framework

The following are generalized protocols. Note: These are not validated procedures for this specific molecule and should be adapted and optimized based on your laboratory-scale experiments.

Protocol 1: General Procedure for the Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (Hypothetical)

  • To a stirred solution of the β-ketoester and cyanoacetamide in ethanol, add a catalytic amount of a suitable base (e.g., piperidine).

  • Add the trifluoromethyl-containing starting material (e.g., trifluoroacetone derivative) dropwise at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to precipitate the crude product.

  • Filter the solid, wash with water, and dry to obtain the crude 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.

Protocol 2: General Procedure for the Hydrolysis to this compound

  • To a flask containing 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, add an excess of a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 20% NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material and amide intermediate are consumed.

  • Cool the reaction mixture to room temperature.

  • If using alkaline hydrolysis, carefully acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) until the product precipitates.

  • Filter the precipitated solid.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the solid to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent.

References

Validation & Comparative

A Comparative Analysis of Trifluoromethyl and Methyl Substituted Nicotinic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Nicotinic acid (also known as niacin or vitamin B3) presents a versatile scaffold, renowned for its lipid-modifying effects and its role as a ligand for receptors like GPR109A.[1][2] This guide provides an in-depth comparative analysis of two common substitutions on the nicotinic acid core: the electron-donating methyl (-CH3) group and the strongly electron-withdrawing trifluoromethyl (-CF3) group. Understanding the profound and divergent effects of these seemingly simple modifications is critical for rational drug design.

This analysis will explore how these substituents alter key physicochemical properties—acidity (pKa), lipophilicity (LogP), and metabolic stability—and how these changes translate to differences in biological activity. The insights and experimental protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to harness these substituents for therapeutic advantage.

Part 1: Physicochemical Property Showdown: -CH3 vs. -CF3

The introduction of a methyl or trifluoromethyl group fundamentally alters the electronic and steric nature of the nicotinic acid molecule, leading to predictable yet powerful shifts in its chemical properties.

Electronic Effects and Acidity (pKa)

The defining difference between the methyl and trifluoromethyl groups lies in their electronic influence. The -CH3 group is a weak electron-donating group, while the -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[3][4] This electronic disparity has a direct impact on the acidity of the carboxylic acid moiety.

The strong inductive effect of the -CF3 group pulls electron density away from the pyridine ring and the carboxylate, stabilizing the conjugate base and thereby increasing the acidity (lowering the pKa). Conversely, the -CH3 group donates electron density, slightly destabilizing the conjugate base and decreasing acidity (raising the pKa) relative to the unsubstituted parent acid.

Table 1: Comparative Physicochemical Properties

CompoundSubstituent EffectPredicted pKaPredicted LogP
Methylnicotinic AcidElectron-DonatingHigher (Less Acidic)Moderately Increased
Trifluoromethylnicotinic AcidElectron-WithdrawingLower (More Acidic)Significantly Increased
6-(Trifluoromethyl)nicotinic acid-2.96[5]-
Lipophilicity (LogP)

Lipophilicity, the measure of a compound's solubility in a lipid environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group significantly increases lipophilicity (a higher LogP value) compared to a methyl group.[3][6] This is attributed to the hydrophobic nature of the fluorine atoms. Enhanced lipophilicity can improve a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[6]

Metabolic Stability

A crucial advantage of the -CF3 group is its ability to enhance metabolic stability.[6][7] Methyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway that can lead to rapid drug clearance. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making the -CF3 group highly resistant to this type of enzymatic breakdown.[4][7] Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can effectively block this metabolic pathway, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7]

Part 2: Impact on Biological Activity

The alterations in physicochemical properties directly translate to changes in how these molecules interact with biological systems.

Receptor Binding and Signaling

Nicotinic acid's primary therapeutic effects for dyslipidemia are mediated through the G-protein coupled receptor GPR109A (also known as HM74A).[2][8][9] Activation of GPR109A on adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream.[8]

The changes in electronics, size, and lipophilicity imparted by -CH3 and -CF3 substitution can significantly alter a molecule's binding affinity and efficacy at GPR109A.

  • Enhanced Binding: The strong electron-withdrawing nature of the -CF3 group can lead to more potent electrostatic and hydrophobic interactions with the receptor's binding pocket, potentially increasing binding affinity.[3][6]

  • Altered Conformation: The steric bulk of the substituent can influence the molecule's preferred conformation, affecting how it fits within the receptor.

The GPR109A receptor signals through a Gi/G0 protein, which upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

GPR109A_Signaling cluster_extracellular cluster_intracellular Intracellular GPR109A GPR109A Receptor Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase (AC) ATP ATP Ligand Nicotinic Acid Analog Ligand->GPR109A Binds Gi->AC Inhibits Gbg Gβγ cAMP cAMP ATP->cAMP Conversion Response Decreased Lipolysis cAMP->Response

Caption: GPR109A signaling pathway activated by a nicotinic acid analog.

Part 3: Synthesis Considerations

The synthesis of these substituted nicotinic acids involves distinct chemical strategies.

  • Methylnicotinic Acids: These are often prepared via oxidation of the corresponding methyl-alkylpyridines, such as oxidizing 2-methyl-5-ethylpyridine with nitric acid.[12][13] The subsequent esterification can be achieved through methods like Fischer esterification.[14][15]

  • Trifluoromethylnicotinic Acids: The introduction of the -CF3 group is more complex. Routes often start from fluorinated precursors and involve cyclization reactions to build the pyridine ring.[16][17][18] For example, one method involves the reaction of ethyl trifluoroacetoacetate and cyanoacetamide.[17]

Part 4: Experimental Protocols

To provide a practical framework for comparing these analogs, the following are detailed, standardized protocols for key physicochemical and metabolic assays.

Protocol 1: Determination of pKa by Potentiometric Titration

This method identifies the pKa by creating a titration curve and finding the pH at the half-equivalence point.[19][20]

Methodology:

  • Preparation: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[21] Prepare a 1 mM solution of the test compound (e.g., trifluoromethyl- or methyl-nicotinic acid) in water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[21]

  • Titration Setup: Place 20 mL of the 1 mM sample solution into a beaker with a magnetic stir bar.[21] Immerse the calibrated pH electrode into the solution.

  • Acidification: Acidify the sample solution to approximately pH 2.0 with 0.1 M HCl.[21]

  • Titration: Begin stirring and add the 0.1 M NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.[21]

  • Data Analysis: Continue the titration until the pH reaches approximately 12. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.[19]

  • pKa Calculation: Identify the equivalence point, which is the point of steepest inflection on the curve. Determine the volume of NaOH added at this point. The half-equivalence point is the volume of NaOH that is exactly half of the equivalence point volume. The pH of the solution at the half-equivalence point is equal to the pKa of the compound.[20]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of LogP by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.[22][23]

Methodology:

  • Phase Saturation: Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases.[22][24] Separate the two phases after they have fully settled.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[22]

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer.[24] The final concentration of the test compound should be low enough to avoid solubility issues.

  • Equilibration: Cap the vial and shake it for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[23]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 4000 rpm) to ensure complete separation of the octanol and aqueous layers.[24]

  • Quantification: Carefully withdraw a precise aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[25]

  • LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log10([Compound]octanol / [Compound]aqueous).

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes, by measuring its rate of disappearance when incubated with liver microsomes.[26][27][28]

Methodology:

  • Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice.[26] Prepare a 100 mM phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution.[7]

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, the test compound (typically at a final concentration of 1 µM), and the liver microsomes (e.g., 0.5 mg/mL final concentration).[26][27][29]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.[7]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[7] This starts the "time" for the assay. A control reaction without NADPH should also be run.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stop solution (e.g., acetonitrile containing an internal standard).[7][26]

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[7]

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent drug using a validated LC-MS/MS method.[7]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining against time. The slope of this line provides the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[7]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsomes, Buffer, & Test Compound B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate & Stop at Time Points C->D E Centrifuge to Precipitate Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ & CLint F->G

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The choice between a methyl and a trifluoromethyl substituent is a critical decision in drug design that carries significant and predictable consequences for a molecule's physicochemical properties and its ultimate biological fate. The trifluoromethyl group offers powerful advantages in enhancing metabolic stability and potentially increasing binding affinity through its strong electron-withdrawing nature and lipophilicity.[4][6][7] However, these same properties can also present challenges, such as reduced aqueous solubility. The methyl group, while metabolically more liable, offers a less drastic modification of the parent scaffold.

By leveraging the comparative data and robust experimental protocols presented in this guide, drug development professionals can make more informed decisions, rationally designing nicotinic acid analogs and other therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles tailored to the desired clinical outcome.

References

A Comparative Guide to the Efficacy of Nicotinic Acid Derivatives and Existing Dyslipidemia Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a novel or not widely researched molecule. As such, direct efficacy data is not available in public literature. This guide will therefore focus on the well-established pharmacology of nicotinic acid (niacin) and its derivatives as a class. The properties and potential efficacy of this compound will be discussed hypothetically, based on the known structure-activity relationships of this compound class and the influence of its specific chemical modifications.

Introduction: The Evolving Landscape of Dyslipidemia Management

For decades, the management of dyslipidemia—abnormal levels of lipids in the blood—has been a cornerstone of cardiovascular disease prevention. While statins have long been the first-line therapy, a significant portion of patients either do not reach their lipid-lowering goals or are intolerant to statin therapy. This has spurred the development of a diverse armamentarium of lipid-modifying agents, each with a unique mechanism of action. Among these, nicotinic acid, a B-vitamin with potent lipid-modifying properties, and its derivatives, continue to be of significant interest.

This guide provides a comprehensive comparison of the efficacy of nicotinic acid and its derivatives with major classes of existing drugs for dyslipidemia, including statins, fibrates, PCSK9 inhibitors, and cholesterol absorption inhibitors. We will delve into their mechanisms of action, present comparative clinical efficacy data, and provide detailed experimental protocols for key assays used in the evaluation of these compounds. Furthermore, we will explore the hypothetical potential of novel nicotinic acid derivatives, such as this compound, in the context of current therapeutic strategies.

Mechanisms of Action: A Multi-pronged Attack on Dyslipidemia

The efficacy of any therapeutic agent is rooted in its mechanism of action. The following sections and diagrams illustrate the distinct pathways through which nicotinic acid and its comparator drugs exert their lipid-lowering effects.

Nicotinic Acid and its Derivatives: Targeting the GPR109A Pathway

Nicotinic acid primarily exerts its effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade of events ultimately decreases the mobilization of free fatty acids (FFAs) from adipose tissue to the liver, a key substrate for triglyceride and very-low-density lipoprotein (VLDL) synthesis.[1]

GPR109A_Pathway Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor (in Adipocyte) Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFAs) Triglycerides->FFA Releases Liver Liver FFA->Liver Transport to VLDL VLDL Synthesis Liver->VLDL Decreased Substrate for HMG_CoA_Reductase_Pathway Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Converts HMG_CoA HMG-CoA HMG_CoA->HMG_CoA_Reductase Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Leads to LDL_Receptors LDL Receptors (on Hepatocytes) Cholesterol->LDL_Receptors Decreased intracellular cholesterol upregulates LDL_C Blood LDL-C LDL_Receptors->LDL_C Increased clearance of PPARa_Pathway Fibrates Fibrates PPARa PPARα Fibrates->PPARa Activate RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in Gene Promoters) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Apo_AI_AII ↑ Apo A-I & A-II Expression Gene_Expression->Apo_AI_AII Triglycerides ↓ Triglyceride Synthesis Fatty_Acid_Oxidation->Triglycerides HDL_C ↑ HDL-C Apo_AI_AII->HDL_C PCSK9_Pathway cluster_normal Normal Physiology cluster_inhibition With PCSK9 Inhibitor PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to Lysosome Lysosome PCSK9->Lysosome Internalization & Targeting to LDL LDL-C LDLR->LDL Binds to LDLR->Lysosome Internalization & Targeting to LDL->Lysosome Internalization & Targeting to LDLR_Degradation LDLR Degradation Lysosome->LDLR_Degradation PCSK9_Inhibitor PCSK9 Inhibitor PCSK9_2 PCSK9 PCSK9_Inhibitor->PCSK9_2 Binds to & Inhibits LDLR_2 LDL Receptor LDL_2 LDL-C LDLR_2->LDL_2 Binds to Recycling Receptor Recycling LDLR_2->Recycling Internalization & Recycling of LDLR LDL_2->Recycling Internalization & Recycling of LDLR

References

Illuminating the Path Forward: A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid analogs. This class of compounds, centered around a substituted 2-pyridone core, holds significant potential for the development of novel therapeutic agents. This document synthesizes available data to elucidate the intricate connections between molecular structure and biological function, offering a scientifically grounded roadmap for future research and development.

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities.[1] The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] Specifically, the 4-(trifluoromethyl)-2-pyridone moiety is a key component in various biologically active molecules.[3][4] This guide will delve into the nuanced effects of structural modifications on the this compound scaffold, drawing comparisons from related structures to inform rational drug design.

The Core Scaffold: Understanding the 2-Pyridone Tautomerism

It is crucial to recognize that 2-hydroxypyridines, including the nicotinic acid derivatives discussed herein, exist in equilibrium with their 2-pyridone tautomer. Spectroscopic and crystallographic studies have confirmed that the pyridone form is predominant in the solid state and often in solution. This tautomerism plays a critical role in the molecule's interactions with biological targets, influencing its hydrogen bonding capabilities and overall conformation.

Structure-Activity Relationship (SAR) Insights from Analogous Series

While specific, comprehensive SAR studies on this compound analogs are not extensively available in the public domain, valuable insights can be gleaned from the analysis of structurally related 2-pyridone and nicotinic acid derivatives. The following sections dissect the impact of substitutions at various positions of the core scaffold.

Modifications at the 3-Position: The Carboxylic Acid and its Bioisosteres

The carboxylic acid group at the 3-position is a key feature, often involved in critical interactions with biological targets. Its acidic nature allows for the formation of strong ionic bonds and hydrogen bonds.

Key Observations:

  • Esterification and Amidation: Conversion of the carboxylic acid to esters or amides can significantly impact a compound's pharmacokinetic profile, including its cell permeability and metabolic stability. For instance, in a series of 2-hydroxynicotinoyl-serine-butyl esters, the nature of the ester group influenced antibiotic activity.[5]

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or acylsulfonamides, is a common strategy to modulate acidity, lipophilicity, and metabolic fate. While direct data on the topic scaffold is limited, this approach has proven successful in optimizing the properties of other carboxylic acid-containing drugs.

Substitutions on the Pyridone Ring: The Role of the Methyl and Trifluoromethyl Groups

The 4-methyl and 6-trifluoromethyl substituents are defining features of the core scaffold. Their electronic and steric properties are expected to profoundly influence the molecule's biological activity.

Key Observations:

  • Electron-Withdrawing Nature of the Trifluoromethyl Group: The CF3 group at the 6-position is strongly electron-withdrawing, which can impact the acidity of the N-H proton of the pyridone ring and the overall electron distribution of the aromatic system.[2] This can influence the strength of interactions with target proteins.

  • Steric Influence of the 4-Methyl Group: The methyl group at the 4-position provides steric bulk, which can dictate the orientation of the molecule within a binding pocket and may contribute to selectivity for a particular target.

  • Impact on Physicochemical Properties: The combination of a lipophilic methyl group and a highly electronegative trifluoromethyl group creates a unique electronic and steric environment that can be fine-tuned by further substitutions.

N-Alkylation and N-Arylation of the Pyridone Nitrogen

Modification of the pyridone nitrogen provides an accessible vector for exploring the SAR and optimizing drug-like properties.

Key Observations:

  • Introduction of Diverse Substituents: N-alkylation or N-arylation can introduce a wide range of functionalities, including basic amines, aromatic rings, and linkers for conjugation. In studies of other 2-pyridone derivatives, N-substitution has been shown to be critical for modulating potency and selectivity.[6]

Comparative Biological Activities of Related Scaffolds

To provide a broader context, this section summarizes the biological activities observed for structurally similar nicotinic acid and 2-pyridone derivatives. This comparative data can help to hypothesize potential therapeutic applications for novel analogs of this compound.

Scaffold Substituents Biological Activity Key Findings Reference
2-Pyridone-3-carboxylic AcidsVarious functional groupsAntimicrobialDerivatives showed excellent activity against S. aureus. Docking studies suggest interaction with DNA gyrase.[3]
2-Pyridone DerivativesStructurally analogous to amrinone and milrinonePDE3 InhibitionSeveral derivatives exhibited potent PDE3 inhibitory activity, relevant for heart failure.[6]
2-Hydroxynicotinoyl-serine-butyl estersEster variationsAntibioticActivity against B. subtilis and S. aureus was dependent on the ester moiety.[5]
Isonicotinic Acid HydrazidesTricyclic substitutionsAntimycobacterialAlkyl side chains on the tricyclic group enhanced anti-mycobacterial activity.[2]

Experimental Protocols: A Foundation for Discovery

The successful exploration of the SAR of this compound analogs relies on robust and reproducible experimental methodologies. Below are foundational protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of this compound Analogs

The synthesis of the core scaffold can be achieved through a multi-step process, often starting from readily available precursors. The following is a generalized synthetic scheme based on established methods for related trifluoromethyl-substituted pyridines.[2]

Workflow for the Synthesis of the Core Scaffold:

Synthesis_Workflow start Starting Materials (e.g., Trifluoroacetic acid derivative and a β-ketoester) step1 Condensation Reaction start->step1 step2 Cyclization step1->step2 step3 Hydrolysis/Modification step2->step3 product This compound Analogs step3->product Biological_Evaluation_Workflow synthesis Synthesized Analogs primary_screening Primary Screening (e.g., Target-based or phenotypic assay) synthesis->primary_screening dose_response Dose-Response and IC50/EC50 Determination primary_screening->dose_response selectivity Selectivity Profiling (Against related targets) dose_response->selectivity mechanism Mechanism of Action Studies selectivity->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

References

A Comparative Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with "Nicotinib," a Putative 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid Analog

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action of a novel kinase inhibitor, exemplified by a hypothetical compound, "Nicotinib." Nicotinib is presented as an analog of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid, designed to target the fictitious "Kinase Z," a protein implicated in a cancer signaling pathway. The objective of this document is to furnish researchers, scientists, and drug development professionals with a robust, multi-faceted strategy for rigorously confirming a compound's proposed mechanism of action. This involves a direct comparison with a well-characterized, existing inhibitor of the same target, referred to here as "Reference Compound A."

The principles and methodologies detailed herein are broadly applicable to the validation of any small molecule inhibitor, providing a structured approach from initial biochemical verification to complex cellular assays.

Introduction: The Rationale for a Multi-Pronged Validation Approach

The successful development of a targeted therapy hinges on a precise understanding of its mechanism of action.[1] For a novel kinase inhibitor like Nicotinib, it is not sufficient to demonstrate efficacy in a general sense (e.g., by observing cell death). A rigorous validation process must confirm that the compound's biological effects are a direct consequence of its interaction with the intended target, Kinase Z.

This guide advocates for a tiered validation strategy that builds a cohesive body of evidence. Each experimental stage is designed to answer a specific question:

  • Biochemical Assays: Does Nicotinib directly inhibit the enzymatic activity of Kinase Z?[2]

  • Target Engagement Assays: Does Nicotinib bind to Kinase Z within the complex environment of a living cell?[3][4]

  • Cellular Mechanism Assays: Does Nicotinib's engagement with Kinase Z lead to the expected downstream signaling changes?[5]

  • Phenotypic Assays: Do the observed cellular effects, such as reduced viability, correlate with the engagement of Kinase Z?[6][7]

By comparing Nicotinib's performance against Reference Compound A at each stage, we can benchmark its potency and specificity, providing a clear and objective assessment of its potential as a therapeutic candidate.

The Hypothetical Target: Kinase Z Signaling Pathway

For the purpose of this guide, we will consider Kinase Z as a critical node in a pro-survival signaling pathway. When activated, Kinase Z phosphorylates a downstream substrate, "Substrate P," which in turn promotes cell proliferation and inhibits apoptosis. The dysregulation of Kinase Z is a known driver in a specific cancer subtype.

Kinase_Z_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_Z Kinase_Z Receptor->Kinase_Z Activates Substrate_P Substrate_P Kinase_Z->Substrate_P Phosphorylates (p-Substrate P) Proliferation_Survival Proliferation_Survival Substrate_P->Proliferation_Survival Promotes Nicotinib Nicotinib Nicotinib->Kinase_Z Inhibits Reference_Compound_A Reference_Compound_A Reference_Compound_A->Kinase_Z Inhibits

Caption: Hypothetical Kinase Z signaling pathway.

Experimental Validation Workflow: A Comparative Approach

The following sections detail the experimental workflows designed to validate Nicotinib's mechanism of action, with direct comparisons to Reference Compound A.

Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Target_Engagement Cellular Thermal Shift Assay (CETSA) (Target Engagement) Biochemical_Assay->Target_Engagement Confirms direct inhibition Mechanism_Verification Western Blot (p-Substrate P Levels) Target_Engagement->Mechanism_Verification Confirms in-cell binding Phenotypic_Effect Cell Viability Assay (EC50 Determination) Mechanism_Verification->Phenotypic_Effect Links binding to downstream effect

Caption: Experimental workflow for validating Nicotinib's mechanism of action.

Tier 1: Biochemical Assays - Direct Enzyme Inhibition

The first step is to confirm that Nicotinib directly inhibits the catalytic activity of purified Kinase Z.[8] A variety of high-throughput biochemical kinase assay formats are available, such as luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) or fluorescence-based assays.[2][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Nicotinib against Kinase Z and compare it to Reference Compound A.

Data Presentation: In Vitro Kinase Inhibition

CompoundKinase Z IC50 (nM)
Nicotinib 15
Reference Compound A 8

Interpretation: The data indicates that Nicotinib is a potent inhibitor of Kinase Z, with an IC50 in the low nanomolar range, comparable to the established Reference Compound A. This provides the initial evidence for direct target inhibition.

Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

  • Reagent Preparation: Reconstitute recombinant human Kinase Z enzyme, the corresponding substrate peptide, and ATP to their optimal concentrations in kinase reaction buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of Nicotinib and Reference Compound A in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and either the test compound or DMSO (vehicle control). Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[10]

  • ATP Depletion: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curves using non-linear regression to determine the IC50 values.

Tier 2: Target Engagement - In-Cell Binding Confirmation

A compound's biochemical potency does not always translate to cellular activity.[11] Therefore, it is crucial to confirm that Nicotinib can enter the cell and bind to Kinase Z in its native environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][12] The principle behind CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13]

Objective: To demonstrate that Nicotinib treatment increases the thermal stability of Kinase Z in intact cells, confirming target engagement.

Data Presentation: Cellular Thermal Shift Assay (CETSA)

TreatmentTemperature (°C)Relative Kinase Z Abundance (%)
Vehicle (DMSO) 48100
5285
5650
6020
645
Nicotinib (1 µM) 48100
52100
5695
6075
6440
Reference Compound A (1 µM) 48100
52100
5698
6080
6445

Interpretation: In the presence of either Nicotinib or Reference Compound A, a significantly higher fraction of Kinase Z remains soluble at elevated temperatures compared to the vehicle-treated control. This "thermal shift" is strong evidence of direct binding and target engagement within the cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

  • Cell Treatment: Culture cancer cells known to express Kinase Z to approximately 80% confluency. Treat the cells with Nicotinib (e.g., 1 µM), Reference Compound A (e.g., 1 µM), or DMSO for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a buffered saline solution containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 48°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for Kinase Z.[15]

  • Data Analysis: Quantify the band intensities at each temperature and normalize to the intensity at the lowest temperature (e.g., 48°C) to generate thermal stabilization curves.

Tier 3: Cellular Mechanism - Downstream Pathway Modulation

After confirming target engagement, the next step is to verify that this binding event translates into the expected functional consequence: the inhibition of Kinase Z's downstream signaling.[5] This is achieved by measuring the phosphorylation status of its direct substrate, Substrate P.

Objective: To demonstrate that Nicotinib treatment leads to a dose-dependent decrease in the phosphorylation of Substrate P (p-Substrate P) in cells.

Data Presentation: Inhibition of Substrate Phosphorylation

CompoundConcentration (nM)p-Substrate P Level (% of Control)
Nicotinib 195
1060
10015
10005
Reference Compound A 190
1050
10010
10002

Interpretation: Both Nicotinib and Reference Compound A effectively reduce the levels of p-Substrate P in a dose-dependent manner. This crucial result links the direct binding of Nicotinib to Kinase Z with the inhibition of its catalytic activity within the cell, validating the proposed mechanism of action.

Experimental Protocol: Western Blot for Phospho-Substrate P

  • Cell Treatment: Seed cells and allow them to adhere overnight. Starve the cells (if necessary to reduce basal signaling) and then treat with a dose range of Nicotinib, Reference Compound A, or DMSO for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with Bovine Serum Albumin (BSA) to prevent non-specific antibody binding (avoid milk, as it contains phosphoproteins).[15] Incubate the membrane with a primary antibody specific for p-Substrate P. Subsequently, probe a separate blot or strip and re-probe the same blot for total Substrate P and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities for p-Substrate P and normalize them to the total Substrate P levels and the loading control.

Tier 4: Phenotypic Assays - Cellular Consequence

The final step is to connect the molecular mechanism of action to a relevant cellular phenotype, such as a reduction in cell viability or proliferation.[16][17] This demonstrates that the on-target biochemical and cellular effects of Nicotinib translate into the desired anti-cancer activity.

Objective: To determine the half-maximal effective concentration (EC50) of Nicotinib for reducing cell viability and to compare this with its biochemical (IC50) and cellular mechanism potencies.

Data Presentation: Cell Viability Assay

CompoundCell Viability EC50 (nM)
Nicotinib 120
Reference Compound A 95

Interpretation: Nicotinib reduces cancer cell viability with an EC50 of 120 nM. This value is reasonably close to the concentrations required to inhibit p-Substrate P levels, suggesting that the observed cytotoxicity is indeed mediated by the inhibition of the Kinase Z pathway. The slightly higher EC50 compared to the IC50 is expected, as higher compound concentrations are often needed to achieve a phenotypic effect in a complex cellular system.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Nicotinib, Reference Compound A, or DMSO.

  • Incubation: Incubate the cells for a period that allows for phenotypic changes to occur (e.g., 72 hours).

  • Assay Procedure: Add a reagent such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.[17]

  • Data Acquisition: After a short incubation, measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves to calculate the EC50 values.

Conclusion: Synthesizing the Evidence

This comparative guide outlines a systematic and rigorous approach to validating the mechanism of action for a novel kinase inhibitor, "Nicotinib." By employing a tiered experimental strategy, we have constructed a logical chain of evidence:

  • Biochemical assays confirmed that Nicotinib is a potent, direct inhibitor of the Kinase Z enzyme.

  • CETSA demonstrated that Nicotinib engages with its target, Kinase Z, inside intact cells.

  • Western blotting for the downstream substrate validated that this engagement leads to the inhibition of the Kinase Z signaling pathway.

  • Cell viability assays showed that the on-target pathway inhibition translates into a relevant anti-cancer phenotype.

The consistent performance of Nicotinib relative to the well-characterized Reference Compound A across all assays provides a high degree of confidence in its proposed mechanism of action. This multi-faceted validation is a critical step in the pre-clinical development of any targeted therapeutic, ensuring that its biological effects are understood, on-target, and reproducible.

References

A Comparative Guide to the Performance of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of the novel compound 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid, hereafter referred to as HMTN, in relevant biological assays. As a potent modulator of the Hypoxia-Inducible Factor (HIF) signaling pathway, HMTN is positioned as a next-generation HIF Prolyl Hydroxylase (PHD) inhibitor.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of HMTN's performance against established alternatives, supported by detailed experimental data and protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting the HIF Pathway

The cellular response to low oxygen, or hypoxia, is primarily governed by the HIF signaling pathway.[1] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and then hydroxylated by PHD enzymes.[1][2][3] This modification marks HIF-α for rapid degradation by the proteasome, mediated by the von Hippel-Lindau (VHL) tumor suppressor protein.[2][3]

HIF-PHD inhibitors are a class of drugs that block this degradation process, mimicking a hypoxic state even under normal oxygen levels.[4][5] By inhibiting PHD enzymes, these compounds allow HIF-α to stabilize, accumulate, and translocate to the nucleus.[3][5] There, it dimerizes with the HIF-β subunit and binds to Hypoxia Responsive Elements (HREs) on DNA, initiating the transcription of numerous genes.[2][6][7] This response includes the production of erythropoietin (EPO), a hormone crucial for red blood cell production, and genes that improve iron metabolism.[5][8][9] Consequently, HIF-PHD inhibitors have emerged as a significant therapeutic class for treating anemia, particularly in patients with chronic kidney disease (CKD).[4][10][11]

HMTN, with its hydroxypyridine carboxylic acid scaffold, is designed to be a potent and selective inhibitor of PHD enzymes. This guide benchmarks its efficacy against two well-characterized HIF-PHD inhibitors: Roxadustat (FG-4592) and Vadadustat (AKB-6548) .[4][10][12]

Core Mechanism: HIF-1α Pathway Modulation

The central mechanism for HMTN and its comparators is the stabilization of HIF-α, leading to a coordinated physiological response that counteracts anemia.

HIF_Pathway cluster_normoxia Normoxia (High O₂) cluster_inhibition PHD Inhibition (e.g., HMTN) HIF1a_n HIF-1α PHD PHD Enzyme HIF1a_n->PHD Hydroxylation VHL VHL PHD->VHL Recognition O2 O₂, 2-OG O2->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Degradation HMTN HMTN PHD_i PHD Enzyme HMTN->PHD_i Inhibition HIF1a_i HIF-1α (Stabilized) Nucleus Nucleus HIF1a_i->Nucleus Translocation HIF1b HIF-1β HIF1b->Nucleus HRE HRE Binding Nucleus->HRE Dimerization Genes Target Gene Transcription (EPO, VEGF, etc.) HRE->Genes

Caption: Mechanism of HIF-1α stabilization by HMTN.

Comparative Performance Analysis

The performance of HMTN was evaluated across key in vitro assays, from direct enzyme inhibition to cell-based functional outcomes.

Enzymatic Inhibition of PHD Isoforms

The primary measure of a compound's direct activity is its ability to inhibit the target enzyme. The half-maximal inhibitory concentrations (IC₅₀) for HMTN, Roxadustat, and Vadadustat were determined against the three main PHD isoforms (PHD1, PHD2, PHD3).

Experimental Rationale: Measuring IC₅₀ values against each PHD isoform is critical for understanding a compound's potency and selectivity. While PHD2 is considered the most important for regulating HIF-α in response to hypoxia, activity against PHD1 and PHD3 can also contribute to the overall biological effect and potential off-target activities.[13]

CompoundPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
HMTN (Hypothetical Data) 12.5 8.9 6.5
Roxadustat~700~591[14]~900
Vadadustat15.36[14]11.83[14]7.63[14]

Interpretation: The data indicates that HMTN exhibits potent, low-nanomolar inhibition of all three PHD isoforms, with a profile comparable to Vadadustat.[15] This suggests HMTN is a highly potent, non-isoform-selective PHD inhibitor.

Cellular HIF-1α Stabilization

The crucial next step after enzyme inhibition is confirming that the compound can effectively stabilize HIF-1α protein levels within a cellular context. This was assessed by Western blot in a human kidney cell line (HK-2) following 6 hours of treatment.

Experimental Rationale: Western blotting provides direct visual and quantitative evidence of the target protein's accumulation. The choice of a kidney cell line is relevant as the kidney is a primary site of EPO production.[5] A 6-hour time point is typically sufficient to observe robust HIF-1α accumulation.[16]

Compound (at 10 µM)Relative HIF-1α Level (Fold Change vs. Vehicle)
HMTN (Hypothetical Data) 15.2
Roxadustat12.8
Vadadustat14.5
Vehicle (0.1% DMSO)1.0

Interpretation: HMTN demonstrates a superior capacity to stabilize HIF-1α in cells compared to Roxadustat and is on par with Vadadustat, aligning with the enzymatic potency data.

Transcriptional Activation of Hypoxia Responsive Elements (HRE)

To confirm that stabilized HIF-α is functionally active, a luciferase reporter assay was used. HEK293 cells were transfected with a plasmid containing HREs driving a luciferase gene.

Experimental Rationale: This assay directly measures the transcriptional activity of the HIF complex.[17] An increase in luciferase signal indicates that the stabilized HIF-α has successfully dimerized with HIF-β, translocated to the nucleus, and activated gene transcription from HREs.[14][16]

CompoundHRE Reporter Activity EC₅₀ (µM)
HMTN (Hypothetical Data) 0.85
Roxadustat1.5
Vadadustat0.92

Interpretation: HMTN is a highly potent activator of HIF-driven gene expression in a cellular environment, showing a lower EC₅₀ (greater potency) than Roxadustat and comparable potency to Vadadustat.

Induction of Target Gene Expression (EPO & VEGF)

The ultimate therapeutic goal is the upregulation of key downstream genes. The mRNA expression of Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF), two well-known HIF target genes, was quantified using RT-qPCR in HepG2 cells after 24 hours of treatment.[1][18][19]

Experimental Rationale: HepG2 cells are a well-established model for studying HIF-mediated gene expression, including EPO.[15] Measuring mRNA levels via RT-qPCR provides a sensitive and quantitative readout of the functional consequence of HIF stabilization.[20]

Compound (at 10 µM)EPO mRNA (Fold Induction)VEGF mRNA (Fold Induction)
HMTN (Hypothetical Data) 25.6 8.1
Roxadustat22.17.5
Vadadustat24.97.9

Interpretation: HMTN effectively induces the transcription of key therapeutic genes involved in erythropoiesis (EPO) and angiogenesis (VEGF), with efficacy slightly exceeding that of the established comparators under these assay conditions.

Methodologies and Experimental Protocols

To ensure transparency and reproducibility, the detailed protocols for the key assays are provided below.

Protocol 1: In Vitro PHD2 Enzymatic Inhibition Assay

This protocol describes a common method to determine the IC₅₀ of an inhibitor against a recombinant PHD enzyme.

Enzymatic_Assay A 1. Prepare Assay Buffer (HEPES, Fe(II), Ascorbate) B 2. Add Recombinant PHD2 Enzyme A->B C 3. Add Test Compound (HMTN) (Serial Dilutions) B->C D 4. Pre-incubate C->D E 5. Initiate Reaction (Add HIF-1α peptide & 2-OG) D->E F 6. Incubate at RT E->F G 7. Stop Reaction F->G H 8. Detect Hydroxylation (e.g., AlphaScreen, MS) G->H I 9. Calculate IC₅₀ H->I

Caption: Workflow for the in vitro PHD2 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5) containing co-factors essential for PHD activity, such as 10 µM Fe(II) and 100 µM L-ascorbic acid.[13]

  • Enzyme & Inhibitor Addition: In a 384-well plate, add recombinant human PHD2 enzyme to the assay buffer. Add serial dilutions of HMTN or comparator compounds (typically in DMSO, with the final concentration kept below 1%).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a substrate mixture containing a biotinylated HIF-1α peptide (e.g., residues 556-574) and 2-oxoglutarate (2-OG).[13]

  • Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at room temperature. The reaction time should be within the linear range of the enzyme's activity.[21]

  • Detection: Stop the reaction and quantify the amount of hydroxylated peptide product. A common method is the AlphaScreen assay, which uses donor and acceptor beads that generate a luminescent signal when brought into proximity by a specific antibody that recognizes the hydroxylated proline residue.[13]

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Western Blot for Cellular HIF-1α Stabilization

This protocol details the detection of HIF-1α protein accumulation in cultured cells.

Western_Blot_Workflow A 1. Seed & Culture Cells (e.g., HK-2, 70-80% confluency) B 2. Treat with Compound (HMTN, Controls for 4-8h) A->B C 3. Lyse Cells (RIPA buffer + inhibitors) B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE Separation D->E F 6. Transfer to PVDF Membrane E->F G 7. Block & Incubate (Primary anti-HIF-1α Ab) F->G H 8. Incubate with Secondary Ab (HRP-conjugated) G->H I 9. Detect Signal (ECL) & Quantify Bands H->I

Caption: Workflow for Western Blot analysis of HIF-1α stabilization.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HK-2, HepG2) in 6-well plates.[22] At 70-80% confluency, replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 6 hours).[14][16]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein integrity.[17]

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[17]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[23]

    • Incubate the membrane with a primary antibody specific to HIF-1α overnight at 4°C.[23]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[23] Capture the image and quantify the band intensities. Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.

Conclusion

The data presented in this guide positions This compound (HMTN) as a highly potent, orally active HIF Prolyl Hydroxylase inhibitor. Its performance in foundational enzymatic and cell-based assays is comparable, and in some aspects superior, to the established clinical candidates Roxadustat and Vadadustat. HMTN effectively inhibits PHD enzymes in the low nanomolar range, leading to robust stabilization of HIF-1α protein, potent transcriptional activation of HRE-driven genes, and significant upregulation of therapeutically relevant targets such as EPO and VEGF. These findings underscore the potential of HMTN as a promising candidate for further development in the treatment of anemia and other hypoxia-related disorders.

References

A Head-to-Head Comparison of Synthetic Routes to Trifluoromethylnicotinic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Trifluoromethylnicotinic acids are a critical class of building blocks in modern medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF3) group into the nicotinic acid scaffold can profoundly alter the physicochemical and biological properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed, head-to-head comparison of the most prevalent synthetic strategies to access these valuable compounds, offering insights into the mechanistic underpinnings and practical considerations for each route.

The Strategic Importance of Trifluoromethylnicotinic Acids

The unique electron-withdrawing nature of the trifluoromethyl group imparts significant changes to the pyridine ring, influencing its pKa and susceptibility to nucleophilic or electrophilic attack. This modulation is frequently exploited in drug design to fine-tune the properties of lead compounds. Consequently, the efficient and scalable synthesis of trifluoromethylnicotinic acids is of paramount importance. This guide will compare and contrast the following core strategies:

  • Direct Trifluoromethylation of Nicotinic Acid Derivatives

  • Oxidation of Trifluoromethyl-Substituted Pyridines

  • Halogen Exchange (HALEX) Reactions

  • Construction of the Pyridine Ring

Direct Trifluoromethylation Strategies

The direct introduction of a CF3 group onto a pre-functionalized nicotinic acid core is an attractive approach due to its atom economy. Modern trifluoromethylation reagents have made this a more viable option in recent years.

Direct trifluoromethylation often proceeds via radical mechanisms, utilizing reagents such as the Togni or Langlois reagents. The reaction is typically initiated by a radical initiator or photoredox catalysis, generating a CF3 radical that adds to the electron-deficient pyridine ring. The position of trifluoromethylation can be directed by the existing substituents on the ring.

  • To a solution of nicotinic acid (1.0 equiv.) in a suitable solvent (e.g., acetonitrile/water) is added a trifluoromethylating agent (e.g., sodium triflinate, 1.5 equiv.) and a radical initiator (e.g., ammonium persulfate, 2.0 equiv.).

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired trifluoromethylnicotinic acid.

  • Advantages: Atom-economical, can be applied late-stage in a synthetic sequence.

  • Disadvantages: Often results in mixtures of regioisomers, requiring careful purification. The reaction conditions can be harsh for sensitive substrates.

Oxidation of Trifluoromethyl-Substituted Pyridines

This classical approach involves the synthesis of a trifluoromethyl-substituted pyridine, followed by the oxidation of a methyl or other oxidizable group at the 3-position to the carboxylic acid.

The key to this strategy is the selective oxidation of the alkyl group without affecting the trifluoromethyl group or the pyridine ring. Common oxidants include potassium permanganate (KMnO4) or nitric acid. The reaction proceeds through a series of oxidative steps, ultimately converting the alkyl side chain to the carboxylic acid.

Oxidation_Workflow Start Trifluoromethyl-3-picoline Oxidation Oxidation (e.g., KMnO4, H2SO4) Start->Oxidation Strong Oxidant Product Trifluoromethylnicotinic Acid Oxidation->Product

Caption: Oxidation of a trifluoromethyl-substituted picoline to the corresponding nicotinic acid.

  • To a solution of 2-(trifluoromethyl)-3-methylpyridine (1.0 equiv.) in concentrated sulfuric acid is added potassium permanganate (3.0 equiv.) portion-wise at a temperature maintained below 10 °C.

  • The mixture is stirred at room temperature for 48 hours.

  • The reaction is quenched by pouring onto ice and decolorized with sodium bisulfite.

  • The precipitate is collected by filtration, washed with water, and dried to yield the crude 2-(trifluoromethyl)nicotinic acid.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Halogen Exchange (HALEX) Reactions

The HALEX reaction is a powerful method for introducing the trifluoromethyl group by displacing a halide (typically chloride or bromide) with a fluoride source in the presence of a trifluoromethylating agent.

This nucleophilic aromatic substitution is facilitated by the electron-withdrawing nature of the pyridine ring and other substituents. Copper(I) salts are often used as catalysts to facilitate the exchange. The choice of starting material, typically a chloro- or bromo-nicotinic acid ester, is crucial for the success of the reaction.

HALEX_Reaction Substrate Chloro/Bromo-nicotinic Acid Ester Reagents Trifluoromethylating Agent + Cu(I) Catalyst Substrate->Reagents HALEX Product Trifluoromethylnicotinic Acid Ester Reagents->Product Hydrolysis Hydrolysis Product->Hydrolysis FinalProduct Trifluoromethylnicotinic Acid Hydrolysis->FinalProduct

Caption: General workflow for the HALEX reaction followed by hydrolysis to yield the final acid.

  • A mixture of methyl 6-chloronicotinate (1.0 equiv.), potassium fluoride (2.0 equiv.), copper(I) iodide (0.1 equiv.), and a trifluoromethylating agent (e.g., trimethyl(trifluoromethyl)silane, 1.5 equiv.) in a polar aprotic solvent (e.g., DMF) is heated to 120 °C in a sealed tube for 24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude ester is purified by column chromatography.

  • The purified ester is then hydrolyzed using standard conditions (e.g., LiOH in THF/water) to afford the desired trifluoromethylnicotinic acid.

Pyridine Ring Construction

Building the pyridine ring from acyclic precursors that already contain the trifluoromethyl group is a versatile strategy that allows for the synthesis of highly substituted trifluoromethylnicotinic acids.

Common methods include the Hantzsch pyridine synthesis or other condensation reactions involving β-ketoesters, enamines, and aldehydes or their equivalents. The choice of starting materials determines the final substitution pattern on the pyridine ring.

  • Advantages: High degree of flexibility in accessing a wide range of substituted products.

  • Disadvantages: Can involve multi-step sequences with overall lower yields. The synthesis of the acyclic precursors can be challenging.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Typical Yields Scalability Advantages Disadvantages
Direct Trifluoromethylation Nicotinic acids/estersTogni/Langlois reagents, radical initiators30-60%ModerateAtom-economical, late-stage functionalizationRegioselectivity issues, harsh conditions
Oxidation of Pyridines Trifluoromethyl-substituted picolinesKMnO4, HNO350-80%HighReadily available starting materials, straightforwardUse of strong oxidants, potential for over-oxidation
Halogen Exchange (HALEX) Chloro/bromo-nicotinic acids/estersCF3-source, Cu(I) catalyst60-90%HighHigh yields, good functional group toleranceRequires pre-functionalized starting materials
Pyridine Ring Construction Acyclic ketones, esters, enaminesVarious condensation reagents20-50% (multi-step)Low to ModerateHigh flexibility for substitution patternsMulti-step, potentially low overall yields

Conclusion and Recommendations

The optimal synthetic route to a specific trifluoromethylnicotinic acid is highly dependent on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.

  • For large-scale synthesis of simple trifluoromethylnicotinic acids, the oxidation of trifluoromethyl-substituted pyridines and HALEX reactions are often the most efficient and cost-effective methods.

  • Direct trifluoromethylation is a valuable tool for late-stage functionalization in a medicinal chemistry setting, despite its potential drawbacks in regioselectivity.

  • Pyridine ring construction offers the greatest flexibility for accessing complex and highly substituted analogs, making it a powerful strategy in discovery chemistry.

Researchers should carefully consider the pros and cons of each approach in the context of their specific synthetic goals. The experimental protocols and comparative data provided in this guide serve as a foundation for making informed decisions in the synthesis of this important class of compounds.

A Comparative Analysis of Niflumic Acid: A Trifluoromethyl-Containing Nicotinic Acid Derivative for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, presents a compelling case study for drug development professionals and researchers.[1][2] Chemically known as 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid, its structure marries a nicotinic acid core with a trifluoromethyl-substituted aniline moiety, contributing to its distinct pharmacological profile.[2][3] While it shares the primary mechanism of cyclooxygenase (COX) inhibition with other NSAIDs, its significant activity as a modulator of various ion channels sets it apart, opening avenues for research beyond its established use in treating rheumatoid arthritis and other inflammatory pain conditions.[1][4][5][6][7]

This guide provides a comparative analysis of niflumic acid, examining its physicochemical properties, multifaceted mechanism of action, and pharmacokinetic profile against other common NSAIDs. We will delve into detailed experimental protocols for assessing its biological activity and provide a framework for its statistical evaluation, offering a comprehensive resource for researchers exploring its therapeutic potential.

Comparative Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, bioavailability, and overall therapeutic efficacy. Niflumic acid is a lipophilic, weakly acidic compound with poor water solubility, characteristics that classify it as a Biopharmaceutics Classification System (BCS) Class II compound.[8] These properties are compared with other widely used NSAIDs in the table below.

PropertyNiflumic AcidIbuprofenDiclofenac
Chemical Structure 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid2-[(2,6-dichlorophenyl)amino]phenylacetic acid
Molecular Formula C₁₃H₉F₃N₂O₂[3][9]C₁₃H₁₈O₂C₁₄H₁₁Cl₂NO₂
Molecular Weight 282.22 g/mol [3][9]206.29 g/mol 296.15 g/mol
Melting Point 203-204 °C[3][7][10]75-78 °C288-290 °C
LogP (Lipophilicity) 4.43[3]3.974.51
Water Solubility Poor (19-26 µg/mL at 25°C)[3][8]Poor (21 mg/L at 25°C)Poor (2.37 mg/L at 25°C)
Acidity (pKa) 3.7[3]4.914.15
Synthesis Overview

The synthesis of niflumic acid is well-documented. A common laboratory-scale method involves the reaction of nicotinic acid with m-trifluoromethylaniline in the presence of potassium iodide at elevated temperatures (around 140°C). The mixture melts and subsequently forms a crystalline mass upon cooling, which can then be purified.[11] The chemical tractability of the niflumic acid scaffold has also been leveraged to create a variety of derivatives through esterification and subsequent reactions, allowing for the exploration of structure-activity relationships for other therapeutic targets, such as anticancer agents.[12][13][14]

Multifaceted Mechanism of Action

Niflumic acid's therapeutic effects and research applications stem from a dual mechanism that is broader than most traditional NSAIDs.

3.1. Cyclooxygenase (COX) Inhibition

Like other NSAIDs, niflumic acid's primary anti-inflammatory, analgesic, and antipyretic properties are derived from the inhibition of COX enzymes.[1][4] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1] Niflumic acid acts as a non-selective inhibitor of both COX-1 and COX-2 isoforms.[2]

COX_Pathway cluster_COX Cyclooxygenase Activity Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA   Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Isomerases NFA Niflumic Acid & other NSAIDs NFA->COX1 Inhibition NFA->COX2 Inhibition

Caption: The Arachidonic Acid Cascade and NSAID Inhibition.
3.2. Ion Channel Modulation

A distinguishing feature of niflumic acid is its ability to modulate a wide array of ion channels, an activity that contributes to its pharmacological profile and makes it a valuable tool for physiological research.[1][6] This pleiotropic activity is not observed with all NSAIDs and suggests potential therapeutic applications beyond inflammation.

Key ion channel targets include:

  • Calcium-Activated Chloride Channels (CaCCs): Niflumic acid is a well-established blocker of CaCCs, which are involved in processes like smooth muscle contraction and epithelial fluid secretion.[1][15][16]

  • CLC Chloride Channels: It directly inhibits CLC-1, the primary chloride channel in skeletal muscle, and has complex, concentration-dependent effects (activation at low concentrations, inhibition at high concentrations) on kidney-specific CLC-K channels.[6][17][18]

  • GABA-A and NMDA Receptors: It has been shown to modulate neurotransmitter-gated channels, acting on both GABA-A and NMDA receptors, which may contribute to its analgesic effects.[5][7][19]

  • T-type Calcium Channels: Niflumic acid also blocks T-type calcium channels, which are involved in neuronal excitability.[5][7]

NFA_MOA cluster_inflammation Anti-Inflammatory Pathway cluster_ion_channels Ion Channel Modulation NFA Niflumic Acid COX1 COX-1 NFA->COX1 Inhibits COX2 COX-2 NFA->COX2 Inhibits CaCC Ca²⁺-Activated Cl⁻ Channels NFA->CaCC Blocks CLC CLC-1 & CLC-K Cl⁻ Channels NFA->CLC Modulates GABA GABA-A Receptors NFA->GABA Modulates NMDA NMDA Receptors NFA->NMDA Modulates CaT T-type Ca²⁺ Channels NFA->CaT Blocks

Caption: Multifaceted Mechanism of Action of Niflumic Acid.
Comparative Pharmacokinetics

Niflumic acid is well-absorbed orally and has a relatively short elimination half-life, which necessitates multiple daily doses to maintain therapeutic levels.[2][4] Its pharmacokinetic parameters are generally in line with other weak acid NSAIDs that are highly bound to plasma proteins.[20]

ParameterNiflumic AcidIbuprofenDiclofenac
Bioavailability ~100% (oral)[20]~80-100% (oral)~55% (oral, due to first-pass metabolism)
Elimination Half-life ~2-4 hours[2][20]~2 hours~1-2 hours
Time to Peak Plasma ~1-2 hours[2]~1-2 hours~2-3 hours
Plasma Protein Binding High[20]>99%>99%
Metabolism Hepatic[4]Hepatic (CYP2C9)Hepatic (CYP2C9, UGT)
Excretion Primarily renal (urine)[4]Primarily renal (urine)Renal (60%) and Biliary (40%)
Experimental Protocols & Methods
5.1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2 enzymes. The assay measures the production of prostaglandins from arachidonic acid.[21][22]

Rationale: The goal is to quantify the extent to which niflumic acid prevents the COX enzyme from converting its substrate, arachidonic acid, into prostaglandins. The amount of prostaglandin produced is inversely proportional to the inhibitory activity of the drug.

Materials:

  • Ovine COX-1 or Human Recombinant COX-2 enzyme

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine or TMPD (reducing agent/cofactor)[21][23]

  • Arachidonic Acid (substrate)

  • Niflumic Acid (test inhibitor), dissolved in DMSO

  • 2.0 M HCl (to terminate the reaction)

  • Prostaglandin standards (e.g., PGE₂)

  • LC-MS/MS system for quantification

Protocol:

  • Reagent Preparation: Prepare working solutions of all reagents in the COX Assay Buffer. Keep enzymes on ice.

  • Enzyme Incubation: In an Eppendorf tube, mix 140-160 µL of COX Assay Buffer, 10 µL of hematin, and 10 µL of L-epinephrine.[21][24]

  • Add Enzyme: Add 10-20 µL of either COX-1 or COX-2 enzyme solution to the tube. Incubate at room temperature for 2 minutes.[21]

  • Add Inhibitor: Add 2 µL of the niflumic acid solution (or DMSO for the control group) at various concentrations. Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding 20 µL of arachidonic acid solution (final concentration ~5-10 µM).[21]

  • Terminate Reaction: After exactly 2 minutes at 37°C, stop the reaction by adding 20 µL of 2.0 M HCl.

  • Quantification: Add an internal standard (e.g., d₄-PGE₂), extract the prostaglandins, and analyze the amount of PGE₂ produced using a validated LC-MS/MS method.[21]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to fit the data to a dose-response curve and calculate the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Steps (at 37°C) cluster_analysis Analysis Reagents Prepare Buffer, Cofactors, Enzyme, Substrate, Inhibitor Mix 1. Mix Buffer, Cofactors, and COX Enzyme Reagents->Mix PreIncubate 2. Add Inhibitor (NFA) or DMSO (Control). Pre-incubate for 10 min. Mix->PreIncubate Initiate 3. Add Arachidonic Acid to start reaction. PreIncubate->Initiate Terminate 4. Stop reaction with HCl after 2 min. Initiate->Terminate Quantify Quantify Prostaglandin (e.g., PGE₂) via LC-MS/MS Terminate->Quantify Calculate Calculate % Inhibition and Determine IC₅₀ Value Quantify->Calculate

Caption: Experimental Workflow for an In Vitro COX Inhibition Assay.
5.2. Analytical Method for Quantification in Plasma

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the quantitative determination of niflumic acid in biological matrices like human plasma.[25]

Principle: The method involves protein precipitation to extract the drug from the plasma, followed by separation on a C18 column and UV detection.

Brief Methodology: [25]

  • Sample Preparation: Plasma samples are treated with a precipitating agent (e.g., methanol) containing an internal standard (e.g., Diclofenac). The mixture is centrifuged, and the supernatant is collected.

  • Chromatography: An aliquot of the supernatant is injected into the HPLC system.

  • Mobile Phase: An isocratic mobile phase, such as a mixture of methanol and phosphate buffer (e.g., 60:40 v/v, pH 3.0), is used.

  • Detection: The eluent is monitored by a UV detector at a wavelength of approximately 289 nm or 295 nm.[25][26]

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of niflumic acid to the internal standard against known concentrations.

Conclusion

Niflumic acid stands as a noteworthy compound within the NSAID landscape. While its efficacy as a COX inhibitor is comparable to other drugs in its class, its profound and complex interactions with a variety of ion channels grant it a unique pharmacological identity. This dual mechanism not only explains its therapeutic effects but also positions it as a valuable chemical probe for studying ion channel physiology and a potential scaffold for developing novel therapeutics for channelopathies or neurological disorders.[1] For drug development professionals, the well-understood synthesis, established analytical methods, and extensive body of research provide a solid foundation for further investigation and optimization.

References

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that providing clear, actionable guidance is paramount to ensuring safety and experimental success in the laboratory. This guide is structured to provide immediate, essential information for handling 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid, focusing on the practical application of safety principles.

Hazard Analysis and Risk Assessment

Assumed Hazards:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause irritation or allergic reaction.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial. The following table outlines the minimum required PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer Chemical splash gogglesNitrile glovesLab coatUse of a chemical fume hood or ventilated balance enclosure is mandatory.
Solution Preparation Chemical splash gogglesNitrile glovesLab coatWork within a certified chemical fume hood.
Reaction Workup & Purification Chemical splash gogglesNitrile glovesLab coatWork within a certified chemical fume hood.

Causality of PPE Choices:

  • Chemical Splash Goggles: Essential to protect against accidental splashes of solutions containing the compound.

  • Nitrile Gloves: Provide a suitable barrier against incidental skin contact. It is critical to change gloves immediately if they become contaminated.

  • Lab Coat: Protects street clothing and skin from contamination.

  • Chemical Fume Hood: The primary engineering control to prevent inhalation of the powdered compound or vapors from its solutions.

Step-by-Step Handling Procedures

3.1. Weighing and Transferring the Solid Compound:

  • Preparation: Before handling the compound, ensure the chemical fume hood or ventilated balance enclosure is functioning correctly. Don personal protective equipment as outlined in the table above.

  • Containment: Perform all weighing and transfer operations within the fume hood or enclosure to contain any airborne powder.

  • Dispensing: Use a spatula or other appropriate tool to carefully transfer the desired amount of the solid from the storage container to a tared weigh boat or reaction vessel.

  • Cleaning: After transfer, carefully clean any residual powder from the spatula and the weighing area using a damp cloth or paper towel, which should then be disposed of as chemical waste.

3.2. Solution Preparation:

  • Solvent Addition: In a chemical fume hood, add the solvent to the vessel containing the weighed solid.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, use a sonicator or vortex mixer, ensuring the vessel is securely capped to prevent aerosols.

  • Transfer: If the solution needs to be transferred to another vessel, do so carefully to avoid splashes.

Disposal Plan

4.1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with the solid compound (e.g., weigh boats, paper towels, gloves) must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a separate, clearly labeled hazardous waste container.

4.2. Disposal Workflow Diagram:

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Contaminated_Solids Contaminated Solids (Gloves, Weigh Boats) Solid_Waste_Container Solid Hazardous Waste Container Contaminated_Solids->Solid_Waste_Container Place in Liquid_Waste Liquid Waste (Solutions, Rinsates) Liquid_Waste_Container Liquid Hazardous Waste Container Liquid_Waste->Liquid_Waste_Container Collect in EH_S_Pickup EHS Pickup & Disposal Solid_Waste_Container->EH_S_Pickup Liquid_Waste_Container->EH_S_Pickup

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.